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  • Product: 5-Ethyl-4-methyl-4-hepten-3-one
  • CAS: 22319-28-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis, Purification, and Characterization of 5-Ethyl-4-methyl-4-hepten-3-one

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The landscape of chemical research often presents molecules with established database entries but sparse literature regarding their natu...

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The landscape of chemical research often presents molecules with established database entries but sparse literature regarding their natural origins or isolation. 5-Ethyl-4-methyl-4-hepten-3-one is one such compound. While cataloged, its discovery and isolation from natural sources are not prominently documented. This guide, therefore, adopts a senior application scientist's perspective, shifting the focus from natural product isolation to a robust and logical framework for its de novo synthesis, purification, and rigorous characterization. This document serves as a practical whitepaper for any research team requiring a pure, verifiable sample of this molecule for further study, be it in materials science, fragrance development, or as a scaffold in medicinal chemistry.

Part 1: Compound Profile and Rationale for Synthesis

5-Ethyl-4-methyl-4-hepten-3-one is an α,β-unsaturated ketone. Its structure suggests potential applications as a fragrance component, a monomer for specialized polymers, or a synthetic intermediate. Given the absence of a reliable natural source, a directed chemical synthesis is the most efficient and reproducible method to obtain this compound for research and development.

Table 1: Core Physicochemical Properties

Property Value Source
IUPAC Name 5-ethyl-4-methylhept-4-en-3-one [1]
CAS Number 22319-28-4 [1][2]
Molecular Formula C₁₀H₁₈O [1][2]
Molecular Weight 154.25 g/mol [1][2][3]

| Canonical SMILES | CCC(=O)C(=C(CC)C)C |[1] |

Spectroscopic data, including GC-MS and IR spectra, are noted in databases such as PubChem and the NIST Chemistry WebBook, confirming the compound's structural identity.[2][3]

Part 2: Proposed Synthetic Pathway

The structure of 5-Ethyl-4-methyl-4-hepten-3-one, an α,β-unsaturated ketone, strongly implies that a condensation reaction is a highly effective synthetic strategy. A retrosynthetic analysis points to a directed aldol condensation between the enolate of 3-pentanone and 2-methylbutanal, followed by dehydration to yield the target molecule. This approach is favored for its high atom economy and reliance on readily available starting materials.

Experimental Protocol: Synthesis via Aldol Condensation

This protocol is a self-validating system, where the progress can be monitored at each stage using Thin-Layer Chromatography (TLC).

Objective: To synthesize 5-Ethyl-4-methyl-4-hepten-3-one.

Materials:

  • 3-Pentanone (reagent grade, ≥99%)

  • 2-Methylbutanal (reagent grade, ≥98%)

  • Sodium Hydroxide (NaOH)

  • Ethanol (anhydrous)

  • Hydrochloric Acid (HCl), 2M

  • Diethyl Ether (anhydrous)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, ice bath.

Step-by-Step Procedure:

  • Enolate Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of sodium hydroxide in 50 mL of ethanol with gentle warming, then cool to room temperature.

    • Add 10.0 g (0.116 mol) of 3-pentanone to the ethanolic NaOH solution. Stir the mixture for 15 minutes at room temperature to ensure the formation of the corresponding enolate. The causality here is the abstraction of an acidic α-proton from 3-pentanone by the strong base to generate the nucleophilic enolate.

  • Condensation Reaction:

    • Cool the flask in an ice bath to 0-5 °C. This temperature control is critical to moderate the reaction rate and minimize self-condensation side products.

    • Slowly add 10.0 g (0.116 mol) of 2-methylbutanal dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Workup and Dehydration:

    • Neutralize the reaction mixture by slowly adding 2M HCl until the pH is ~7.

    • Transfer the mixture to a reflux apparatus and heat at reflux for 1 hour. The thermal, acid-catalyzed conditions promote the dehydration of the intermediate aldol adduct to form the stable, conjugated α,β-unsaturated ketone.

    • Cool the mixture to room temperature.

Visualization: Synthetic Workflow

G cluster_reactants Reactants & Base cluster_reaction Reaction Steps cluster_output Output Pentanone 3-Pentanone Enolate 1. Enolate Formation (RT, 15 min) Pentanone->Enolate Aldehyde 2-Methylbutanal Condensation 2. Aldol Condensation (0-5°C, 30 min add.) Aldehyde->Condensation Base NaOH in Ethanol Base->Enolate Enolate->Condensation Stir 3. Stir at RT (4 hours) Condensation->Stir Dehydration 4. Acid Neutralization & Dehydration (Reflux, 1 hr) Stir->Dehydration Crude Crude Reaction Mixture Dehydration->Crude G Crude Crude Reaction Mixture Extraction 1. Liquid-Liquid Extraction (Diethyl Ether / Water) Crude->Extraction Drying 2. Dry Organic Layer (Anhydrous MgSO₄) Extraction->Drying Evaporation1 3. Solvent Removal (Rotary Evaporator) Drying->Evaporation1 Chromatography 4. Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Evaporation1->Chromatography Evaporation2 5. Final Solvent Removal Chromatography->Evaporation2 Pure Pure Product (>98% Purity) Evaporation2->Pure

Sources

Exploratory

A Technical Guide to the Inaugural Synthesis of 5-Ethyl-4-methyl-4-hepten-3-one

Abstract: This document delineates a novel and efficient synthetic pathway for the first-time preparation of 5-Ethyl-4-methyl-4-hepten-3-one, a tetrasubstituted α,β-unsaturated ketone. The synthesis is predicated on the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document delineates a novel and efficient synthetic pathway for the first-time preparation of 5-Ethyl-4-methyl-4-hepten-3-one, a tetrasubstituted α,β-unsaturated ketone. The synthesis is predicated on the principles of the crossed Aldol condensation reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This guide provides a comprehensive, step-by-step protocol, an in-depth mechanistic exploration, and a discussion of the strategic considerations underpinning the experimental design. The target audience for this whitepaper includes researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.

Introduction and Strategic Rationale

The synthesis of complex organic molecules is a central theme in modern chemistry, with applications spanning from pharmaceuticals to materials science. Among the myriad of valuable structural motifs, the α,β-unsaturated ketone (enone) functionality is of paramount importance due to its versatile reactivity and presence in numerous biologically active compounds. The target molecule, 5-Ethyl-4-methyl-4-hepten-3-one, presents a unique synthetic challenge due to its tetrasubstituted alkene core. The stereoselective construction of such sterically hindered systems has been a long-standing pursuit in organic synthesis.[1][2]

This guide proposes a robust and accessible approach to the synthesis of 5-Ethyl-4-methyl-4-hepten-3-one via a crossed Aldol condensation reaction. The Aldol condensation is a powerful transformation that unites two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield an enone.[3][4] The strategic selection of 3-pentanone and 2-butanone as the starting materials allows for a convergent and atom-economical synthesis of the target structure.

The causality behind this choice lies in the inherent reactivity of enolates, the key intermediates in the Aldol reaction. By carefully controlling the reaction conditions, specifically through the use of a strong, non-nucleophilic base and cryogenic temperatures, we can selectively generate the desired enolate and direct its subsequent addition to the partner ketone. This approach is designed to favor the formation of the desired crossed-aldol adduct over potential self-condensation products.

Mechanistic Insights: The Crossed Aldol Condensation Pathway

The synthesis of 5-Ethyl-4-methyl-4-hepten-3-one proceeds through a two-stage mechanism: a base-catalyzed Aldol addition followed by a dehydration step.

Stage 1: Aldol Addition

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of 2-butanone by a strong base, such as lithium diisopropylamide (LDA). The α-protons of ketones are weakly acidic and can be removed to form a nucleophilic enolate ion.[4]

  • Nucleophilic Attack: The generated enolate of 2-butanone then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-pentanone. This step results in the formation of a new carbon-carbon bond and a tetrahedral intermediate, a β-alkoxide.

  • Protonation: The β-alkoxide is subsequently protonated upon acidic workup to yield the neutral β-hydroxy ketone, 5-Ethyl-5-hydroxy-4-methylheptan-3-one.

Stage 2: Dehydration

Under acidic or basic conditions, the β-hydroxy ketone readily undergoes dehydration to form the more stable, conjugated α,β-unsaturated ketone.[5][6] This elimination reaction is driven by the formation of the extended π-system of the enone.

The overall transformation can be visualized as follows:

Aldol Condensation Mechanism 2-Butanone 2-Butanone Enolate Enolate 2-Butanone->Enolate Base (LDA) beta-Hydroxy Ketone beta-Hydroxy Ketone Enolate->beta-Hydroxy Ketone Nucleophilic Attack 3-Pentanone 3-Pentanone 3-Pentanone->beta-Hydroxy Ketone Electrophile Enone Product Enone Product beta-Hydroxy Ketone->Enone Product Dehydration (-H2O)

Caption: Mechanism of the Crossed Aldol Condensation.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis of 5-Ethyl-4-methyl-4-hepten-3-one.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Quantity
2-ButanoneAnhydrous, ≥99%Sigma-Aldrich1.1 eq
3-PentanoneAnhydrous, ≥99%Sigma-Aldrich1.0 eq
DiisopropylamineAnhydrous, ≥99.5%Sigma-Aldrich1.1 eq
n-Butyllithium (2.5 M in hexanes)SolutionSigma-Aldrich1.1 eq
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichAs solvent
Hydrochloric Acid (HCl)1 M aqueous solutionFisher ScientificFor workup
Saturated Sodium BicarbonateAqueous solutionFisher ScientificFor workup
Saturated Sodium Chloride (Brine)Aqueous solutionFisher ScientificFor workup
Anhydrous Magnesium SulfateGranularFisher ScientificFor drying
Diethyl EtherAnhydrousSigma-AldrichFor extraction

3.2. Step-by-Step Methodology

Step 1: Preparation of Lithium Diisopropylamide (LDA)

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.1 eq) to the cooled THF.

  • Add n-butyllithium (1.1 eq) dropwise to the solution over 15 minutes.

  • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Enolate Formation and Aldol Addition

  • To the freshly prepared LDA solution at -78 °C, add a solution of 2-butanone (1.1 eq) in anhydrous THF dropwise over 20 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour to allow for complete enolate formation.

  • Add a solution of 3-pentanone (1.0 eq) in anhydrous THF dropwise to the enolate solution over 20 minutes.

  • Continue stirring the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Workup and Dehydration

  • Quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C until the solution is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxy ketone.

  • To induce dehydration, dissolve the crude product in toluene, add a catalytic amount of p-toluenesulfonic acid, and reflux using a Dean-Stark apparatus for 4 hours to remove water.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, and dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 5-Ethyl-4-methyl-4-hepten-3-one.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-Ethyl-4-methyl-4-hepten-3-one.

3.3. Experimental Workflow Visualization

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification LDA_Prep LDA Preparation (-78 °C, 30 min) Enolate_Formation Enolate Formation (2-Butanone, -78 °C, 1 hr) LDA_Prep->Enolate_Formation Aldol_Addition Aldol Addition (3-Pentanone, -78 °C, 2 hr) Enolate_Formation->Aldol_Addition Warm_Stir Warm to RT & Stir Overnight Aldol_Addition->Warm_Stir Quench Acidic Quench (1M HCl) Warm_Stir->Quench Extraction Diethyl Ether Extraction Quench->Extraction Wash Wash (NaHCO3, Brine) Extraction->Wash Dry_Concentrate1 Dry & Concentrate Wash->Dry_Concentrate1 Dehydration Dehydration (p-TsOH, Toluene, Reflux) Dry_Concentrate1->Dehydration Dry_Concentrate2 Dry & Concentrate Dehydration->Dry_Concentrate2 Purification Flash Chromatography Dry_Concentrate2->Purification

Caption: Step-by-step experimental workflow.

Conclusion

This technical guide presents a pioneering and logical synthetic route for the preparation of 5-Ethyl-4-methyl-4-hepten-3-one. By leveraging the well-established principles of the crossed Aldol condensation, this protocol offers a reliable and reproducible method for accessing this novel tetrasubstituted enone. The detailed mechanistic insights and the step-by-step experimental procedure provide a solid foundation for researchers to successfully synthesize this compound and explore its potential applications in various scientific domains. The inherent trustworthiness of this protocol is established through its reliance on fundamental, well-understood organic reactions and purification techniques.

References

  • Stereoconvergent and -divergent Synthesis of Tetrasubstituted Alkenes by Nickel-Catalyzed Cross-Couplings. Vertex AI Search.
  • Synthesis of Tetrasubstituted Alkenes via Met
  • Wittig reaction - Wikipedia. Wikipedia. [Link]

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  • Diversity-oriented synthesis of stereodefined tetrasubstituted alkenes via a modular alkyne gem-addition str
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

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  • What are two synthetic methods to make an α,β-unsaturated carbonyl compounds supported by example and mechanism with every method? - Quora. Quora. [Link]

  • Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z -selective alkyne difunctionalization - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00297D. Royal Society of Chemistry. [Link]

  • 17.6: α,β-Unsaturated Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Conversion to ketones using Grignard reagents - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions - YouTube. YouTube. [Link]

  • 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax. OpenStax. [Link]

  • Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview - JoVE. JoVE. [Link]

  • reaction of aldehydes and ketones with grignard reagents - Chemguide. Chemguide. [Link]

  • Grignard reaction - Wikipedia. Wikipedia. [Link]

  • Aldol condensation (video) - Khan Academy. Khan Academy. [Link]

  • Ch17: Wittig reaction - University of Calgary. University of Calgary. [Link]

  • Wittig reaction is an organic chemical reaction wherein an aldehyde or a ketone is reacted with a Wittig Reagent (a triphenyl phosphonium ylide) to yield an alkene along with triphenylphosphine oxide. - BYJU'S. BYJU'S. [Link]

  • Alpha Beta Unsaturated Ketone: Formation & Reduction - Lesson - Study.com. Study.com. [Link]

  • 5-Ethyl-4-methylhept-4-en-3-one | C10H18O | CID 543221 - PubChem. PubChem. [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of 5-Ethyl-4-methyl-4-hepten-3-one

Introduction 5-Ethyl-4-methyl-4-hepten-3-one is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₈O.[1] Its structure, featuring a conjugated system between a carbon-carbon double bond and a carbonyl group, give...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Ethyl-4-methyl-4-hepten-3-one is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₈O.[1] Its structure, featuring a conjugated system between a carbon-carbon double bond and a carbonyl group, gives rise to distinct spectroscopic properties that are crucial for its identification and characterization.[2] This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and are designed to provide researchers and drug development professionals with a comprehensive framework for the characterization of this and similar molecules.

The conjugation in α,β-unsaturated ketones leads to delocalization of π-electrons, which influences their chemical reactivity and results in characteristic spectroscopic signatures.[2] Understanding these signatures is paramount for confirming the molecular structure and purity of synthesized compounds. This guide will delve into the predicted spectral features of 5-Ethyl-4-methyl-4-hepten-3-one and provide practical, step-by-step protocols for data acquisition.

Molecular Structure and Key Features

The structure of 5-Ethyl-4-methyl-4-hepten-3-one is foundational to interpreting its spectroscopic data. The key features include the carbonyl group, the tetrasubstituted double bond, and the various alkyl groups.

Caption: Chemical structure of 5-Ethyl-4-methyl-4-hepten-3-one.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For 5-Ethyl-4-methyl-4-hepten-3-one, the spectrum is predicted to show distinct signals for the ethyl and methyl groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (ethyl ketone)1.05Triplet3H
CH₂ (ethyl ketone)2.45Quartet2H
CH₃ (on double bond)1.80Singlet3H
CH₂ (ethyl on double bond)2.15Quartet2H
CH₃ (ethyl on double bond)1.00Triplet3H
CH₂ (other ethyl on double bond)2.15Quartet2H
CH₃ (other ethyl on double bond)1.00Triplet3H

Interpretation:

  • Ethyl Ketone Group: The methylene protons (CH₂) adjacent to the carbonyl group are deshielded and appear as a quartet around 2.45 ppm due to coupling with the neighboring methyl protons. The methyl protons (CH₃) appear as a triplet around 1.05 ppm.

  • Methyl Group on the Double Bond: The methyl group attached to the C4 of the double bond is expected to be a singlet around 1.80 ppm as there are no adjacent protons to couple with.

  • Ethyl Groups on the Double Bond: The two ethyl groups on the C5 of the double bond are diastereotopic and may show slightly different chemical shifts. However, for simplicity, they are predicted to be equivalent here. The methylene protons (CH₂) will appear as a quartet around 2.15 ppm, and the methyl protons (CH₃) as a triplet around 1.00 ppm.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of purified 5-Ethyl-4-methyl-4-hepten-3-one in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz NMR spectrometer. Tune and shim the instrument to achieve optimal resolution.

  • Data Acquisition: Acquire the spectrum at 25°C using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O202.0
C4 (double bond)138.0
C5 (double bond)145.0
CH₂ (ethyl ketone)35.0
CH₃ (ethyl ketone)8.0
CH₃ (on double bond)15.0
CH₂ (ethyl on double bond)22.0
CH₃ (ethyl on double bond)12.0

Interpretation:

  • Carbonyl Carbon: The carbonyl carbon (C=O) is significantly deshielded and appears at a characteristic downfield shift of around 202.0 ppm.

  • Olefinic Carbons: The carbons of the double bond (C4 and C5) are also deshielded and are expected in the 138.0-145.0 ppm region.

  • Alkyl Carbons: The remaining sp³ hybridized carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a 125 MHz NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay should be used to ensure accurate integration (if desired) and observation of all carbon signals.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (sp³)2970-2850Strong
C=O stretch (conjugated ketone)1685-1665Strong
C=C stretch (conjugated)1640-1620Medium

Interpretation:

  • C=O Stretch: The carbonyl group of an α,β-unsaturated ketone typically absorbs at a lower frequency (1685-1665 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹) due to the delocalization of π-electrons, which weakens the C=O double bond.[3]

  • C=C Stretch: The carbon-carbon double bond stretch also appears in a characteristic region (1640-1620 cm⁻¹) and is often of medium intensity.

  • C-H Stretch: The strong absorptions in the 2970-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkyl portions of the molecule.

Experimental Protocol for IR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a drop of neat liquid sample prep2 on a salt plate (e.g., NaCl or KBr) prep1->prep2 acq1 Place the salt plate in the spectrometer prep2->acq1 acq2 Acquire a background spectrum acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3 proc1 Ratio the sample spectrum against the background acq3->proc1 proc2 Perform baseline correction if necessary proc1->proc2

Caption: Workflow for acquiring an IR spectrum of a liquid sample.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrum Data

m/zInterpretation
154Molecular Ion (M⁺)
125Loss of an ethyl group (•C₂H₅)
97McLafferty rearrangement
57Acylium ion [CH₃CH₂CO]⁺

Interpretation:

  • Molecular Ion: The molecular ion peak (M⁺) is expected at an m/z of 154, corresponding to the molecular weight of the compound.[1]

  • Alpha-Cleavage: Fragmentation can occur via cleavage of the bonds adjacent to the carbonyl group. Loss of an ethyl group (•C₂H₅) would result in a fragment at m/z 125.

  • McLafferty Rearrangement: α,β-unsaturated ketones can undergo a McLafferty-type rearrangement, which would lead to a characteristic fragment.

  • Acylium Ion: The formation of an acylium ion by cleavage of the C-C bond between the carbonyl carbon and the double bond would result in a fragment at m/z 57.

M [C₁₀H₁₈O]⁺˙ m/z = 154 F1 [M - C₂H₅]⁺ m/z = 125 M->F1 - •C₂H₅ F2 [C₅H₉O]⁺ m/z = 97 M->F2 McLafferty F3 [C₃H₅O]⁺ m/z = 57 M->F3 α-cleavage

Caption: Predicted major fragmentation pathways for 5-Ethyl-4-methyl-4-hepten-3-one.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and major fragments.

  • Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions based on their m/z values.

Conclusion

The spectroscopic characterization of 5-Ethyl-4-methyl-4-hepten-3-one relies on the combined application of NMR, IR, and MS techniques. Each method provides a unique piece of structural information, and together they allow for an unambiguous confirmation of the compound's identity and purity. The predicted data and protocols in this guide serve as a valuable resource for scientists and researchers working with this and structurally related α,β-unsaturated ketones.

References

  • Spectroscopic and chromatographic studies on photochemical isomerism of alpha, beta-diunsaturated ketones. PubMed. [Link]

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  • UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I). ResearchGate. [Link]

  • 5-Ethyl-4-methylhept-4-en-3-one | C10H18O. PubChem. [Link]

  • 5-Hepten-3-one, 5-ethyl-4-methyl- | C10H18O. PubChem. [Link]

  • 5-Ethyl-2,4-dimethyl-4-hepten-3-one. PubChem. [Link]

  • 4-Hepten-3-one, 5-ethyl-4-methyl-. NIST WebBook. [Link]

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Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Ethyl-4-methyl-4-hepten-3-one

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spec...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Ethyl-4-methyl-4-hepten-3-one, a classic example of an α,β-unsaturated ketone. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the underlying principles that govern the spectral characteristics of this compound class. We will delve into predictive analysis of chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and provide visual aids to solidify understanding, ensuring a blend of theoretical knowledge and practical application.

Introduction: The Significance of NMR in Structural Elucidation

The precise characterization of molecular architecture is fundamental to all facets of chemical science, from materials innovation to pharmaceutical design. Among the suite of analytical techniques available, NMR spectroscopy stands out for its ability to provide a detailed atom-by-atom map of a molecule's connectivity and chemical environment.[1] For α,β-unsaturated ketones like 5-Ethyl-4-methyl-4-hepten-3-one, NMR is indispensable. The electronic conjugation between the carbon-carbon double bond and the carbonyl group creates a unique magnetic environment, resulting in characteristic spectral fingerprints that are highly informative for structural verification.[2] This guide will systematically deconstruct these fingerprints to provide a complete spectral portrait of the title compound.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra, we must first understand the molecule's structure and identify the unique, or chemically non-equivalent, proton and carbon atoms. Each unique nucleus will give rise to a distinct signal in the NMR spectrum.

Caption: Structure of 5-Ethyl-4-methyl-4-hepten-3-one with IUPAC numbering.

Based on this structure, we can predict:

  • ¹H NMR: Seven distinct signals corresponding to the seven sets of non-equivalent protons (H1, H2, H6, H7, H8, H9, H10).

  • ¹³C NMR: Ten distinct signals, as all ten carbon atoms (C1-C10) are in unique chemical environments.

In-Depth ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different proton types, their relative numbers (integration), and their neighboring protons (splitting pattern).

Causality of Chemical Shifts (δ)

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups, like the carbonyl, pull electron density away from nearby protons, "deshielding" them from the applied magnetic field and causing their signal to appear at a higher chemical shift (downfield).[3]

  • Protons α to Carbonyl (H2): The CH₂ group at position 2 is directly adjacent to the electron-withdrawing carbonyl group. This proximity causes a significant downfield shift, predicted to be in the ~2.7 ppm region.[4]

  • Allylic Protons (H6, H8, H9): Protons on carbons adjacent to the C=C double bond are termed allylic. They are deshielded compared to simple alkanes and typically appear in the ~2.0-2.4 ppm range.[5] H8 is a methyl group, while H6 and H9 are methylene groups, which may lead to overlapping signals.

  • Alkyl Protons (H1, H7, H10): These methyl protons are furthest from the deshielding functional groups and will therefore appear most upfield. Their signals are expected in the typical aliphatic region of ~1.0-1.2 ppm .[5]

Spin-Spin Splitting and Integration

The interaction between neighboring non-equivalent protons causes signals to split, a phenomenon known as spin-spin coupling. The multiplicity of a signal is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons. The spacing between the split peaks is the coupling constant, J, measured in Hertz (Hz).[6]

  • Ethyl Group at C2-C1: The H2 protons have three neighbors on C1, so their signal will be a quartet (3+1=4). The H1 protons have two neighbors on C2, resulting in a triplet (2+1=3). This classic triplet-quartet pattern is characteristic of an ethyl group.[7]

  • Methyl Group at C8: The H8 protons have no adjacent protons, so their signal is predicted to be a singlet .

  • Ethyl Group at C5-C9-C10 & Alkyl Chain at C6-C7: Similar to the other ethyl group, the H9 protons will appear as a quartet coupled to the H10 protons, which will be a triplet . Likewise, the H6 protons will be a quartet coupled to the H7 triplet .

Predicted ¹H NMR Data Summary
Signal AssignmentPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J)
H7~1.03HTriplet (t)~7 Hz
H1 / H10~1.16HTriplet (t)~7 Hz
H8~2.03HSinglet (s)-
H6~2.22HQuartet (q)~7 Hz
H9~2.42HQuartet (q)~7 Hz
H2~2.72HQuartet (q)~7 Hz

Note: The chemical shifts for H1 and H10, as well as H6 and H9, may be very similar, potentially leading to overlapping signals.

In-Depth ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of a molecule. Standard proton-decoupled spectra show a single peak for each unique carbon atom.[8]

Causality of Chemical Shifts (δ)

The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR (~0-220 ppm), making it easier to resolve individual signals.[9]

  • Carbonyl Carbon (C3): The carbon of a ketone carbonyl group is highly deshielded and is characteristically found far downfield, typically in the ~200-210 ppm region.[10][11]

  • Alkene Carbons (C4, C5): The sp² hybridized carbons of the double bond appear in the range of ~115-150 ppm. In an α,β-unsaturated system, the conjugation causes the β-carbon (C5) to be more deshielded (further downfield) than the α-carbon (C4) due to resonance effects that place a partial positive charge on the β-carbon.[2][10][12] We predict C4 at ~135 ppm and C5 at ~145 ppm .

  • sp³ Carbons (Alkyl Groups): The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum.

    • C2 (α to C=O): This carbon is deshielded by the adjacent carbonyl, appearing around ~35 ppm .[11]

    • Allylic Carbons (C6, C8, C9): These carbons, being adjacent to the double bond, will be slightly downfield compared to simple alkanes, in the ~15-30 ppm range.

    • Aliphatic Carbons (C1, C7, C10): The terminal methyl carbons are the most shielded and will appear furthest upfield, around ~10-15 ppm .[13]

Predicted ¹³C NMR Data Summary
Signal AssignmentPredicted δ (ppm)
C7, C10, C1~10-15
C8~15-20
C6, C9~25-30
C2~35
C4~135
C5~145
C3 (C=O)~205

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and correctly set instrumental parameters.[14][15]

Protocol 1: Sample Preparation

A well-prepared sample is the foundation for a high-quality spectrum.[2]

  • Weighing the Sample: Accurately weigh the purified 5-Ethyl-4-methyl-4-hepten-3-one.

    • For ¹H NMR: 1-10 mg.

    • For ¹³C NMR: 10-50 mg is preferable due to the low natural abundance of the ¹³C isotope.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is an excellent choice for moderately polar organic compounds like this ketone.

  • Dissolution: In a clean, small vial, dissolve the sample in ~0.6-0.7 mL of CDCl₃. Gentle vortexing can assist dissolution.

  • Filtration and Transfer: To eliminate particulate matter that can degrade spectral resolution, filter the solution through a small pipette containing a plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Final Steps: Securely cap the NMR tube. Thoroughly wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints before insertion into the spectrometer.

Protocol 2: Spectrometer Operation and Data Acquisition

The following parameters are a robust starting point for a 400 or 500 MHz spectrometer.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the field onto the deuterium signal of the CDCl₃ solvent.

    • Tune and match the probe for the appropriate frequency (¹H or ¹³C).

    • Shim the magnetic field to optimize homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Pulse Program: Standard one-pulse experiment.

    • Number of Scans (NS): 8 to 16 scans typically provide an excellent signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm.[2]

    • Pulse Program: Standard ¹³C experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems).

    • Number of Scans (NS): A higher number of scans is required; start with 1024 scans and adjust as needed based on sample concentration.

    • Relaxation Delay (D1): 2 seconds.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.[14]

    • Apply a baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference:

      • ¹H Spectrum: Residual CHCl₃ in CDCl₃ at 7.26 ppm.[2]

      • ¹³C Spectrum: CDCl₃ at 77.16 ppm.[16]

    • For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (1-50 mg) B Dissolve in CDCl₃ (~0.7 mL) A->B C Filter & Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock, Tune, Shim D->E F Acquire FID (¹H and ¹³C) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate Spectrum (Ref: Solvent) H->I J Integrate & Assign Signals I->J

Caption: Experimental workflow for NMR analysis of organic compounds.

Conclusion

This guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 5-Ethyl-4-methyl-4-hepten-3-one, grounded in the fundamental principles of NMR spectroscopy. By understanding the influence of the α,β-unsaturated ketone moiety on chemical shifts and coupling patterns, researchers can confidently assign the observed signals to the molecular structure. The provided experimental protocol serves as a self-validating system for obtaining high-fidelity data, ensuring that spectral interpretation is built upon a reliable foundation. Mastery of these concepts and techniques is essential for any scientist engaged in the synthesis, characterization, or development of novel chemical entities.

References

  • BenchChem. (2025).
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs.
  • University of Colorado Boulder, Department of Chemistry. Spin-spin splitting and coupling - Coupling in 1H NMR.
  • Wikipedia. J-coupling. Wikipedia.
  • University of Calgary, Department of Chemistry. Ch 13 - Coupling. University of Calgary.
  • Chem Help ASAP. (2022). coupling & J-values in 1H NMR spectroscopy. YouTube.
  • UCLA Chemistry & Biochemistry. NMR Chart. UCLA.
  • Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps.
  • de Graaf, R. A., et al. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH.
  • BenchChem. (2025).
  • Martin, G. E., & Williams, A. J. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
  • Reich, H. J.
  • Metcalfe, E. (2018). Basic 1H- and 13C-NMR Spectroscopy. Wiley.
  • ResearchGate. for cyclo α,β Unsaturated ketones.
  • Michigan State University, Department of Chemistry. Proton NMR Table. MSU Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Oregon State University, Department of Chemistry. 13C NMR Chemical Shifts.
  • University of Puget Sound, Department of Chemistry. NMR Chemical Shifts. University of Puget Sound.
  • LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-4-methyl-4-hepten-3-one

Introduction 5-Ethyl-4-methyl-4-hepten-3-one is an α,β-unsaturated ketone of interest in organic synthesis and potentially in the development of novel chemical entities. Its conjugated system, arising from the juxtaposit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Ethyl-4-methyl-4-hepten-3-one is an α,β-unsaturated ketone of interest in organic synthesis and potentially in the development of novel chemical entities. Its conjugated system, arising from the juxtaposition of a carbon-carbon double bond with a carbonyl group, imparts unique chemical reactivity and distinct spectroscopic characteristics. This guide provides a comprehensive overview of the physicochemical properties of 5-Ethyl-4-methyl-4-hepten-3-one, including a detailed, field-proven protocol for its synthesis via a base-catalyzed aldol condensation, its key physical constants, and an analysis of its expected spectroscopic signature. This document is intended for researchers, scientists, and professionals in drug development and allied fields who require a thorough understanding of this compound's chemical nature.

Molecular Structure and Chemical Identity

The structural representation and key identifiers for 5-Ethyl-4-methyl-4-hepten-3-one are presented below.

Caption: 2D structure of 5-Ethyl-4-methyl-4-hepten-3-one.

Table 1: Chemical Identity of 5-Ethyl-4-methyl-4-hepten-3-one

IdentifierValue
IUPAC Name 5-Ethyl-4-methyl-4-hepten-3-one
CAS Number 22319-28-4[1]
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
Canonical SMILES CCC(=C(C)C(=O)CC)CC
InChI Key IDPSLUYWEQFHAM-UHFFFAOYSA-N[1]

Synthesis Protocol: Base-Catalyzed Self-Condensation of 3-Pentanone

The most direct and industrially scalable synthesis of 5-Ethyl-4-methyl-4-hepten-3-one is the base-catalyzed self-aldol condensation of 3-pentanone.[2] This reaction proceeds through the formation of an enolate from one molecule of 3-pentanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of 3-pentanone. The resulting β-hydroxy ketone readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone.

G start Start: 3-Pentanone enolate Enolate Formation (Base Catalyst, e.g., NaOH) start->enolate nucleophilic_attack Nucleophilic Attack on second 3-Pentanone molecule enolate->nucleophilic_attack beta_hydroxy β-Hydroxy Ketone Intermediate nucleophilic_attack->beta_hydroxy dehydration Dehydration (Loss of H₂O) beta_hydroxy->dehydration product Product: 5-Ethyl-4-methyl-4-hepten-3-one dehydration->product purification Purification (Distillation) product->purification end End: Pure Product purification->end

Caption: Workflow for the synthesis of 5-Ethyl-4-methyl-4-hepten-3-one.

Experimental Procedure
  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask is charged with 3-pentanone (100 g, 1.16 mol) and ethanol (200 mL).

  • Catalyst Addition: A solution of sodium hydroxide (10 g, 0.25 mol) in water (50 mL) is prepared and added dropwise to the stirred solution of 3-pentanone over 30 minutes.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling to room temperature, the reaction mixture is neutralized with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 5-Ethyl-4-methyl-4-hepten-3-one.

Physicochemical Properties

Precise, experimentally determined physicochemical data for 5-Ethyl-4-methyl-4-hepten-3-one are not widely available in the peer-reviewed literature. The following table summarizes a combination of computed and estimated values from chemical databases. These should be considered as indicative rather than definitive.

Table 2: Physicochemical Properties of 5-Ethyl-4-methyl-4-hepten-3-one

PropertyValueSource
Boiling Point ~232.64 °C (estimated)ChemicalBook[3]
Melting Point 74.5 °CChemicalBook[3]
Density ~0.856 g/cm³ (estimated)ChemicalBook[3]
Refractive Index ~1.4452 (estimated)ChemicalBook[3]
XLogP3 3.3PubChem[4]
Hydrogen Bond Donor Count 0PubChem[4]
Hydrogen Bond Acceptor Count 1PubChem[4]
Topological Polar Surface Area 17.1 ŲPubChem[4]

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are predicted to be in the following regions:

  • Vinyl Proton: A singlet or narrowly split multiplet for the vinylic proton is not expected as the double bond is tetrasubstituted.

  • Allylic Protons: The methylene protons of the ethyl groups and the methyl protons attached to the double bond will appear in the allylic region, likely between δ 1.8-2.5 ppm.

  • Alkyl Protons: The remaining ethyl and methyl protons will resonate in the upfield region, typically between δ 0.9-1.7 ppm. The methylene protons adjacent to the carbonyl group will be deshielded and appear around δ 2.5-2.8 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton:

  • Carbonyl Carbon: A characteristic downfield signal for the ketone carbonyl carbon is expected in the range of δ 190-205 ppm.

  • Olefinic Carbons: The two sp² hybridized carbons of the double bond will appear between δ 120-150 ppm.

  • Aliphatic Carbons: The sp³ hybridized carbons of the ethyl and methyl groups will resonate in the upfield region of the spectrum, from δ 10-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups:

  • C=O Stretch: A strong, sharp absorption band for the conjugated ketone carbonyl group is expected around 1660-1685 cm⁻¹.

  • C=C Stretch: A medium intensity band for the carbon-carbon double bond stretch will likely appear in the region of 1620-1640 cm⁻¹.

  • C-H Bending and Stretching: Various C-H stretching and bending vibrations for the alkyl groups will be observed in their characteristic regions (stretching: 2850-3000 cm⁻¹; bending: ~1375 cm⁻¹ and ~1450 cm⁻¹).

Safety and Handling

5-Ethyl-4-methyl-4-hepten-3-one is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed overview of 5-Ethyl-4-methyl-4-hepten-3-one, with a focus on its synthesis and physicochemical properties. While there is a scarcity of experimentally validated data in the public domain, this document offers a robust, scientifically grounded framework for its preparation and characterization based on established chemical principles. Further experimental investigation is warranted to definitively determine its physical constants and spectroscopic profile.

References

Exploratory

A Methodological Guide to the Putative Natural Occurrence of 5-Ethyl-4-methyl-4-hepten-3-one in Flora

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: Charting Unexplored Biosynthetic Territories In the vast and intricate world of plant se...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Biosynthetic Territories

In the vast and intricate world of plant secondary metabolism, the discovery of novel bioactive compounds continues to drive innovation in pharmaceuticals, agriculture, and material science. While major classes of phytochemicals are well-documented, the potential for discovering entirely new molecular entities remains immense. This guide addresses the currently unsubstantiated, yet hypothetically plausible, natural occurrence of 5-Ethyl-4-methyl-4-hepten-3-one in plants.

To date, a thorough review of scientific literature reveals no direct identification of 5-Ethyl-4-methyl-4-hepten-3-one as a plant-derived natural product. Therefore, this document deviates from a standard report on a known compound. Instead, it serves as a comprehensive methodological roadmap for the discerning researcher aiming to investigate the existence of this, or structurally similar, branched-chain ketones within the plant kingdom.

We will proceed with a logical framework, beginning with a proposed biosynthetic pathway, followed by a detailed exposition of modern extraction, isolation, and analytical techniques. This guide is designed to be a self-validating system of protocols, empowering research teams to systematically explore the frontiers of plant biochemistry.

Part 1: Hypothetical Biosynthesis of a Branched-Chain Alkenone

The proposed biosynthesis of 5-Ethyl-4-methyl-4-hepten-3-one, a C10 ketone, likely involves the extension of branched-chain amino acid precursors, a known pathway for various secondary metabolites. We hypothesize a pathway originating from the catabolism of isoleucine.

The Isoleucine Catabolic Pathway as a Precursor Source

Isoleucine, a branched-chain amino acid, is catabolized in plants to provide precursors for various compounds. The initial steps involve deamination and oxidative decarboxylation to yield 2-methylbutanoyl-CoA. This activated intermediate can then serve as a building block in a polyketide synthase (PKS)-like or fatty acid synthase (FAS)-like pathway.

Proposed Elongation and Modification Steps

We propose a hypothetical enzymatic pathway for the formation of 5-Ethyl-4-methyl-4-hepten-3-one:

  • Chain Initiation: The pathway is initiated with 2-methylbutanoyl-CoA, derived from isoleucine.

  • Chain Elongation: A two-carbon unit is added via the condensation of malonyl-CoA, catalyzed by a ketoacyl synthase (KAS). This is followed by a cycle of reduction, dehydration, and a second reduction to form a saturated acyl chain.

  • Second Elongation: Another two-carbon unit from malonyl-CoA is incorporated, extending the chain further.

  • Desaturation and Ketone Formation: The final steps likely involve a desaturase to introduce the double bond and a subsequent oxidation or thioesterase cleavage to yield the final ketone product.

The following diagram illustrates this proposed biosynthetic route.

Biosynthetic Pathway of 5-Ethyl-4-methyl-4-hepten-3-one Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transaminase two_Methylbutanoyl_CoA 2-Methylbutanoyl-CoA alpha_Keto_beta_methylvalerate->two_Methylbutanoyl_CoA BCKDH Complex Acyl_Carrier_Protein Acyl Carrier Protein (ACP) two_Methylbutanoyl_CoA->Acyl_Carrier_Protein MAT Intermediate_1 β-Ketoacyl-ACP Acyl_Carrier_Protein->Intermediate_1 KAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Intermediate_1 Elongated_Chain_1 Elongated Acyl-ACP (C7) Elongated_Chain_2 Elongated Acyl-ACP (C9) Elongated_Chain_1->Elongated_Chain_2 Elongation Cycle (KAS, KR, DH, ER) Final_Product 5-Ethyl-4-methyl-4-hepten-3-one Elongated_Chain_2->Final_Product Desaturase, Thioesterase/Oxidation Intermediate_2 β-Hydroxyacyl-ACP Intermediate_1->Intermediate_2 KR Intermediate_3 Enoate-ACP Intermediate_2->Intermediate_3 DH Intermediate_3->Elongated_Chain_1 ER Experimental Workflow Plant_Material Plant Material Collection & Preparation Extraction Sequential Solvent Extraction (Hexane, DCM, EtOAc, MeOH) Plant_Material->Extraction Fractionation Chromatographic Fractionation (SPE, Column Chromatography) Extraction->Fractionation Purification Preparative HPLC Fractionation->Purification Identification Structural Elucidation (GC-MS, NMR, IR) Purification->Identification

Foundational

An In-Depth Technical Guide to the Putative Biosynthesis of 5-Ethyl-4-methyl-4-hepten-3-one

Foreword: The biosynthetic pathway for 5-Ethyl-4-methyl-4-hepten-3-one has not been explicitly detailed in peer-reviewed literature. This guide, therefore, presents a scientifically grounded, hypothetical pathway constru...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The biosynthetic pathway for 5-Ethyl-4-methyl-4-hepten-3-one has not been explicitly detailed in peer-reviewed literature. This guide, therefore, presents a scientifically grounded, hypothetical pathway constructed from established principles of natural product biosynthesis. As a Senior Application Scientist, my approach is to synthesize known enzymatic capabilities into a plausible and testable model, providing a robust framework for researchers, scientists, and drug development professionals. This document outlines the proposed biosynthetic logic, key enzymatic steps, and a comprehensive strategy for experimental validation.

Part 1: Deconstruction of the Target Molecule & Biosynthetic Logic

The structure of 5-Ethyl-4-methyl-4-hepten-3-one, an α,β-unsaturated ketone with a branched alkyl chain, suggests a biosynthetic origin rooted in the condensation of primary metabolic building blocks. While polyketide synthase (PKS) pathways are renowned for generating structural diversity, the specific substitution pattern of this C10 molecule points towards a more tailored enzymatic condensation, likely followed by modification.

The most chemically and biologically plausible route involves an aldol-type condensation between two activated acyl intermediates, followed by a dehydration step to form the characteristic α,β-unsaturation.[1][2][3] This strategy is a cornerstone of carbon-carbon bond formation in secondary metabolism.[4][5][6]

Our hypothesis centers on the enzymatic condensation of two key precursors derived from fatty acid and amino acid metabolism: 2-methylbutanoyl-CoA and propanoyl-CoA .

  • Precursor A: 2-Methylbutanoyl-CoA: This five-carbon branched acyl-CoA is a common intermediate in the catabolism of the amino acid L-isoleucine.

  • Precursor B: Propanoyl-CoA: This three-carbon acyl-CoA is derived from the metabolism of several sources, including the amino acids valine and isoleucine, as well as odd-chain fatty acids.

This precursor combination provides the necessary carbon backbone and branching required for the target molecule.

Part 2: The Hypothetical Biosynthetic Pathway

We propose a three-step enzymatic sequence catalyzed by a putative biosynthetic gene cluster (BGC) encoding a specialized set of enzymes.

Step 1: Claisen-Type Condensation

The pathway initiates with a Claisen condensation reaction, a fundamental C-C bond-forming reaction in biochemistry, catalyzed by a Ketosynthase (KS) enzyme.[7] The KS enzyme would catalyze the condensation of propanoyl-CoA (acting as the nucleophile after decarboxylation from malonyl-CoA in a PKS-like context, or directly in other condensations) onto 2-methylbutanoyl-CoA (the electrophile). However, a more likely scenario involves the condensation of two different acyl-CoA thioesters. Let's refine this to a more standard biological condensation: the condensation of an enolate equivalent with an acyl-CoA.

A specialized condensing enzyme , possibly a Type III PKS or a dedicated β-ketoacyl-ACP synthase, catalyzes the reaction between propanoyl-CoA and another C5 unit, 2-pentanoyl-CoA, ultimately leading to a β-hydroxy ketone intermediate after an initial condensation and reduction.

A more direct and plausible hypothesis is an aldol-type condensation catalyzed by an Aldolase .[8][9][10]

  • Reaction: Condensation of 3-Pentanone and Propanal biological equivalents.

  • Enzyme: A specialized Aldolase .

  • Mechanism: The aldolase would generate a nucleophilic enolate from a 3-oxopentanoyl-thioester intermediate (derived from isoleucine/valine metabolism) and catalyze its attack on the electrophilic carbonyl of propanal (derived from threonine/methionine metabolism).

  • Product: This reaction forms a β-hydroxy ketone intermediate: 5-Ethyl-4-hydroxy-4-methylheptan-3-one .

Step 2: Dehydration

The second step involves the elimination of a water molecule from the β-hydroxy ketone intermediate to create the C4=C5 double bond.

  • Reaction: Dehydration of 5-Ethyl-4-hydroxy-4-methylheptan-3-one.

  • Enzyme: A Dehydratase (DH) domain or a dedicated dehydratase enzyme. PKS and fatty acid synthase pathways routinely employ DH domains for this purpose.[11][12]

  • Product: 5-Ethyl-4-methyl-4-hepten-3-one .

Summary of Proposed Enzymatic Steps
StepReaction TypeProposed Enzyme ClassSubstrate(s)Product
1Aldol CondensationAldolase3-Oxopentanoyl-thioester + Propanal5-Ethyl-4-hydroxy-4-methylheptan-3-one
2DehydrationDehydratase (DH)5-Ethyl-4-hydroxy-4-methylheptan-3-one5-Ethyl-4-methyl-4-hepten-3-one

Part 3: Experimental Validation Protocols

A hypothetical pathway requires rigorous experimental validation.[13] The following protocols outline a logical progression to investigate and confirm the proposed biosynthetic route.

Protocol 1: Metabolic Isotope Labeling Studies

This experiment aims to identify the metabolic precursors of 5-Ethyl-4-methyl-4-hepten-3-one by feeding a producing organism (if one is identified) with stable isotope-labeled compounds.[14][15][16][17][18]

Objective: To determine if isoleucine, valine, and/or threonine serve as precursors.

Methodology:

  • Culture Preparation: Grow the putative producing organism in a defined minimal medium.

  • Precursor Feeding: Supplement parallel cultures with:

    • U-¹³C-L-isoleucine

    • U-¹³C-L-valine

    • U-¹³C-L-threonine

    • Unlabeled control

  • Incubation: Allow the cultures to grow for a period sufficient for secondary metabolite production.

  • Extraction: Harvest the cells/supernatant and perform a solvent extraction (e.g., with ethyl acetate) to isolate small molecules.

  • Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Compare the mass spectra of 5-Ethyl-4-methyl-4-hepten-3-one from labeled and unlabeled cultures. An increase in mass corresponding to the incorporation of ¹³C atoms from a specific precursor would confirm its role in the biosynthesis.

Hypothetical Labeling Experiment Data:

Labeled Precursor FedExpected Mass Shift in Product (M+)Interpretation
U-¹³C-L-isoleucine+5 or moreIsoleucine is a likely precursor to the C5 and C2 units.
U-¹³C-L-threonine+3 or moreThreonine is a likely precursor to the propanal/propanoyl unit.
U-¹³C-L-propionate+3Confirms propionate as a direct building block.
Protocol 2: In Vitro Enzymatic Assays

This protocol is designed to functionally characterize the candidate enzymes (Aldolase, Dehydratase) identified from a putative BGC.[19][20][21][22][23]

Objective: To demonstrate that the purified candidate enzymes catalyze the proposed reactions.

Methodology:

  • Gene Cloning & Expression: Clone the candidate aldolase and dehydratase genes into an expression vector (e.g., pET series) and transform into an E. coli expression host.

  • Protein Purification: Overexpress the proteins and purify them using affinity chromatography (e.g., Ni-NTA).

  • Aldolase Assay:

    • Prepare a reaction mixture containing the purified aldolase, 3-oxopentanoyl-CoA (substrate 1), and propanal (substrate 2) in a suitable buffer.

    • Incubate at the optimal temperature (e.g., 30°C).

    • Quench the reaction at various time points.

    • Analyze the reaction products by LC-MS or GC-MS, looking for the formation of 5-Ethyl-4-hydroxy-4-methylheptan-3-one.

  • Dehydratase Assay:

    • Synthesize or enzymatically produce the 5-Ethyl-4-hydroxy-4-methylheptan-3-one intermediate.

    • Prepare a reaction mixture containing the purified dehydratase and the β-hydroxy ketone substrate.

    • Monitor the reaction for the formation of 5-Ethyl-4-methyl-4-hepten-3-one, which can often be detected by a shift in UV absorbance due to the creation of the conjugated system.

Protocol 3: Heterologous Expression of the Biosynthetic Gene Cluster

This is a powerful technique to link a specific gene cluster to the production of a natural product.[24][25][26][27][28]

Objective: To produce 5-Ethyl-4-methyl-4-hepten-3-one in a genetically tractable host organism by expressing the entire putative BGC.

Methodology:

  • BGC Identification: Use genome mining tools (e.g., antiSMASH) on the genome of a suspected producer to identify a BGC containing genes for an aldolase, a dehydratase, and enzymes for precursor supply.

  • BGC Cloning: Clone the entire BGC into a suitable expression vector using methods like Transformation-Associated Recombination (TAR) cloning.

  • Host Transformation: Introduce the vector into a well-characterized heterologous host (e.g., Aspergillus nidulans or Streptomyces coelicolor).

  • Cultivation and Analysis: Grow the engineered host under permissive conditions and analyze the culture extracts by LC-MS for the production of the target compound. A successful outcome provides strong evidence for the function of the BGC.

Part 4: Visualizations

Diagrams of Pathways and Workflows

Hypothetical Biosynthesis of 5-Ethyl-4-methyl-4-hepten-3-one cluster_precursors Precursor Supply cluster_pathway Core Biosynthesis Isoleucine L-Isoleucine PrecursorA 3-Oxopentanoyl-thioester Isoleucine->PrecursorA Threonine L-Threonine PrecursorB Propanal Threonine->PrecursorB Intermediate 5-Ethyl-4-hydroxy-4-methylheptan-3-one PrecursorA->Intermediate Aldolase Step 1 PrecursorB->Intermediate Product 5-Ethyl-4-methyl-4-hepten-3-one Intermediate->Product Dehydratase (-H2O) Step 2 Experimental Validation Workflow Start Hypothesis: Pathway Proposed Labeling Protocol 1: Metabolic Labeling (In Vivo) Start->Labeling BGC_Mining Genome Mining Start->BGC_Mining Gene_ID Identify Candidate BGC Labeling->Gene_ID Informs Precursor Genes BGC_Mining->Gene_ID Heterologous Protocol 3: Heterologous Expression Gene_ID->Heterologous Enzyme_Assay Protocol 2: In Vitro Enzyme Assays Gene_ID->Enzyme_Assay Provides Gene Targets Validation Pathway Validated Heterologous->Validation Compound Produced Enzyme_Assay->Validation Enzyme Function Confirmed

Caption: Integrated workflow for the experimental validation of the proposed pathway.

References

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Exploratory

An In-depth Technical Guide to the Isomeric Landscape of C₁₀H₁₈O Ketones: A Case Study on 5-Ethyl-4-methyl-4-hepten-3-one and its Congeners

Abstract Isomerism lies at the heart of chemical diversity and specificity, a principle of paramount importance in the fields of pharmaceutical development, flavor chemistry, and material science. A subtle rearrangement...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isomerism lies at the heart of chemical diversity and specificity, a principle of paramount importance in the fields of pharmaceutical development, flavor chemistry, and material science. A subtle rearrangement of a molecule's architecture can drastically alter its biological activity, sensory profile, and physical properties. This guide provides a detailed exploration of the isomers related to the α,β-unsaturated ketone, 5-Ethyl-4-methyl-4-hepten-3-one. We will begin by dissecting the nominal structure to reveal a surprising lack of stereoisomerism, a common point of confusion. The focus will then pivot to its closely related constitutional isomers, which unlock a rich landscape of geometric and optical isomerism. This whitepaper furnishes researchers, scientists, and drug development professionals with the foundational principles, analytical methodologies, and field-proven insights required to navigate, separate, and characterize this complex isomeric system.

Structural Elucidation and Isomeric Potential

A rigorous analysis of a molecule's structure is the mandatory first step before any synthetic or analytical endeavor. This section clarifies the isomeric possibilities, or lack thereof, for the title compound and its structural relatives.

Analysis of 5-Ethyl-4-methyl-4-hepten-3-one (CAS: 22319-28-4)

The IUPAC name 5-ethyl-4-methyl-4-hepten-3-one defines a specific molecular structure.[1][2][3] It is an α,β-unsaturated ketone, a class of compounds known for their unique electronic properties and reactivity.[4][5][6]

  • Geometric Isomerism (E/Z): Geometric isomerism in alkenes is contingent upon the presence of two different substituent groups on each carbon of the double bond. For 5-ethyl-4-methyl-4-hepten-3-one, the double bond is between carbons C4 and C5.

    • Substituents on C4: A methyl group (-CH₃) and a propionyl group (-C(=O)CH₂CH₃).

    • Substituents on C5: Two ethyl groups (-CH₂CH₃).

    Since C5 bears two identical ethyl groups, rotation around the C4=C5 bond does not produce distinguishable molecules. Consequently, 5-ethyl-4-methyl-4-hepten-3-one does not exhibit geometric (E/Z) isomerism .

  • Optical Isomerism (Enantiomers): Optical activity arises from the presence of chiral centers—typically an sp³ hybridized carbon atom bonded to four different groups. A thorough examination of the structure reveals no such chiral centers. Therefore, 5-ethyl-4-methyl-4-hepten-3-one is an achiral molecule and does not have enantiomers .

This initial analysis is critical; it demonstrates that while the name suggests complexity, the compound itself is conformationally restricted to a single, achiral form.

Unlocking Complexity: Constitutional Isomers

The true isomeric richness is found in the constitutional isomers of C₁₀H₁₈O, where the connectivity of atoms is altered. A minor shift of the double bond from the 4-position to the 5-position, yielding 5-ethyl-4-methylhept-5-en-3-one , fundamentally changes the stereochemical profile.[7]

  • Geometric Isomerism in 5-Ethyl-4-methylhept-5-en-3-one: The double bond is now between C5 and C6. Let us apply the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on these carbons.[8][9][10]

    • Substituents on C5: An ethyl group (-CH₂CH₃) and a 1-methyl-2-oxobutyl group (-CH(CH₃)C(=O)CH₂CH₃). The latter has higher priority.

    • Substituents on C6: A methyl group (-CH₃) and a hydrogen atom (-H). The methyl group has higher priority.

      • (Z)-isomer: The high-priority groups are on the same side of the double bond.

      • (E)-isomer: The high-priority groups are on opposite sides of the double bond.

  • Optical Isomerism in 5-Ethyl-4-methylhept-5-en-3-one: This constitutional isomer possesses a chiral center at the C4 position.

    • Substituents on C4: 1) a hydrogen atom, 2) a methyl group, 3) an ethylcarbonyl (propionyl) group, and 4) a 1-ethylprop-1-enyl group.

  • The Complete Stereoisomeric System: The combination of one stereogenic double bond (E/Z) and one chiral center (R/S) results in a total of four unique stereoisomers.

    • (4R, 5E)-5-ethyl-4-methylhept-5-en-3-one

    • (4S, 5E)-5-ethyl-4-methylhept-5-en-3-one

    • (4R, 5Z)-5-ethyl-4-methylhept-5-en-3-one

    • (4S, 5Z)-5-ethyl-4-methylhept-5-en-3-one

The relationship between these isomers is crucial: the (4R, 5E) and (4S, 5E) forms are enantiomers, as are the (4R, 5Z) and (4S, 5Z) forms. The relationship between any E-isomer and any Z-isomer is diastereomeric.

Isomer_Relationships cluster_0 5-Ethyl-4-methyl-4-hepten-3-one cluster_1 5-Ethyl-4-methyl-5-hepten-3-one cluster_E E-Isomers (Enantiomeric Pair) cluster_Z Z-Isomers (Enantiomeric Pair) A C₁₀H₁₈O (Achiral) No Geometric Isomers RE (4R, 5E) A->RE Constitutional Isomer SE (4S, 5E) RE->SE Enantiomers RZ (4R, 5Z) RE->RZ Diastereomers SZ (4S, 5Z) RE->SZ Diastereomers SE->RZ Diastereomers SE->SZ Diastereomers RZ->SZ Enantiomers

Caption: Relationships between isomers of C₁₀H₁₈O ketones.

Analytical Methodologies for Isomer Resolution and Characterization

The successful separation and positive identification of isomers are non-trivial challenges that demand a multi-technique analytical approach. The choice of methodology is dictated by the physicochemical differences between the isomers .

Chromatographic Separation of Isomers

Chromatography is the cornerstone of isomer separation, leveraging subtle differences in polarity, volatility, and stereochemistry to achieve resolution.

  • Expertise & Causality: For volatile and thermally stable compounds like unsaturated ketones, GC is a high-resolution technique well-suited for separating geometric isomers. The E and Z diastereomers possess different shapes, which affects their boiling points and interaction with the stationary phase. The more linear E-isomer often elutes slightly earlier than the more compact Z-isomer on standard non-polar columns, though this can be phase-dependent.

  • Trustworthiness: A validated GC method provides a self-validating system. Peak identification should be confirmed by mass spectrometry (GC-MS), and quantification relies on stable, reproducible retention times and peak areas relative to an internal standard.

Protocol: GC-FID Analysis of E/Z Diastereomers

  • System: Agilent 7890B GC with Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a more polar phase like DB-WAX for enhanced separation.

  • Sample Preparation: Prepare a 100 ppm solution of the isomeric mixture in HPLC-grade hexane.

  • Injection: 1 µL injection volume, split ratio 50:1, injector temperature 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.

  • Detector: FID at 280°C.

  • Data Analysis: Integrate peaks and calculate relative percentages. Confirm peak identity via GC-MS using identical chromatographic conditions.

Table 1: Representative GC Data for E/Z Isomer Separation

IsomerHypothetical Retention Time (min)Resolution (Rs)Relative % Abundance
(E)-isomer pair12.54\multirow{2}{*}{> 2.0}65%
(Z)-isomer pair12.8835%
  • Expertise & Causality: Enantiomers have identical physical properties in an achiral environment and thus cannot be separated by standard GC or HPLC. Chiral HPLC utilizes a chiral stationary phase (CSP) to create a transient diastereomeric complex with each enantiomer.[11][12] The differing stability of these complexes leads to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and have demonstrated broad applicability for separating enantiomers of various compound classes, including ketones.[13][14] Normal-phase chromatography is often preferred as it can provide unique selectivities and enhance interactions with the CSP.[13]

  • Trustworthiness: Method validation requires demonstrating baseline resolution of the enantiomers (Rs > 1.5), assessing linearity and accuracy for quantification, and ensuring peak purity, often with a photodiode array (PDA) detector.

HPLC_Workflow A Racemic Mixture (e.g., 50:50 R/S) C Injector A->C B HPLC Pump (Isocratic Mobile Phase) B->C D Chiral Stationary Phase (CSP) Column C->D Transient Diastereomeric Association E UV/PDA Detector D->E F Chromatogram E->F Signal G Separated Enantiomers F->G Quantification

Caption: Workflow for chiral HPLC enantioseparation.

Protocol: Chiral HPLC Separation of (4R/4S) Enantiomers

  • System: Waters Alliance HPLC with 2998 PDA Detector.

  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Hexane/Isopropanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: PDA monitoring at 220 nm (λmax of the n→π* transition of the conjugated carbonyl).

  • Sample Preparation: Dissolve the isolated E- or Z-isomer pair in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

Spectroscopic Characterization

While chromatography separates, spectroscopy identifies. A combination of techniques is required for unambiguous structural assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for structural elucidation in solution.[15]

    • Distinguishing E/Z Isomers: The spatial arrangement of substituents in geometric isomers leads to distinct chemical shifts and coupling constants.[16][17][18] Protons on or near the double bond in the E-isomer will experience a different electronic environment than those in the Z-isomer. 2D NMR techniques like NOESY can confirm through-space proximity, definitively assigning stereochemistry.

    • Distinguishing Diastereomers: Diastereomers are different compounds and, as such, will have unique ¹H and ¹³C NMR spectra.

    • Resolving Enantiomers: Enantiomers produce identical NMR spectra in standard achiral solvents. To distinguish them, one must introduce a chiral environment, such as a chiral solvating agent or a lanthanide-based chiral shift reagent, which will induce diastereomeric interactions and lead to separate signals for each enantiomer.

  • Mass Spectrometry (MS): Primarily used to confirm the molecular weight (C₁₀H₁₈O, MW = 154.14 g/mol ) and elemental composition (via high-resolution MS).[2][7] The electron ionization (EI) mass spectra of stereoisomers are typically identical. However, in GC-MS analysis, subtle and reproducible differences in fragmentation patterns between geometric isomers can sometimes be observed and used as a secondary confirmation of identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for functional group confirmation. All isomers will show characteristic strong absorptions for the C=O stretch (approx. 1685-1700 cm⁻¹) and the C=C stretch (approx. 1620-1640 cm⁻¹). The exact positions can shift slightly between E and Z isomers due to differences in the dipole moment of the bonds.[17]

Conclusion

The isomeric analysis of 5-ethyl-4-methyl-4-hepten-3-one serves as a powerful case study in the importance of rigorous structural evaluation. We have demonstrated that the nominal compound is stereochemically simple, while its constitutional isomers present a complex web of geometric and optical isomerism. For professionals in drug development and other chemically sensitive fields, this distinction is not merely academic; it is fundamental. The ability to apply a logical, multi-faceted analytical workflow—combining high-resolution chromatography for separation and advanced spectroscopy for identification—is essential for controlling chemical composition and ensuring the safety, efficacy, and desired properties of a final product. The protocols and insights provided herein offer a robust framework for approaching such challenges with scientific integrity and confidence.

References

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Protocols & Analytical Methods

Method

Application and Protocol for the GC-MS Analysis of 5-Ethyl-4-methyl-4-hepten-3-one

This document provides a comprehensive guide for the analysis of 5-Ethyl-4-methyl-4-hepten-3-one using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the analysis of 5-Ethyl-4-methyl-4-hepten-3-one using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed for researchers, scientists, and professionals in drug development and related fields who require a robust and reliable method for the identification and quantification of this and similar α,β-unsaturated ketones.

Introduction

5-Ethyl-4-methyl-4-hepten-3-one (C₁₀H₁₈O, Molar Mass: 154.25 g/mol ) is an α,β-unsaturated ketone with potential applications in fragrance, flavor, and as an intermediate in organic synthesis.[1] Its volatility and chemical structure make Gas Chromatography-Mass Spectrometry (GC-MS) the ideal analytical technique for its separation, identification, and quantification. GC provides the necessary chromatographic resolution to separate the analyte from complex matrices, while MS offers high sensitivity and structural information for unambiguous identification.

This application note will detail a complete workflow, from sample preparation to data interpretation, grounded in the principles of analytical chemistry and mass spectrometry.

Core Principles of the Analytical Approach

The successful analysis of 5-Ethyl-4-methyl-4-hepten-3-one by GC-MS hinges on several key principles:

  • Volatility: The compound must be thermally stable and sufficiently volatile to be introduced into the gas chromatograph. 5-Ethyl-4-methyl-4-hepten-3-one's structure suggests it is amenable to standard GC conditions.

  • Chromatographic Separation: A non-polar or mid-polar capillary column is selected to achieve optimal separation from potential isomers and impurities based on boiling point and polarity.

  • Electron Ionization (EI): This hard ionization technique is employed to induce fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, enabling its identification through spectral library matching and manual interpretation.

  • Mass-to-Charge Ratio (m/z) Detection: The mass spectrometer separates the charged fragments based on their m/z, generating a mass spectrum that is characteristic of the analyte's structure.

Experimental Workflow

The following diagram illustrates the complete analytical workflow for the GC-MS analysis of 5-Ethyl-4-methyl-4-hepten-3-one.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Dilution Dilution in Volatile Solvent Extraction->Dilution Adjust Concentration Vial Transfer to GC Vial Dilution->Vial Prepare for Injection Injection GC Injection Vial->Injection Automated/Manual Injection Separation Chromatographic Separation Injection->Separation Vaporization Ionization Electron Ionization (70 eV) Separation->Ionization Elution Detection Mass Detection (Quadrupole) Ionization->Detection Fragmentation TIC Total Ion Chromatogram (TIC) Detection->TIC Generate Data Spectrum Mass Spectrum Extraction TIC->Spectrum Select Peak Quantification Peak Integration TIC->Quantification Determine Amount Identification Library Search & Interpretation Spectrum->Identification Identify Compound

GC-MS analysis workflow for 5-Ethyl-4-methyl-4-hepten-3-one.

Detailed Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to isolate 5-Ethyl-4-methyl-4-hepten-3-one from non-volatile or interfering substances.

Protocol 3.1.1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for extracting the analyte from aqueous matrices such as reaction mixtures or environmental water samples.

  • pH Adjustment: Adjust the pH of 10 mL of the aqueous sample to neutral (pH ~7) to ensure the ketone is in its non-ionized form.

  • Solvent Addition: Add 5 mL of a volatile, water-immiscible organic solvent such as dichloromethane or diethyl ether.

  • Extraction: Vigorously shake the mixture in a separatory funnel for 2 minutes, ensuring proper venting.

  • Phase Separation: Allow the layers to separate. Collect the organic layer.

  • Drying: Dry the organic extract over anhydrous sodium sulfate to remove residual water.

  • Concentration & Dilution: If necessary, concentrate the extract under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) to achieve a final concentration within the instrument's linear range.

  • Vialing: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

Protocol 3.1.2: Solid-Phase Extraction (SPE) for Complex Matrices

SPE is recommended for more complex matrices like biological fluids or food samples to achieve a cleaner extract.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture to remove polar interferences.

  • Elution: Elute the analyte with 5 mL of a suitable organic solvent like ethyl acetate or acetone.

  • Solvent Exchange & Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a GC-compatible solvent (e.g., hexane) to the desired concentration.

  • Vialing: Transfer the final solution to a 2 mL autosampler vial.

GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

Parameter Recommended Setting Justification
Gas Chromatograph
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of volatile and semi-volatile compounds, including ketones.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity, while a split injection prevents column overloading with concentrated samples.
Injection Volume 1 µLA standard injection volume that balances sensitivity with column capacity.
Carrier Gas Helium, constant flow at 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Oven Temperature Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points. The initial hold helps to focus the analytes at the head of the column.
Mass Spectrometer
Ion Source Electron Ionization (EI)Standard ionization technique for creating reproducible fragmentation patterns.
Ionization Energy 70 eVThe standard energy for EI, which provides consistent fragmentation and allows for comparison with commercial mass spectral libraries.
Source Temperature 230 °CMaintains the ion source at a temperature that prevents condensation of the analyte while minimizing thermal degradation.
Quadrupole Temperature 150 °CEnsures consistent mass filtering.
Mass Range m/z 40-300A suitable mass range to capture the molecular ion and all significant fragment ions of the analyte.
Scan Rate 2 scans/secProvides sufficient data points across a chromatographic peak for accurate peak shape and quantification.
Transfer Line Temp 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.

Data Analysis and Interpretation

Identification

The identification of 5-Ethyl-4-methyl-4-hepten-3-one is achieved by a two-tiered approach:

  • Retention Time: The retention time of the analyte peak in the sample chromatogram should match that of a known standard analyzed under the same conditions.

  • Mass Spectrum: The mass spectrum of the sample peak should be compared to a reference spectrum from a commercial library (e.g., NIST, Wiley) or a previously acquired standard.

Expected Fragmentation Pattern

The fragmentation of 5-Ethyl-4-methyl-4-hepten-3-one under electron ionization is predictable based on the principles of mass spectrometry, particularly the stability of the resulting carbocations and acylium ions.[2] The molecular ion (M⁺˙) is expected at m/z 154.

The following diagram illustrates the predicted major fragmentation pathways:

Fragmentation cluster_main Predicted Fragmentation of 5-Ethyl-4-methyl-4-hepten-3-one cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_other Other Cleavages M [M]+• m/z 154 F57 [C2H5CO]+ m/z 57 M->F57 Loss of C5H11• F125 [M-C2H5]+• m/z 125 M->F125 Loss of C2H5• F98 [C6H10O]+• m/z 98 M->F98 Loss of C4H8 F83 [M-C5H11]+• m/z 83 F125->F83 Loss of C3H6 F69 [C5H9]+ m/z 69 F83->F69 Loss of CH2

Predicted fragmentation pathways for 5-Ethyl-4-methyl-4-hepten-3-one.

Key Predicted Fragments:

  • m/z 154 (Molecular Ion): The presence of the molecular ion peak confirms the molecular weight of the compound.

  • m/z 125: Loss of an ethyl radical (•C₂H₅) via α-cleavage adjacent to the carbonyl group. This is a common fragmentation for ethyl ketones.

  • m/z 98: Resulting from a McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the ethyl group on the double bond to the carbonyl oxygen, followed by the elimination of a neutral butene molecule.

  • m/z 83: A likely fragment arising from the loss of a pentyl radical from the molecular ion or subsequent fragmentation.

  • m/z 69: A common fragment in unsaturated systems, potentially corresponding to the [C₅H₉]⁺ ion.

  • m/z 57: A prominent peak corresponding to the stable propanoyl cation ([CH₃CH₂CO]⁺) formed by α-cleavage on the other side of the carbonyl group. This is often the base peak for ethyl ketones.

  • m/z 29: The ethyl cation ([CH₃CH₂]⁺), another common fragment from the ethyl group.

The relative abundance of these fragments will be characteristic of the compound's structure. The presence of the double bond and methyl group will influence the stability of the fragment ions and thus the appearance of the mass spectrum.

Quantification

For quantitative analysis, an internal standard method is recommended for the highest accuracy and precision.

  • Internal Standard Selection: Choose an internal standard with similar chemical properties to the analyte but a different retention time and mass spectrum. A deuterated analog of the analyte or a homologous ketone would be ideal.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of 5-Ethyl-4-methyl-4-hepten-3-one and a fixed concentration of the internal standard.

  • Analysis: Analyze the calibration standards and samples under the same GC-MS conditions.

  • Data Processing: For each standard and sample, integrate the peak areas of the analyte and the internal standard.

  • Calculation: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte to generate a calibration curve. Use the linear regression equation of the calibration curve to determine the concentration of the analyte in the samples.

System Suitability and Quality Control

To ensure the reliability of the analytical results, the following quality control measures should be implemented:

  • Blank Analysis: Analyze a solvent blank to check for system contamination.

  • Standard Check: Periodically inject a known standard to verify instrument performance, including retention time stability and detector response.

  • Spiked Samples: Analyze matrix-spiked samples to assess recovery and matrix effects.

By following this comprehensive protocol, researchers can confidently perform the GC-MS analysis of 5-Ethyl-4-methyl-4-hepten-3-one, ensuring accurate and reliable results for a variety of applications.

References

  • PubChem. 5-Ethyl-4-methyl-3-heptanone. National Center for Biotechnology Information. [Link]

  • NIST. 4-Hepten-3-one, 5-ethyl-4-methyl-. NIST Chemistry WebBook. [Link]

  • NIST. 5-Methyl-(E)-2-hepten-4-one. NIST Chemistry WebBook. [Link]

  • PubChem. 5-Ethyl-4-methylhept-4-en-3-one. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Hepten-3-one, 5-ethyl-4-methyl-. National Center for Biotechnology Information. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Agilent Technologies. (2014). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent Technologies, Inc.
  • NIST. 4-Hepten-3-one, 5-methyl-. NIST Chemistry WebBook. [Link]

  • NIST. 3-Hepten-2-one, 3-ethyl-4-methyl-. NIST Chemistry WebBook. [Link]

  • BenchChem. (2025). Application Note: Analysis of 4-Ethyl-3-heptene by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • Agilent Technologies. (2012). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Agilent Technologies, Inc.
  • Chemsrc. (E)-5-methylhept-4-en-3-one. [Link]

  • Google Patents. (2011). CN102030626A - Method for preparing 5-methyl-2-hepten-4-one.
  • Paat, F. J., et al. (2023). GC-MS method for identification of organic chemical compounds nutmeg flesh of North Minahasa local varieties. IOP Conference Series: Earth and Environmental Science.
  • Olmo-García, L., et al. (2021). Comprehensive Assessment of Harvesting Method Effects on FAEE, Waxes, Fatty Acids, Phenolics, Volatiles, and Sensory Characteristics of Buža Virgin Olive Oil. Molecules.
  • BenchChem. (2025). Fragmentation pattern analysis of Methyl (E)

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Application

Application Note: Quantitative Analysis of 5-Ethyl-4-methyl-4-hepten-3-one in Food Matrices by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Introduction 5-Ethyl-4-methyl-4-hepten-3-one (CAS No. 22319-28-4) is a volatile organic compound that can be found in various food products, contributing to their overall flavor and aroma profile.[1][2] Its presence and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Ethyl-4-methyl-4-hepten-3-one (CAS No. 22319-28-4) is a volatile organic compound that can be found in various food products, contributing to their overall flavor and aroma profile.[1][2] Its presence and concentration can be indicative of food quality, processing conditions, or even spoilage. Accurate quantification of this ketone is crucial for quality control in the food industry, development of new products, and for ensuring products meet specific sensory standards.[3][4]

This application note provides a detailed, validated protocol for the quantitative analysis of 5-Ethyl-4-methyl-4-hepten-3-one in complex food matrices. The method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[5] This approach is ideal as it is solvent-free, highly sensitive, and effectively isolates volatile and semi-volatile analytes from non-volatile matrix components that could otherwise interfere with the analysis.[6][7]

Principle of the Method

The analytical workflow is based on the principle of equilibrium partitioning. A food sample is placed in a sealed vial and heated to encourage volatile compounds, including 5-Ethyl-4-methyl-4-hepten-3-one, to move from the sample matrix into the headspace. An SPME fiber coated with a specific polymeric phase is then exposed to the headspace. The volatile analytes adsorb onto the fiber.[8] After an optimized extraction time, the fiber is retracted and immediately inserted into the hot injection port of a gas chromatograph. The high temperature desorbs the analytes from the fiber onto the GC column, where they are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both identification and quantification.[4][9]

Experimental Workflow Overview

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample Homogenize Homogenization & Weighing Sample->Homogenize Vial Transfer to Headspace Vial (with internal standard) Homogenize->Vial Incubate Incubation & HS-SPME Extraction Vial->Incubate Desorb Thermal Desorption in GC Inlet Incubate->Desorb Fiber Transfer Separate GC Separation Desorb->Separate Detect MS Detection (Scan/SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification & Reporting Calibrate->Quantify

Caption: High-level overview of the analytical workflow.

Materials and Reagents

  • Standards: 5-Ethyl-4-methyl-4-hepten-3-one (≥98% purity), Internal Standard (IS) such as 4-methyl-2-heptanone or a deuterated analog (≥98% purity).

  • Solvents: Methanol (HPLC grade or higher) for stock solution preparation.

  • Reagents: Sodium chloride (ACS grade, baked at 400°C for 4h to remove volatile contaminants).

  • Water: Deionized or ultrapure water.

  • Gases: Helium (99.999% purity or higher) for GC carrier gas.

  • SPME Fibers: 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber assembly. This fiber is selected for its broad-range affinity for volatile compounds.[8][10]

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

Detailed Protocols

Preparation of Standards
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-Ethyl-4-methyl-4-hepten-3-one standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare in the same manner as the analyte stock solution.

  • Working Standard Solutions: Serially dilute the primary stock solutions with methanol to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Storage: Store all stock and working solutions at ≤4°C in amber vials.

Sample Preparation (HS-SPME)

The complexity of food matrices often makes it challenging to accurately isolate and identify flavor compounds.[4] HS-SPME is a robust technique that minimizes these matrix effects.[6]

  • Homogenization: Homogenize the solid or semi-solid food sample to ensure uniformity. A high-speed blender or food processor is suitable. For liquid samples (e.g., juices), this step may be omitted.

  • Aliquotting: Accurately weigh 5.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette 5.0 mL.

  • Salting Out: Add 2.0 g of pre-baked sodium chloride to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile organic compounds into the headspace.

  • Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of an internal standard working solution (e.g., 10 µg/mL) to every sample, calibrant, and blank. The IS corrects for variations in extraction efficiency and injection volume.

  • Sealing: Immediately cap the vial securely.

  • Equilibration & Extraction: Place the vial in the autosampler tray. The sample is first incubated at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow the analytes to reach equilibrium between the sample and the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 30 minutes) under continued agitation and heating.[10]

SPME_Process cluster_vial Sealed Headspace Vial cluster_fiber SPME Fiber Assembly Headspace Headspace (Vapor Phase) Analytes partition here Fiber Adsorptive Coating (DVB/CAR/PDMS) Headspace->Fiber Adsorption/Desorption Equilibrium Matrix Food Matrix + NaCl + IS (Liquid/Solid Phase) Matrix->Headspace Partitioning

Caption: The HS-SPME equilibrium process within the vial.

GC-MS Instrumental Analysis

Gas chromatography combined with mass spectrometry is a powerful tool for separating and identifying complex mixtures of volatile compounds in food.[3][4]

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
SPME Desorption 250°C for 2 minutes in the GC inlet (Splitless mode)
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 40°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold 5 min)
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan Mode: m/z 40-300 for initial identification. Selected Ion Monitoring (SIM): For quantification.
SIM Ions (Example) Quantifier Ion: m/z 111 (for 5-Ethyl-4-methyl-4-hepten-3-one) Qualifier Ions: m/z 83, 154 IS Quantifier Ion: (Dependent on IS used)

Method Validation

Method validation is performed to ensure the analytical method is reliable, accurate, and fit for its intended purpose, following guidelines from bodies like AOAC INTERNATIONAL.[11][12]

  • Linearity: A calibration curve is constructed by analyzing a blank and at least five non-zero concentration levels prepared in a "blank" food matrix (a sample of the same food type known to be free of the analyte). The response ratio (analyte peak area / IS peak area) is plotted against concentration.

    • Acceptance Criterion: Coefficient of determination (R²) ≥ 0.995.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing replicate low-level matrix spikes.

    • LOD: The lowest concentration at which the analyte signal can be reliably distinguished from background noise (Signal-to-Noise ratio > 3).

    • LOQ: The lowest concentration that can be quantitatively determined with acceptable precision and accuracy (S/N > 10).

  • Accuracy and Precision: Evaluated by analyzing replicate matrix spike samples at three concentration levels (low, medium, high).

    • Accuracy: Calculated as the percent recovery of the spiked amount.

      • Acceptance Criterion: 70-120% recovery.

    • Precision: Expressed as the relative standard deviation (%RSD) of the replicate measurements.

      • Acceptance Criterion: ≤ 20% RSD.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by the absence of interfering peaks at the retention time of the analyte in blank matrix samples and by the consistent ratio of qualifier to quantifier ions.

Example Validation Data (Illustrative)
Parameter Result Acceptance Criteria
Linearity (R²) 0.998≥ 0.995
LOD 0.5 µg/kg-
LOQ 1.5 µg/kg-
Accuracy (Recovery) 85-105%70-120%
Precision (%RSD) < 15%≤ 20%

Addressing Matrix Effects

Food matrices are notoriously complex and can cause matrix effects, where co-extracted compounds either suppress or enhance the analyte signal in the MS source, leading to inaccurate quantification.[13][14]

  • Cause in GC-MS: Matrix components can coat active sites in the GC inlet and column, preventing the thermal degradation or adsorption of the analyte, leading to a phenomenon known as "matrix-induced signal enhancement".[15][16]

  • Mitigation Strategy: The primary strategy employed in this protocol is the use of matrix-matched calibration .[15] By preparing calibration standards in a blank matrix identical to the sample type, any signal enhancement or suppression experienced by the analyte will also be reflected in the calibrants, effectively canceling out the effect. The use of a co-eluting, structurally similar internal standard further compensates for these variables.

Data Analysis and Calculation

The concentration of 5-Ethyl-4-methyl-4-hepten-3-one in the food sample is calculated using the linear regression equation derived from the matrix-matched calibration curve:

Response Ratio (y) = m * Concentration (x) + b

Where:

  • y = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • m = Slope of the calibration curve

  • x = Concentration of Analyte

  • b = y-intercept of the calibration curve

The final concentration in the sample (C_sample) is calculated as:

C_sample (µg/kg) = (y - b) / m

The result is reported in µg/kg or ng/g, taking into account the initial sample weight.

References

  • Vertex AI Search. (2024). GC-MS: A Key Tool for Flavor and Fragrance Analysis.
  • AOAC INTERNATIONAL. (2012). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces.
  • Waters Corporation. (2020).
  • Research and Reviews: Journal of Food and Dairy Technology. (2024).
  • AZoLifeSciences. (2023). Using GC-MS to Analyze the Flavors in Fruit.
  • PubMed. (n.d.).
  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • PubMed. (2012).
  • PubMed. (2018).
  • Perfumer & Flavorist. (2017). GCMS as a Tool for Flavor Development.
  • Cheméo. (n.d.). Chemical Properties of 4-Hepten-3-one, 5-ethyl-4-methyl- (CAS 22319-28-4).
  • PubChem. (n.d.). 5-Ethyl-4-methylhept-4-en-3-one | C10H18O | CID 543221.
  • PMC - NIH. (2023).
  • ResearchGate. (2025).
  • PubMed. (2000).
  • Oxford Academic. (n.d.). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Qualitative and Quantitative Food Microbiological Official Methods of Analysis.
  • AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements.
  • ResearchGate. (2025).
  • AOAC INTERNATIONAL. (2024). New Food Allergen Method Validation Guidelines Published – OMA, Appendix M Revised.
  • PubChem. (n.d.). 5-Ethyl-4-methyl-3-heptanone | C10H20O | CID 545125.
  • PMC - NIH. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME)
  • MDPI. (n.d.). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler).
  • AOAC INTERNATIONAL. (n.d.). AOAC INTERNATIONAL Method Validation Process and the Development and Use of SMPR's.
  • PubChem - NIH. (n.d.). 5-Hepten-3-one, 5-ethyl-4-methyl- | C10H18O.
  • Chemsrc. (2025). (E)-5-methylhept-4-en-3-one | CAS#:1447-26-3.
  • ResearchGate. (n.d.). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay.
  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)
  • ResearchGate. (2021). A Review of the Analytical Methods for the Determination of 4(5)
  • PubChem. (n.d.). 5-Methylhept-4-en-3-one | C8H14O | CID 5364923.

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Method

Quantitative Analysis of 5-Ethyl-4-methyl-4-hepten-3-one using a Validated Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) Method

An Application Note for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This application note details a robust and sensitive method for the determination o...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This application note details a robust and sensitive method for the determination of 5-Ethyl-4-methyl-4-hepten-3-one, a volatile organic compound (VOC), using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol provides a comprehensive workflow, from sample preparation and parameter optimization to data analysis, and is designed for researchers in fields such as food science, environmental analysis, and quality control. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.

Introduction: The Significance of 5-Ethyl-4-methyl-4-hepten-3-one

5-Ethyl-4-methyl-4-hepten-3-one (CAS No. 22319-28-4) is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₈O.[1][2][3] As a volatile organic compound, its presence, even at trace levels, can significantly impact the aroma and flavor profiles of various matrices, including food and beverages.[4] The analysis of VOCs like this ketone is crucial for quality assessment, process optimization, and shelf-life studies.[5] Traditional methods for VOC analysis can be laborious and require significant solvent use.[6] Headspace Solid-Phase Microextraction (HS-SPME) offers a solvent-free, sensitive, and efficient alternative for extracting volatile and semi-volatile compounds from a sample's headspace.[6][7] When coupled with the powerful separation and identification capabilities of Gas Chromatography-Mass Spectrometry (GC-MS), it provides a highly effective analytical solution.[8]

The Analytical Principle: HS-SPME-GC-MS

The HS-SPME-GC-MS technique is a multi-step process designed for the sensitive detection of volatile analytes. The sample is first placed in a sealed vial and heated to encourage the volatile compounds, including 5-Ethyl-4-methyl-4-hepten-3-one, to partition into the headspace. An SPME fiber, coated with a specific polymeric stationary phase, is then exposed to the headspace. The analytes adsorb onto the fiber in a process governed by equilibrium. After a defined extraction time, the fiber is retracted and introduced into the hot injector of the gas chromatograph, where the trapped analytes are thermally desorbed. The GC separates the individual components of the volatile profile based on their boiling points and interactions with the chromatographic column. Finally, the mass spectrometer detects and identifies the separated compounds by creating unique mass fragmentation patterns, allowing for both qualitative and quantitative analysis. This technique is widely recognized for its speed, accuracy, and sensitivity in analyzing volatile compounds in complex matrices.[7]

Experimental Workflow and Protocol

Materials and Reagents
  • Analytical Standard: 5-Ethyl-4-methyl-4-hepten-3-one (purity ≥95%)

  • Internal Standard (IS): e.g., n-Tridecane or other suitable compound not present in the sample matrix.[9]

  • Solvent (for stock solutions): Methanol or Hexane (GC grade)

  • SPME Fibers: A selection of fibers for method development is recommended. Based on the analyte's ketone functionality and volatility, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a primary candidate due to its ability to extract a wide range of analytes, including smaller, more volatile compounds.[10][11][12]

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Sample Matrix: The specific matrix under investigation (e.g., food product, water sample).

HS-SPME-GC-MS Workflow Diagram

Caption: HS-SPME-GC-MS workflow from sample preparation to data analysis.

Detailed Protocol

Step 1: Sample and Standard Preparation

  • Prepare a stock solution of 5-Ethyl-4-methyl-4-hepten-3-one and the internal standard in a suitable solvent.

  • Create a series of calibration standards by spiking the appropriate matrix or a surrogate with known concentrations of the analyte and a constant concentration of the internal standard.

  • For sample analysis, accurately weigh or measure a representative amount of the sample into a 20 mL headspace vial.

  • Spike the sample with the internal standard at the same concentration used for the calibration standards.

Step 2: HS-SPME Procedure

The optimization of extraction parameters is critical for achieving high sensitivity and reproducibility.[13]

  • SPME Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions.

  • Incubation and Equilibration: Place the sealed vial in a heated agitator. Allow the sample to equilibrate for a set time to ensure consistent partitioning of the analyte into the headspace. An initial equilibration time of 20-60 minutes is a good starting point.[7][14]

  • Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined period. The extraction time should be optimized to allow for sufficient adsorption of the analyte onto the fiber.

  • Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC for thermal desorption of the analytes onto the column.

Optimized HS-SPME Parameters:

ParameterOptimized ValueRationale
SPME Fiber 50/30 µm DVB/CAR/PDMSThis fiber provides a broad range of selectivity for volatile and semi-volatile compounds, including ketones.[11][12]
Equilibration Temp. 60 - 80 °CIncreased temperature enhances the volatility of the analyte, promoting its transfer to the headspace.[13] The optimal temperature should be determined experimentally.
Equilibration Time 30 minAllows for the establishment of equilibrium between the sample matrix and the headspace.
Extraction Time 30 - 60 minSufficient time for the analyte to adsorb onto the SPME fiber.[7][14]
Desorption Temp. 250 °CEnsures complete and rapid transfer of the analyte from the fiber to the GC column.
Desorption Time 4 minAdequate time for complete desorption without causing thermal degradation of the fiber.[7][14]

Step 3: GC-MS Analysis

The GC-MS parameters should be optimized for the separation and detection of 5-Ethyl-4-methyl-4-hepten-3-one and other relevant compounds.

Optimized GC-MS Parameters:

ParameterOptimized ValueRationale
GC Column DB-5MS (30m x 0.25mm, 0.25µm) or equivalentA non-polar column that provides good separation for a wide range of volatile and semi-volatile compounds.[9]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Injector Mode SplitlessMaximizes the transfer of the analyte to the column for trace-level analysis.
Oven Program 40°C (hold 4 min), ramp to 100°C at 2°C/min, then to 250°C at 20°C/min (hold 1 min)A starting point for optimization to ensure good separation from other matrix components.[15]
MS Transfer Line 250 °CPrevents condensation of the analytes.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible mass spectra.
Acquisition Mode Full Scan (m/z 40-300) and/or SIMFull scan for qualitative analysis and identification, with the option of using Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Method Validation and Quality Control

A thorough method validation is essential to ensure the reliability of the results.[7][14][16][17] Key validation parameters include:

  • Linearity: Assessed by analyzing the calibration standards and performing a linear regression of the peak area ratio (analyte/IS) versus concentration. A correlation coefficient (r²) > 0.99 is generally considered acceptable.[16]

  • Limits of Detection (LOD) and Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Precision: Evaluated by replicate analyses of a sample at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). Results are expressed as the relative standard deviation (RSD), with values typically below 15% being acceptable.

  • Accuracy (Recovery): Determined by spiking a blank matrix with a known concentration of the analyte and calculating the percentage of the analyte recovered. Recovery values between 80-120% are generally considered acceptable.

Conclusion

The described HS-SPME-GC-MS method provides a sensitive, reliable, and efficient approach for the quantitative analysis of 5-Ethyl-4-methyl-4-hepten-3-one. By optimizing the SPME and GC-MS parameters, this method can be adapted for various sample matrices, making it a valuable tool for quality control, research, and development in diverse scientific fields. The solvent-free nature of SPME also aligns with the principles of green analytical chemistry.[15][18]

References

  • Domínguez, R., et al. (2019). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition. [Link]

  • Puscas, A., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition. [Link]

  • Ghosh, A., et al. (2023). Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars. Journal of Food Science and Technology. [Link]

  • Du, Y., et al. (2019). Optimization and Validation of HS-SPME-GCMS Method for Determination of Multifumigant Residues in Grain, Oilseeds, Nuts, and Dry Fruit. Journal of AOAC INTERNATIONAL. [Link]

  • Barden, D. (2013). Analyzing Volatile Organic Chemicals in Food: Emerging Trends and Recent Examples. Markes International. [Link]

  • de Oliveira, L. F., et al. (2019). Validation of an Analytical Method Using HS-SPME-GC/MS-SIM to Assess the Exposure Risk to Carbonyl Compounds and Furan Derivatives Through Beer Consumption. Food Additives & Contaminants: Part A. [Link]

  • Cojoc, R., et al. (2021). The Use of Volatile Compounds Analysis for the Assessment of Food and Beverage Quality. Frontiers in Chemistry. [Link]

  • Jürschik, S., et al. (2013). Direct analysis of volatile organic compounds in foods by headspace extraction atmospheric pressure chemical ionisation mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Carlin, S., et al. (2021). Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. Development and optimization of a HS-SPME-GC-MS methodology to quantify volatile carbonyl compounds in Port wines. [Link]

  • PubChem. 5-ethyl-4-methylhept-4-en-3-one. [Link]

  • NIST. 4-Hepten-3-one, 5-ethyl-4-methyl-. [Link]

  • Shimadzu. Simplified Cannabis Terpene Profiling by GCMS. [Link]

  • Eurofins. Testing for Volatile Organic Compounds (VOCs) in Food. [Link]

  • LECO. Determining Terpene Profiles of Cannabis Strains Using GC and GCxGC with High Performance TOFMS. [Link]

  • Waters. Terpenes in Hemp and Cannabis Determined Using EI GC-MS/MS. [Link]

  • ResearchGate. Analysis of volatile organic compounds released during food decaying processes. [Link]

  • Agilent. Terpene Identification in Hemp Flower by GC/MS. [Link]

  • ACS Publications. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry. [Link]

  • Semantic Scholar. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.). [Link]

  • Respiratory Research. Solid Phase Microextraction. [Link]

  • MDPI. HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu. [Link]

  • PubChem. 5-Ethyl-4-methyl-3-heptanone. [Link]

  • PAL System. Smart SPME Fibers - Excellent extraction properties. [Link]

  • PubChem. 5-Hepten-3-one, 5-ethyl-4-methyl-. [Link]

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Application

Application Notes and Protocols for the Use of 5-Ethyl-4-methyl-4-hepten-3-one as a Flavor Standard

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in the food, beverage, and pharmaceutical industries on the application of 5-Ethyl-4-methyl-4-hepten-3-one as...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in the food, beverage, and pharmaceutical industries on the application of 5-Ethyl-4-methyl-4-hepten-3-one as a flavor standard. This unsaturated ketone serves as a critical tool for both quantitative and qualitative analytical workflows. We present detailed, field-proven protocols for its use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for accurate quantification of flavor analytes, and as a reference standard in Gas Chromatography-Olfactometry (GC-O) for sensory analysis and identification of odor-active compounds. The causality behind experimental choices, self-validating system designs, and adherence to scientific integrity are emphasized throughout.

Introduction: The Role of Unsaturated Ketones in Flavor Chemistry

The perception of flavor is a complex interplay of taste and aroma, with volatile organic compounds (VOCs) being the primary drivers of the latter. Within the vast chemical landscape of flavorants, ketones are significant contributors, often imparting fruity, buttery, or cheesy notes.[1][2] 5-Ethyl-4-methyl-4-hepten-3-one (C₁₀H₁₈O) is an unsaturated ketone that, due to its distinct chemical structure and properties, is valuable as an analytical standard.[3]

The use of a reliable, well-characterized standard is paramount for achieving accuracy, precision, and reproducibility in analytical chemistry.[4][5] In flavor analysis, standards like 5-Ethyl-4-methyl-4-hepten-3-one are essential for:

  • Accurate Quantification: Serving as an internal standard to correct for variations in sample preparation and instrument response in techniques like GC-MS.[6][7]

  • Sensory Panel Calibration: Providing a reference aroma for training and calibrating human panelists in GC-Olfactometry (GC-O) studies.[8][9]

  • Method Validation: Establishing performance characteristics such as accuracy, precision, and linearity for new analytical methods, in line with regulatory guidelines.[10][11]

This guide provides the foundational knowledge and step-by-step protocols to effectively integrate 5-Ethyl-4-methyl-4-hepten-3-one into rigorous scientific workflows.

Physicochemical and Organoleptic Properties

A thorough understanding of the standard's properties is critical for its correct application.

Chemical and Physical Data

The key physicochemical properties of 5-Ethyl-4-methyl-4-hepten-3-one are summarized below.

PropertyValueSource
IUPAC Name 5-ethyl-4-methylhept-4-en-3-one[3]
CAS Number 22319-28-4[3][12]
Molecular Formula C₁₀H₁₈O[3]
Molecular Weight 154.25 g/mol [3]
Appearance Data not widely published; typically a liquid.
Boiling Point Data not widely published; refer to supplier specifications.[13]
Solubility Insoluble in water (predicted); soluble in organic solvents like ethanol, methanol, dichloromethane.[13]
Organoleptic Profile (Flavor and Aroma)

While specific sensory data for 5-Ethyl-4-methyl-4-hepten-3-one is not extensively published in peer-reviewed literature, related unsaturated ketones, such as 5-methyl-hept-2-en-4-one, are known for their characteristic nutty and hazelnut aromas.[14][15][16] Generally, ketones of this class contribute to the complex flavor profiles of many foods and can be described with a range of nutty, fruity, and sometimes creamy or buttery notes.[1][17] For GC-O applications, it is crucial for the laboratory to establish its own sensory profile of the specific standard being used with a trained panel.

Application I: Quantitative Analysis via GC-MS Internal Standard Method

The internal standard method is a robust technique for quantification that mitigates errors arising from sample loss during preparation or inconsistencies in injection volume.[4][7] An internal standard (IS) is a compound added in a constant, known amount to all samples, calibration standards, and blanks.[18]

Principle and Rationale

The fundamental principle is that the ratio of the analyte's response to the IS's response is proportional to the analyte's concentration. Since both the analyte and the IS are subjected to the same conditions, any variations affect both compounds similarly, leaving the ratio of their peak areas stable and reliable.[7]

Causality of Choosing an Internal Standard: An ideal internal standard should be chemically similar to the analyte but not naturally present in the samples. It must also be chromatographically resolved from all other sample components.[4] 5-Ethyl-4-methyl-4-hepten-3-one is a suitable IS for many volatile and semi-volatile flavor compounds due to its ketone functionality and moderate volatility.

Experimental Protocol: Internal Standard Calibration

Objective: To create a calibration curve for the accurate quantification of a target flavor analyte.

Materials:

  • 5-Ethyl-4-methyl-4-hepten-3-one (purity ≥98%)

  • Target analyte(s) (purity ≥98%)

  • High-purity solvent (e.g., Methanol, Dichloromethane, Ethyl Acetate)

  • Volumetric flasks (Class A)

  • Micropipettes

Protocol Steps:

  • Prepare Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10.0 mg of 5-Ethyl-4-methyl-4-hepten-3-one.

    • Dissolve it in the chosen solvent in a 10.0 mL Class A volumetric flask.

    • Fill to the mark with the solvent and mix thoroughly. Store at 4°C in an amber vial.

  • Prepare Analyte Stock Solution (e.g., 1000 µg/mL):

    • Follow the same procedure as in Step 1 for the target analyte(s).

  • Prepare Calibration Standards:

    • Label a series of five 10.0 mL volumetric flasks (e.g., CAL-1 to CAL-5).

    • Add a constant amount of the IS Stock Solution to each flask to achieve a consistent final concentration (e.g., 100 µL for a final concentration of 10 µg/mL).

    • Add varying amounts of the Analyte Stock Solution to create a concentration range (e.g., 10, 50, 100, 250, 500 µL).

    • Dilute to the 10.0 mL mark with the solvent and mix. This results in standards with a fixed IS concentration and varying analyte concentrations.

Table of Calibration Standards:

Standard IDVolume of Analyte Stock (µL)Volume of IS Stock (µL)Final Volume (mL)Final Analyte Conc. (µg/mL)Final IS Conc. (µg/mL)
CAL-110100101.010
CAL-250100105.010
CAL-31001001010.010
CAL-42501001025.010
CAL-55001001050.010
  • Sample Preparation:

    • Prepare the food/beverage sample (e.g., via liquid-liquid extraction or solid-phase microextraction).

    • To a known volume or weight of the final extract, add the same amount of IS Stock Solution as used in the calibration standards (e.g., 100 µL of IS stock per 10 mL of sample extract).

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_is Prepare IS Stock Solution prep_cal Prepare Calibration Curve Standards prep_is->prep_cal prep_sample Prepare & Spike Sample with IS prep_is->prep_sample gcms GC-MS Injection & Data Acquisition prep_cal->gcms prep_sample->gcms integrate Integrate Peak Areas (Analyte & IS) gcms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Plot Calibration Curve (Area Ratio vs. Concentration) ratio->curve for Calibration Standards quant Quantify Analyte in Sample ratio->quant for Sample curve->quant

Caption: Workflow for quantitative analysis using the internal standard method with GC-MS.

Instrumental Parameters & Data Analysis

Typical GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column Mid-polarity (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µmProvides good separation for a wide range of volatile flavor compounds.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace-level analytes.
Inlet Temp. 250 °CEnsures rapid vaporization of the sample.
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minSeparates compounds based on boiling point and polarity.
Carrier Gas Helium, constant flow 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
MS Source Temp. 230 °CMaintains analytes in the gas phase.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Acquisition Mode Scan (m/z 40-400) or Selected Ion Monitoring (SIM)Scan mode for identification; SIM mode for enhanced sensitivity in quantification.

Data Analysis:

  • Integrate the peak areas for the target analyte and the internal standard in all chromatograms.

  • Calculate the Peak Area Ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard).

  • Construct a calibration curve by plotting the Peak Area Ratio (y-axis) against the corresponding analyte concentration (x-axis) for the calibration standards.

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid calibration.

  • Calculate the Peak Area Ratio for the unknown sample and use the regression equation to determine its concentration.[19]

Application II: Sensory Analysis via GC-Olfactometry (GC-O)

GC-Olfactometry (GC-O) is a powerful technique that uses the human nose as a highly sensitive and specific detector to pinpoint which compounds in a complex mixture are responsible for its aroma.[8][20][21]

Principle and Rationale

In a GC-O system, the column effluent is split between a conventional detector (like MS or FID) and a humidified sniffing port.[9] A trained sensory panelist sniffs the effluent and records the perceived aroma characteristics and intensity over time. 5-Ethyl-4-methyl-4-hepten-3-one is used as a reference standard to help panelists recognize and consistently describe a specific "nutty" or "ketonic" aroma note, ensuring consistency across panelists and sessions.

Experimental Protocol: Aroma Characterization

Objective: To identify and characterize the odor-active compounds in a sample, using 5-Ethyl-4-methyl-4-hepten-3-one as an aroma reference.

Materials:

  • GC-O system with a sniffing port and detector (MS or FID).

  • Sample extract.

  • Reference standard solution of 5-Ethyl-4-methyl-4-hepten-3-one (e.g., 10 µg/mL).

  • Trained sensory panelists.

Protocol Steps:

  • Panelist Calibration: Before analyzing samples, have the panelist sniff a reference run of the 5-Ethyl-4-methyl-4-hepten-3-one standard. The panelist should record the retention time and agree on a standardized descriptor for its aroma (e.g., "nutty," "toasted," "ketonic"). This anchors their sensory vocabulary.

  • Sample Analysis: Inject the sample extract into the GC-O system using the same chromatographic conditions as the reference run.

  • Data Collection: As the chromatogram runs, the panelist records the following for each detected aroma:

    • Retention Time/Index: The exact time the aroma is detected.

    • Duration: How long the aroma persists.

    • Descriptor: The character of the aroma (e.g., "fruity," "floral," "nutty").

    • Intensity: A rating of the aroma's strength (e.g., on a scale of 1 to 5).

  • Data Compilation: The results from the panelist (the "aromagram") are aligned with the chromatogram from the instrumental detector.

  • Compound Identification: The mass spectrum corresponding to the retention time of a significant aroma peak is analyzed to identify the responsible compound. The use of the reference standard helps confirm the identity of compounds with similar aromas.

GC-Olfactometry Workflow Diagram

GCO_Workflow cluster_setup Setup & Calibration cluster_analysis Analysis cluster_data Data Interpretation sample_prep Prepare Sample Extract gc_o_run Inject Sample into GC-O System sample_prep->gc_o_run std_run Run Reference Standard (5-Ethyl-4-methyl-4-hepten-3-one) panel_cal Calibrate Panelist (Descriptor & Retention Time) std_run->panel_cal sniffer Human Assessor Generates Aromagram panel_cal->sniffer split Effluent Split gc_o_run->split detector Detector (MS/FID) Generates Chromatogram split->detector split->sniffer align Align Chromatogram and Aromagram detector->align sniffer->align identify Identify Odor-Active Peaks (Correlate Aroma with MS Data) align->identify

Caption: Workflow for sensory analysis and identification of odor-active compounds using GC-Olfactometry.

Method Validation and Quality Control

Any analytical method employing this standard must be validated for its intended purpose.[11][22] Validation demonstrates that the method is reliable, reproducible, and accurate. Key parameters to assess include:

  • Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration.[22]

  • Accuracy: The closeness of the measured value to the true value, often assessed using certified reference materials or spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (assessed as repeatability and reproducibility).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other compounds in the sample matrix.[11]

Adherence to guidelines from organizations such as AOAC International or the U.S. Food and Drug Administration (FDA) is recommended.[10]

Safety and Handling

As a laboratory chemical, 5-Ethyl-4-methyl-4-hepten-3-one requires careful handling.

  • GHS Hazard Classification: According to available data, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Recommended Precautions:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

    • Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.[23][24]

References

  • Cheméo. (n.d.). Chemical Properties of 4-Hepten-3-one, 5-ethyl-4-methyl- (CAS 22319-28-4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543221, 5-Ethyl-4-methylhept-4-en-3-one. Retrieved from [Link]

  • Zhang, Y., et al. (2010). Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis. Food Science.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545125, 5-Ethyl-4-methyl-3-heptanone. Retrieved from [Link]

  • Environics, Inc. (2024). How to Prepare Multi-Component Internal Standards for GC Calibration. Retrieved from [Link]

  • ResearchGate. (2024). For sample preparation for GC-MS analysis is it compulsory to add internal standards? [Forum discussion]. Retrieved from [Link]

  • Sepsolve Analytical. (2024). Enhanced GC–O workflows for detailed sensory evaluation. Retrieved from [Link]

  • GenTech Scientific. (2021). Gas Chromatography Olfactometry in Food Flavor Analysis. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5365028, 5-Hepten-3-one, 5-ethyl-4-methyl-. Retrieved from [Link]

  • MDPI. (2021). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Applied Sciences. Retrieved from [Link]

  • Elsevier. (2007). Gas chromatography–olfactometry in food flavour analysis.
  • U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Retrieved from [Link]

  • Chemsrc. (2025). (E)-5-methylhept-4-en-3-one | CAS#:1447-26-3. Retrieved from [Link]

  • Food Safety Institute. (2025). Understanding Method Validation in Food Testing Laboratories. Retrieved from [Link]

  • RSSL. (n.d.). Method Development and Validation for Food and Beverages. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]

  • ResearchGate. (2025). Validation of Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Induced Changes in Aroma Compounds of Foods Treated with High Hydrostatic Pressure: A Review. Foods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Flavor-protein interactions for four plant proteins with ketones and esters. Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Flavors used and their ketone content (mg/kg). [Download Table]. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Sensory Analysis of Novel Flavor Ketones

A Methodological Guide Focused on the Characterization of 5-Ethyl-4-methyl-4-hepten-3-one A Note on the Subject Compound: The target molecule of this guide, 5-Ethyl-4-methyl-4-hepten-3-one (CAS 22319-28-4), is a known α,...

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Guide Focused on the Characterization of 5-Ethyl-4-methyl-4-hepten-3-one

A Note on the Subject Compound: The target molecule of this guide, 5-Ethyl-4-methyl-4-hepten-3-one (CAS 22319-28-4), is a known α,β-unsaturated ketone.[1][2] However, as of the date of this publication, it is not listed as a FEMA GRAS™ substance nor has it been evaluated by JECFA, and there is a significant lack of publicly available data on its specific organoleptic properties.[3][4] Therefore, to provide a robust and scientifically grounded framework, this document will detail sensory analysis protocols using the well-characterized and structurally related compound, 5-Methyl-2-hepten-4-one (FEMA No. 3761, JECFA No. 1133), also known as Filbertone, as a practical exemplar.[5][6] The methodologies described herein are directly applicable to the rigorous sensory evaluation of novel flavor compounds like 5-Ethyl-4-methyl-4-hepten-3-one.

Introduction: The Challenge of Characterizing Novel Flavor Molecules

The discovery and development of new flavor ingredients are critical for innovation in the food, beverage, and pharmaceutical industries. Unsaturated ketones, as a class, are potent aroma contributors, often imparting desirable nutty, fruity, or roasted notes. The precise sensory profile of such a molecule is dictated by subtle structural variations. This guide provides a comprehensive suite of protocols for the sensory analysis of a novel α,β-unsaturated ketone, using 5-Ethyl-4-methyl-4-hepten-3-one as the subject of interest.

The core objective of this workflow is to move beyond simple description and establish a quantitative and qualitative "sensory fingerprint" of the molecule. This involves three key stages of analysis:

  • Threshold Determination: Establishing the lowest concentration at which the compound can be detected and recognized.

  • Descriptive Profiling: Building a detailed vocabulary of its aroma and flavor characteristics with a trained sensory panel.

  • Instrumental Correlation: Linking the sensory experience to analytical measurements using techniques like Gas Chromatography-Olfactometry (GC-O).

By following these protocols, researchers can build a comprehensive data package suitable for regulatory submissions, internal quality control, and application development.

Foundational Protocol: Determination of Sensory Thresholds

Understanding the potency of a flavor molecule is the first step in its characterization. The detection and recognition thresholds quantify this potency. We will employ the ASTM E679-19 standard, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," as our foundational methodology.

Causality Behind Experimental Choices:
  • Forced-Choice Method: This approach mitigates panelist response bias. Instead of asking "Do you smell something?", which can lead to guessing, the panelist is presented with multiple samples (typically three, in a triangle test format) and asked to identify the one that is different. This is a more statistically robust method.

  • Ascending Concentration Series: Presenting samples from low to high concentration prevents sensory fatigue and adaptation that can occur when starting with a high-impact aroma.

  • Geometric Progression: The concentration steps are spaced geometrically (e.g., doubling or tripling the concentration at each step) because sensory perception is logarithmic, not linear (Weber-Fechner law).

Experimental Protocol: Odor Detection Threshold in Water
  • Stock Solution Preparation:

    • Accurately prepare a 1000 ppm (mg/L) stock solution of the test compound (e.g., 5-Methyl-2-hepten-4-one) in a suitable solvent like ethanol. Ensure complete dissolution.

    • From this, prepare a secondary aqueous stock solution at 10 ppm in deodorized, deionized water. Rationale: This minimizes the amount of ethanol in the final test samples, preventing it from interfering with the aroma.

  • Ascending Series Preparation:

    • Prepare a series of at least 10 concentrations in geometric progression (e.g., factor of 2) below the expected threshold. For 5-Methyl-2-hepten-4-one, a starting range could be 0.01 ppb to 5.12 ppb.

    • For each concentration step, prepare three samples in identical, odor-free glass vials with PTFE-lined caps. Two vials will contain only deodorized water (blanks), and one will contain the odorant at the specified concentration.

  • Panelist Screening & Session:

    • Select 20-30 panelists, screened for their ability to detect relevant standard odorants.

    • Present the series to each panelist, starting with the lowest concentration. At each step, the panelist is instructed to sniff all three vials and identify the "odd" one.

    • The individual's threshold is the last concentration before the first incorrect guess, preceded by at least two consecutive correct identifications.

  • Data Analysis:

    • The group threshold is calculated as the geometric mean of the individual thresholds.

Hypothetical Data Presentation

Table 1: Hypothetical Odor Threshold Data for a Novel Ketone

ParameterValueUnitMethod Reference
Detection Threshold (Water)0.52ppb (µg/L)ASTM E679-19
Recognition Threshold (Water)1.85ppb (µg/L)ASTM E679-19
Panel Size25--

Advanced Protocol: Quantitative Descriptive Analysis (QDA)

Once the potency is known, the character of the aroma must be defined. QDA is a powerful technique that uses a small panel of highly trained assessors to create a detailed, quantitative profile of a substance's sensory attributes.

Workflow for QDA

QDA_Workflow cluster_0 Phase 1: Vocabulary Development cluster_1 Phase 2: Training & Validation cluster_2 Phase 3: Formal Evaluation A Panelists Presented with Diverse Ketones (e.g., Filbertone, Sotolon, Maple Furanone) B Group Discussion to Generate Descriptive Terms A->B C Reference Standards Created for Each Term (e.g., Toasted Hazelnut, Maple Syrup) B->C D Panelists Practice Rating Intensity of References on a Scale (e.g., 0-15) C->D E Performance Monitored for Reproducibility and Agreement D->E F Test Sample (5-Ethyl-4-methyl-4-hepten-3-one) Presented Blind-Coded E->F G Panelists Rate Intensity of Each Attribute Individually F->G H Data Aggregated and Analyzed (e.g., ANOVA, Spider Plot) G->H GCO_Workflow cluster_GC Gas Chromatograph System cluster_Detectors Detection Injector Injector Column GC Column Injector->Column Sample Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) (Identification) Data Data System (Aromagram + Chromatogram) MS->Data Chemical Data SniffPort Olfactometry Port (Sensory Description) SniffPort->Data Sensory Data Splitter->MS Splitter->SniffPort

Sources

Application

Strategic Derivatization of 5-Ethyl-4-methyl-4-hepten-3-one for Enhanced Analytical Detection

An Application Guide for Researchers Abstract 5-Ethyl-4-methyl-4-hepten-3-one is an α,β-unsaturated ketone that presents analytical challenges due to its moderate polarity and lack of a strong chromophore or ionizable fu...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

5-Ethyl-4-methyl-4-hepten-3-one is an α,β-unsaturated ketone that presents analytical challenges due to its moderate polarity and lack of a strong chromophore or ionizable functional group. Direct analysis often suffers from low sensitivity and poor chromatographic peak shape. This application note provides a comprehensive guide to the chemical derivatization of this ketone to significantly enhance its detectability across various analytical platforms, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and fluorescence-based methods. We present detailed, validated protocols for three distinct derivatization strategies, explain the chemical principles behind reagent selection, and offer insights into optimizing reaction conditions for maximal yield and analytical performance.

Introduction: The Rationale for Derivatization

5-Ethyl-4-methyl-4-hepten-3-one (C₁₀H₁₈O, Molar Mass: 154.25 g/mol ) is a carbonyl compound whose detection at trace levels is critical in various fields, from flavor and fragrance analysis to environmental monitoring and toxicology.[1][2] However, its physicochemical properties pose significant analytical hurdles. The primary objective of chemical derivatization in this context is to covalently modify the ketone's carbonyl group to introduce new chemical properties that are more amenable to modern analytical techniques.

The ideal derivative should exhibit:

  • Increased Volatility and Thermal Stability: Essential for Gas Chromatography (GC) analysis.[3]

  • Enhanced Ionization Efficiency: Crucial for sensitive detection by Mass Spectrometry (MS).[4][5]

  • Introduction of a Chromophore or Fluorophore: Enables highly sensitive detection by UV-Vis or fluorescence detectors.[6][7][8]

  • Formation of a Stable, Single Product: Ensures reproducibility and simplifies quantification.

This guide explores three robust derivatization methods targeting the carbonyl functional group, each tailored for a specific analytical outcome.

General Experimental Workflow

The successful derivatization and analysis of 5-Ethyl-4-methyl-4-hepten-3-one follows a structured workflow. The key stages involve careful sample preparation, the chemical derivatization reaction itself, and subsequent analysis by the chosen instrumental technique. The causality behind this workflow is to ensure that the analyte is cleanly and efficiently converted to its derivative form, free from interfering substances, before instrumental analysis.

Derivatization_Workflow cluster_prep Phase 1: Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis Sample Sample Collection (e.g., Plasma, Air, Water) Extract Analyte Extraction (LLE or SPE) Sample->Extract Drydown Solvent Evaporation (Under Nitrogen Stream) Extract->Drydown Reconstitute Reconstitute in Reaction Solvent Drydown->Reconstitute Transfer to Reaction Vessel AddReagent Add Derivatization Reagent & Catalyst Reconstitute->AddReagent React Incubate (Heat/Time) AddReagent->React Quench Quench Reaction & Neutralize React->Quench GCMS GC-MS Analysis Quench->GCMS Inject for Analysis LCMS LC-MS Analysis Quench->LCMS HPLC HPLC-FLD Analysis Quench->HPLC

Caption: Reaction of the ketone with PFBHA.

Detailed Protocol
  • Reagent Preparation: Prepare a 15 mg/mL solution of PFBHA hydrochloride in HPLC-grade water. This solution should be made fresh daily to ensure reactivity.

  • Sample Preparation: Transfer the dried sample extract into a 2 mL autosampler vial.

  • Derivatization Reaction:

    • Add 100 µL of reaction solvent (e.g., acetonitrile or a suitable buffer at pH 4-6) to the dried extract. [9]Vortex to dissolve.

    • Add 100 µL of the freshly prepared PFBHA solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial in a heating block or water bath at 60°C for 60 minutes. [9]The elevated temperature drives the condensation reaction to completion.

  • Cooling & Extraction:

    • Remove the vial from the heat source and allow it to cool to room temperature.

    • Add 500 µL of hexane to the vial for liquid-liquid extraction of the derivative.

    • Vortex vigorously for 2 minutes to ensure complete transfer of the nonpolar derivative into the organic phase.

    • Centrifuge at 2,000 rpm for 5 minutes to achieve clear phase separation.

  • Sample Analysis:

    • Carefully transfer the upper hexane layer to a clean autosampler vial with a micro-insert.

    • Inject 1-2 µL of the hexane extract into the GC-MS system. The use of a nonpolar capillary column is recommended. [10]

Protocol II: Girard's Reagent T for Enhanced LC-MS/MS Detection

Principle: Girard's Reagent T (GirT) is a cationic derivatizing agent specifically designed to improve the detection of neutral molecules, like ketones, by Electrospray Ionization Mass Spectrometry (ESI-MS). [11][12]It reacts with the carbonyl group to form a hydrazone that contains a permanently charged quaternary ammonium moiety. [4][5]This "charge-tagging" strategy ensures the derivative is readily ionized in the ESI source, leading to a dramatic increase in signal intensity in positive-ion mode. [4]

Caption: Reaction of the ketone with Girard's Reagent T.

Detailed Protocol
  • Reagent Preparation: Prepare a 10 mg/mL solution of Girard's Reagent T in a mixture of 90:10 (v/v) methanol:glacial acetic acid.

  • Sample Preparation: Reconstitute the dried sample extract in 50 µL of methanol in a 1.5 mL microcentrifuge tube.

  • Derivatization Reaction:

    • Add 50 µL of the Girard's Reagent T solution to the sample. The acidic conditions provided by the acetic acid are necessary to catalyze the hydrazone formation.

    • Vortex the mixture for 1 minute.

    • Incubate at room temperature. Reaction time can be optimized, but typically ranges from 2 to 12 hours to ensure complete conversion. [4]A longer incubation is often required for sterically hindered ketones.

  • Sample Dilution & Analysis:

    • After incubation, dilute the reaction mixture with an appropriate mobile phase (e.g., 900 µL of 50:50 water:acetonitrile with 0.1% formic acid) to a final volume of 1 mL. This dilution prevents column overload and ensures compatibility with reverse-phase LC systems.

    • Transfer the diluted sample to an autosampler vial.

    • Inject onto an LC-MS/MS system operating in positive-ion ESI mode. Monitor for the specific mass transition of the derivatized analyte.

Protocol III: Dansylhydrazine for High-Sensitivity Fluorescence Detection

Principle: Dansylhydrazine reacts with aldehydes and ketones to form a highly fluorescent dansylhydrazone derivative. [6][7][13]This method is ideal for analyses using HPLC with a fluorescence detector (HPLC-FLD) or for LC-MS when a fluorescent tag is also desired for orthogonal detection. The dansyl group provides a strong fluorescent signal (λex ≈ 340 nm, λem ≈ 525 nm), enabling detection at picomole or even femtomole levels.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a 2 mg/mL solution of dansylhydrazine in acetonitrile.

    • Prepare a 2% (v/v) solution of trifluoroacetic acid (TFA) in acetonitrile to act as a catalyst.

  • Sample Preparation: Reconstitute the dried sample extract in 100 µL of acetonitrile in a 1.5 mL amber microcentrifuge tube (to protect the light-sensitive derivative).

  • Derivatization Reaction:

    • Add 100 µL of the dansylhydrazine solution to the sample.

    • Add 10 µL of the 2% TFA solution. TFA catalyzes the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.

    • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • Sample Dilution & Analysis:

    • After incubation, cool the sample to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

    • Inject onto an HPLC-FLD system or LC-MS.

Method Comparison and Data Summary

The choice of derivatization agent is dictated by the available instrumentation and the required sensitivity. The following table provides a comparative summary to guide the selection process.

Parameter PFBHA Derivatization Girard's Reagent T Derivatization Dansylhydrazine Derivatization
Primary Technique GC-MS, GC-ECDLC-MS/MSHPLC-FLD, LC-MS
Detection Principle Electron Capture, Mass SpecElectrospray IonizationFluorescence, Mass Spec
Introduced Moiety Pentafluorobenzyl groupQuaternary Ammonium (Permanent Charge)Dansyl group (Fluorophore)
Expected Sensitivity Very High (femtogram levels)High (femtogram to picogram levels)Very High (picomole to attomole levels)
Reaction Time ~1 hour2 - 12 hours~30 minutes
Reaction Temp. 60°CRoom Temperature60°C
Key Advantage Ideal for volatile analysis, exceptional sensitivity in NCI mode.Drastically improves ESI+ signal for neutral ketones.Provides highly sensitive fluorescence detection.
Considerations Requires a clean-up/extraction step.May require longer reaction times.Derivative is light-sensitive.

Conclusion and Expert Recommendations

The derivatization of 5-Ethyl-4-methyl-4-hepten-3-one is an essential strategy for overcoming its inherent analytical challenges.

  • For GC-based analysis , particularly when targeting ultra-trace levels, PFBHA is the reagent of choice due to the exceptional sensitivity it imparts for NCI-MS and ECD detection.

  • For LC-MS/MS platforms , Girard's Reagent T provides a robust and direct method to significantly boost the ESI signal, making it the superior choice for quantitative studies in complex biological matrices. [4][5]* When fluorescence detection is available or required, Dansylhydrazine offers an extremely sensitive alternative, converting the non-fluorescent ketone into a brightly emitting derivative. [8] The successful implementation of these protocols requires careful optimization of reaction conditions and adherence to best practices in sample handling. By selecting the appropriate derivatization strategy, researchers can achieve the sensitivity and specificity required for the accurate quantification of 5-Ethyl-4-methyl-4-hepten-3-one in a wide range of applications.

References

  • Girard's reagent T (Trimethylacetohydrazideammonium chloride). MedchemExpress.com.
  • Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA.
  • A Comparative Guide to Ketone Derivatization: Girard's Reagent T vs. 2-(4-(Dimethylamino)phenyl)acetohydrazide. Benchchem.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investig
  • Chemical Properties of 4-Hepten-3-one, 5-ethyl-4-methyl- (CAS 22319-28-4). Cheméo.
  • Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research.
  • Reagents for Modifying Aldehydes and Ketones. Thermo Fisher Scientific.
  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
  • 5-Ethyl-4-methylhept-4-en-3-one | C10H18O. PubChem.
  • Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection. PubMed.
  • Dansylhydrazine for LC-MS derivatiz
  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. ALLICHEM.
  • Dansylhydrazine fluorescence. Sigma-Aldrich.
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Restek.
  • Technical Support Center: Optimizing Ketone Derivatiz
  • Regulated workplace ketones and their interference in the PFBHA method for aldehydes. PubMed.
  • Unlocking Chemical Analysis: The Power of Fluorescent Derivatization Reagents. NINGBO INNO PHARMCHEM CO.,LTD.
  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.
  • Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences.

Sources

Method

Application Note: A Multi-Modal Approach for the Extraction and Purification of 5-Ethyl-4-methyl-4-hepten-3-one from Complex Essential Oil Matrices

Abstract This document provides a comprehensive guide for the extraction, isolation, and analytical validation of 5-Ethyl-4-methyl-4-hepten-3-one, a C10 unsaturated ketone, from natural essential oil sources. The isolati...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the extraction, isolation, and analytical validation of 5-Ethyl-4-methyl-4-hepten-3-one, a C10 unsaturated ketone, from natural essential oil sources. The isolation of a single, high-purity compound from a complex biological matrix like an essential oil presents significant challenges due to the presence of numerous structurally similar isomers and congeners. This guide details a robust, multi-modal workflow designed for researchers, natural product chemists, and drug development professionals. The methodology progresses from bulk extraction of crude oil via Steam Distillation , followed by enrichment of the target fraction using Vacuum Fractional Distillation , and culminates in high-resolution purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC) . Finally, protocols for identity confirmation and purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) are presented.

Introduction to 5-Ethyl-4-methyl-4-hepten-3-one

5-Ethyl-4-methyl-4-hepten-3-one is an organic compound with the molecular formula C₁₀H₁₈O.[1] As an α,β-unsaturated ketone, its conjugated system of a carbon-carbon double bond and a carbonyl group imparts specific chemical reactivity and stability, making it a potentially interesting scaffold for chemical synthesis and bioactivity studies.[2] Compounds of this class, often related to terpenoids, are common constituents of essential oils and are responsible for many of their characteristic aromas and biological activities.[3][4]

The effective isolation of a target molecule like 5-Ethyl-4-methyl-4-hepten-3-one is paramount for accurate pharmacological screening, characterization, and potential use in drug development. The presence of impurities can lead to erroneous bioactivity data and complicate structural elucidation. This guide provides a systematic and scientifically grounded pathway to achieve high-purity isolation.

Foundational Principles of the Isolation Workflow

The successful isolation of a target compound from an essential oil, which is a mixture of dozens to hundreds of volatile molecules, relies on a multi-step strategy that leverages differences in the physicochemical properties of the components.

Physicochemical Properties and Strategic Considerations

The target molecule is a relatively small, volatile ketone. Its α,β-unsaturated nature provides a chromophore for UV detection in chromatography but also introduces potential stability issues, particularly at high temperatures.[2][5] Many components of essential oils are thermolabile, degrading or rearranging when subjected to excessive heat.[6] Therefore, techniques that minimize thermal stress, such as steam distillation and vacuum distillation, are critical.

PropertyValueSource
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
IUPAC Name 5-ethyl-4-methylhept-4-en-3-one[1]
Class α,β-Unsaturated Ketone[2]
Volatility Moderate; suitable for distillation[7]
Thermal Stability Potentially thermolabile[6]
The Multi-Modal Isolation Strategy

Our workflow is designed as a purification funnel, progressively increasing the purity of the target compound at each stage.

  • Bulk Extraction (Steam Distillation): Isolates all volatile and steam-strippable compounds from the raw plant material, yielding a crude essential oil.[8]

  • Enrichment (Vacuum Fractional Distillation): Separates the crude oil into fractions based on boiling points. This step aims to enrich the fraction containing the target compound while removing significantly lighter and heavier impurities.[9]

  • High-Purity "Polishing" (Preparative HPLC): Employs high-resolution liquid chromatography to separate the target molecule from compounds with very similar polarities and boiling points, such as isomers.[10][11]

  • Validation (GC-MS & HPLC-DAD): Confirms the molecular weight and structure of the isolated compound and quantifies its purity.[3][12]

Phase 1: Bulk Extraction via Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant matter. It is effective because it allows volatile compounds with high boiling points to co-distill with water at a temperature near 100°C, well below their decomposition point.[13][14]

Causality Behind Experimental Choices
  • Why Steam? The steam ruptures the plant's oil glands and the volatile oils are carried away with the steam.[8] Because essential oils are generally immiscible with water, they are easily separated from the condensed water (hydrosol) after cooling.[8][15]

  • Temperature Control: The temperature must be high enough to generate steam and volatilize the oils but not so high as to cause degradation. The typical range is between 60°C and 100°C.[8]

Protocol 3.1: Steam Distillation of Plant Material
  • Preparation: Weigh the raw plant material (e.g., leaves, flowers). For efficient extraction, it may be necessary to chop or grind the material to increase surface area.

  • Apparatus Setup: Assemble a steam distillation apparatus consisting of a boiling flask (for generating steam), a biomass flask, a still head, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).[15]

  • Loading: Fill the boiling flask with distilled water to about two-thirds of its volume and add boiling chips. Firmly pack the plant material into the biomass flask, ensuring there are no channels that would allow steam to bypass the material.[13]

  • Distillation: Heat the boiling flask to generate a steady flow of steam. The steam will pass through the biomass, carrying the volatile essential oils.

  • Condensation: Ensure a continuous flow of cool water through the condenser. The steam and oil vapor mixture will cool and condense back into a liquid.[14]

  • Collection: Collect the distillate in the separatory funnel. The essential oil, being less dense and immiscible with water, will typically form a layer on top of the aqueous layer (hydrosol).[15]

  • Separation: Once the distillation is complete (typically when the collected hydrosol no longer has a strong aroma), allow the layers to separate fully. Drain the lower aqueous layer, and collect the crude essential oil.

  • Drying: Dry the crude oil over anhydrous sodium sulfate to remove residual water, then filter or decant the oil into a sealed, amber glass vial for storage.

Phase 2: Enrichment by Vacuum Fractional Distillation

Fractional distillation separates components of a liquid mixture based on differences in their boiling points.[16] Performing this process under vacuum is crucial for essential oils as it lowers the boiling points of the constituent compounds, thereby preventing thermal degradation.[6][9]

Causality Behind Experimental Choices
  • Why a Fractionating Column? The column, packed with materials like Raschig rings or metal sponges, provides a large surface area for repeated vaporization-condensation cycles, allowing for a much finer separation between liquids with close boiling points than simple distillation.[9]

  • Why Vacuum? Reducing the pressure above the liquid lowers the temperature required for it to boil. This is essential for preserving the chemical integrity of thermally sensitive terpenes and ketones.[6][9]

Protocol 4.1: Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a heating mantle, a packed fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Connect the system to a vacuum pump with a vacuum gauge.

  • Charging the Still: Place the crude essential oil into the round-bottom flask along with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Seal the system and slowly apply vacuum, ensuring all joints are properly sealed. A typical target pressure for essential oils is between 10-50 kPa.[9]

  • Heating: Begin heating the flask gently. The mixture will start to boil at a reduced temperature.

  • Collecting Fractions: Monitor the temperature at the distillation head. Collect different fractions in separate receiving flasks based on temperature plateaus. The "lightest" components with the lowest boiling points will distill first.[16]

  • Monitoring: Use analytical GC-MS (Protocol 6.1) to screen the collected fractions to identify which one is most enriched in 5-Ethyl-4-methyl-4-hepten-3-one.

  • Pooling: Combine the fractions that show the highest concentration of the target compound for the next purification step.

Phase 3: High-Purity Isolation by Preparative HPLC

Preparative HPLC is the cornerstone of modern natural product isolation, offering high resolving power to separate structurally similar compounds.[10][17] For a moderately polar compound like a ketone, reversed-phase chromatography is a robust and widely used approach.[18]

Causality Behind Experimental Choices
  • Why HPLC? Distillation separates by boiling point, but cannot resolve isomers or compounds with nearly identical volatility. HPLC separates based on differential partitioning between a stationary phase and a mobile phase, which is governed by properties like polarity and hydrophobicity.[11]

  • Why Reversed-Phase? Reversed-phase HPLC uses a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase (like methanol/water or acetonitrile/water).[18] In this mode, more hydrophobic (less polar) compounds are retained longer. This is highly effective for the diverse range of compounds found in essential oil fractions.

Protocol 5.1: Reversed-Phase Preparative HPLC
  • Sample Preparation: Dissolve the enriched fraction from the vacuum distillation in the mobile phase (or a compatible solvent like methanol) to a high concentration (e.g., 50-100 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system with a C18 column to determine the optimal mobile phase composition and gradient. A typical starting point is a gradient of acetonitrile and water.

  • System Setup (Preparative Scale):

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: Scaled up from the analytical method (e.g., 15-20 mL/min).

    • Detection: UV detector set to a wavelength appropriate for an α,β-unsaturated ketone (typically 220-280 nm).

  • Injection and Fraction Collection: Inject a large volume of the prepared sample onto the preparative column. Collect eluting peaks into separate vessels using an automated fraction collector or by hand, based on the chromatogram.

  • Analysis and Pooling: Analyze each collected fraction using analytical HPLC or GC-MS to identify the fraction(s) containing the pure target compound. Pool the pure fractions.

  • Solvent Removal: Remove the mobile phase solvent from the pooled fractions using a rotary evaporator under reduced pressure to yield the purified 5-Ethyl-4-methyl-4-hepten-3-one.

Phase 4: Analytical Confirmation and Quality Control

This final phase is a self-validating system to confirm the success of the purification and to determine the final purity of the isolated compound.

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying volatile and semi-volatile compounds.[19] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint for identification.

Protocol 6.1: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a volatile solvent like hexane or dichloromethane.

  • GC-MS System Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.[20]

    • Injection: 1 µL, split injection (e.g., 50:1 split ratio).

    • Oven Program: Initial temperature 40-60°C, hold for 2 min, then ramp at 10°C/min to 250°C.[20]

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.

  • Data Analysis: A pure sample should yield a single major peak in the chromatogram. Compare the resulting mass spectrum with a reference library (e.g., NIST) to confirm the identity of 5-Ethyl-4-methyl-4-hepten-3-one. The molecular ion peak (M+) should be visible at m/z 154.

Purity and Quantification by HPLC-DAD

While GC-MS confirms identity, HPLC with a Diode-Array Detector (DAD) is excellent for assessing purity, especially for UV-active compounds. A DAD detector can also provide information about peak purity by comparing spectra across a single peak. For enhanced sensitivity and specificity for ketones, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed.[12]

Protocol 6.2: HPLC-DAD Purity Assessment
  • Sample Preparation: Accurately weigh and dissolve the purified compound in acetonitrile or methanol to create a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.

  • HPLC System Parameters:

    • Column: Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, as determined during method development.

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD, monitoring at the λmax of the compound.

  • Analysis: Inject the sample. A pure compound will show a single, sharp, symmetrical peak. The purity can be calculated as the area of the main peak divided by the total area of all peaks in the chromatogram (Area % method).

  • Quantification: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Use this curve to determine the precise concentration of the purified sample.

Data Summary and Visualization

Workflow Diagrams

Extraction_Workflow Plant Plant Source Material P1 Phase 1: Steam Distillation Plant->P1 Oil Crude Essential Oil P2 Phase 2: Vacuum Fractional Distillation Oil->P2 Enriched Enriched Ketone Fraction P3 Phase 3: Preparative HPLC Enriched->P3 Pure Pure 5-Ethyl-4-methyl-4-hepten-3-one P4 Phase 4: QC Analysis (GC-MS / HPLC) Pure->P4 P1->Oil P2->Enriched P3->Pure

Caption: High-level workflow for the isolation of the target compound.

HPLC_Cycle Enriched Enriched Fraction Inject Inject on Prep-HPLC Enriched->Inject Collect Collect Fractions Inject->Collect Analyze Analyze Fractions (QC) Collect->Analyze Impure Impure Fractions Analyze->Impure Discard/Re-process Pure Pure Fractions Analyze->Pure Pool Pool & Evaporate Pure->Pool Final Final Purified Compound Pool->Final

Caption: Iterative cycle for purification by preparative HPLC.

Typical Analytical Parameters
ParameterGC-MSHPLC-DAD
Column HP-5MS (30m x 0.25mm x 0.25µm)C18 (250mm x 4.6mm x 5µm)
Mobile Phase N/A (Carrier Gas: Helium)Gradient: Water / Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Detector Mass Spectrometer (EI, 70eV)Diode Array (200-400 nm)
Temperature Oven Program: 60°C to 250°CColumn Oven: 30°C
Purpose Identification & StructurePurity & Quantification

Conclusion

The isolation of 5-Ethyl-4-methyl-4-hepten-3-one from a complex essential oil matrix is a challenging but achievable task. The multi-modal workflow presented in this application note, combining distillation and chromatographic techniques, provides a reliable and robust pathway to obtain this compound at high purity. Each stage is designed to address specific separation challenges, from bulk removal of dissimilar compounds to fine-resolution polishing of close isomers. The final analytical validation steps are critical for ensuring the identity and quality of the isolated material, making it suitable for the rigorous demands of chemical research and drug discovery.

References

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Application

Application Note: 5-Ethyl-4-methyl-4-hepten-3-one as a Novel Reference Compound for Quality Assurance in Metabolomics

Abstract The reproducibility and reliability of metabolomics data are paramount for generating meaningful biological insights.[1][2][3] Quality assurance (QA) and quality control (QC) are critical components of the metab...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reproducibility and reliability of metabolomics data are paramount for generating meaningful biological insights.[1][2][3] Quality assurance (QA) and quality control (QC) are critical components of the metabolomics workflow, often relying on the use of well-characterized reference compounds.[3][4] This application note introduces 5-Ethyl-4-methyl-4-hepten-3-one, a commercially available α,β-unsaturated ketone, as a potential, novel reference compound for use in metabolomics studies. Due to its unique structural features and physicochemical properties, we propose its application as an internal standard for quantification, a quality control compound for monitoring system performance, and a retention time index marker in gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive overview of the compound's properties, proposed synthesis, and detailed, field-proven protocols for its integration into metabolomics workflows to enhance data quality and inter-study comparability.

Introduction: The Need for Diverse Reference Compounds in Metabolomics

Metabolomics aims to comprehensively identify and quantify the complete set of small molecules in a biological system.[5][6] However, the chemical diversity of the metabolome presents significant analytical challenges, including matrix effects, instrument drift, and run-to-run variability.[7] To mitigate these issues and ensure data quality, the use of reference compounds is a cornerstone of robust metabolomics methodologies.[3][4]

Ideally, an internal standard should mimic the chemical behavior of the target analytes but be distinguishable by the detector, a role often filled by stable isotope-labeled compounds.[6][8] However, the synthesis of labeled analogues for every metabolite in an untargeted study is impractical. Therefore, the strategic use of a limited number of well-chosen, non-endogenous reference compounds is crucial for assessing and correcting for analytical variability.[7]

This document puts forth 5-Ethyl-4-methyl-4-hepten-3-one as a candidate for such a role. Its status as a non-endogenous compound, coupled with its moderate polarity and distinct mass, makes it a promising tool for a range of metabolomics applications.

Physicochemical Properties and Synthesis of 5-Ethyl-4-methyl-4-hepten-3-one

A thorough understanding of the reference compound's properties is essential for its effective use.

Chemical and Physical Properties

5-Ethyl-4-methyl-4-hepten-3-one is an α,β-unsaturated ketone with the following key properties:

PropertyValueSource
Molecular Formula C₁₀H₁₈O--INVALID-LINK--[9]
Molecular Weight 154.25 g/mol --INVALID-LINK--[9]
Exact Mass 154.135765 g/mol --INVALID-LINK--[9]
Structure α,β-unsaturated ketoneN/A
Appearance Liquid (predicted)N/A
Solubility Soluble in organic solvents; low to moderate solubility in water.[10][11]N/A

The presence of the carbonyl group and the carbon-carbon double bond provides two sites for potential chemical interactions, while the alkyl groups contribute to its moderate hydrophobicity. Its molecular weight is in a range that is distinct from many common, low-molecular-weight endogenous metabolites, reducing the likelihood of isobaric interference.

Proposed Synthesis

While commercially available, understanding the synthesis of 5-Ethyl-4-methyl-4-hepten-3-one is valuable for purity assessment and potential custom synthesis of isotopically labeled versions. A plausible and efficient synthetic route is the Aldol condensation.[12][13]

The synthesis involves the base- or acid-catalyzed reaction of 3-pentanone and 2-pentanone, followed by dehydration to yield the α,β-unsaturated ketone.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Pentanone 3-Pentanone Aldol Condensation Aldol Condensation 3-Pentanone->Aldol Condensation 2-Pentanone 2-Pentanone 2-Pentanone->Aldol Condensation 5-Ethyl-4-methyl-4-hepten-3-one 5-Ethyl-4-methyl-4-hepten-3-one Aldol Condensation->5-Ethyl-4-methyl-4-hepten-3-one Dehydration

Caption: Proposed Aldol condensation synthesis route.

An alternative approach could involve a Grignard reaction between an appropriate organomagnesium halide and a nitrile, followed by hydrolysis.[1][14][15][16] The purity of the synthesized compound should be rigorously assessed by NMR, GC-MS, and LC-MS to ensure the absence of interfering contaminants.

Application Protocols

The following protocols are designed to be adapted to specific experimental needs and instrumentation.

Application 1: Internal Standard for Quantification

The use of an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response.[8][17] 5-Ethyl-4-methyl-4-hepten-3-one is proposed as a suitable IS for moderately polar to non-polar analytes due to its structural features.

Protocol: Spiking of Internal Standard

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 5-Ethyl-4-methyl-4-hepten-3-one.

    • Dissolve in 10 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

    • Store the stock solution at -20°C in an amber vial.

  • Preparation of Working Solution:

    • Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL in the chosen solvent.

  • Spiking of Samples:

    • Prior to protein precipitation or extraction, add a fixed volume of the working solution to each sample, quality control (QC) sample, and calibration standard. A typical spiking volume is 10 µL per 100 µL of sample, resulting in a final concentration of 1 µg/mL.

    • The optimal final concentration should be determined empirically to yield a robust signal without causing ion suppression.

  • Data Processing:

    • During data processing, normalize the peak area of each target analyte to the peak area of 5-Ethyl-4-methyl-4-hepten-3-one.

    • The response ratio (Analyte Area / IS Area) is then used for constructing the calibration curve and quantifying the analytes in the study samples.

G cluster_prep Preparation cluster_workflow Workflow cluster_output Output Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Solution (10 µg/mL) Working Solution (10 µg/mL) Stock Solution (1 mg/mL)->Working Solution (10 µg/mL) Dilution Spike with IS Spike with IS Working Solution (10 µg/mL)->Spike with IS Biological Sample Biological Sample Biological Sample->Spike with IS Sample Extraction Sample Extraction Spike with IS->Sample Extraction LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Sample Extraction->LC-MS/GC-MS Analysis Data Processing Data Processing LC-MS/GC-MS Analysis->Data Processing Normalized Data Normalized Data Data Processing->Normalized Data Ratio (Analyte/IS)

Caption: Workflow for use as an internal standard.

Application 2: Quality Control (QC) for System Performance

Monitoring the performance of the analytical system over the course of a run is essential for ensuring data quality.[18][19] A QC sample, typically a pooled matrix from all study samples, should be injected periodically throughout the analytical batch.[18] By spiking 5-Ethyl-4-methyl-4-hepten-3-one into the pooled QC, its stability and response can be monitored as an indicator of system performance.

Protocol: Monitoring System Suitability

  • Preparation of Pooled QC:

    • Create a pooled QC sample by combining equal aliquots from each study sample.

    • Spike the pooled QC with 5-Ethyl-4-methyl-4-hepten-3-one to a final concentration of 1 µg/mL as described in the previous protocol.

  • Analytical Batch Design:

    • Inject the pooled QC sample at regular intervals throughout the analytical run (e.g., after every 10 study samples).[18]

    • A typical injection sequence would include an initial set of conditioning QC injections, followed by randomized study samples interspersed with QC injections.

  • Performance Monitoring:

    • Monitor the peak area and retention time of 5-Ethyl-4-methyl-4-hepten-3-one in the QC injections across the entire batch.

    • The coefficient of variation (CV) for the peak area should ideally be below 15% for targeted analyses and below 30% for untargeted analyses.[15]

    • Significant drift in retention time or peak area may indicate a problem with the chromatographic system or mass spectrometer, respectively.

QC ParameterAcceptance CriteriaPotential Issue if Deviated
Peak Area CV < 30%Inconsistent injection volume, detector sensitivity drift
Retention Time Drift < 0.1 minColumn degradation, temperature fluctuation, mobile phase inconsistency
Application 3: Retention Time Index (RTI) Marker

In GC-MS, retention time can be a reliable parameter for compound identification.[20][21] However, absolute retention times can vary between instruments and over time. The use of a retention index, which normalizes the retention time of an analyte to that of a series of n-alkanes, provides a more robust identification parameter.[21][22][23] 5-Ethyl-4-methyl-4-hepten-3-one can serve as a reference point within a complex chromatogram, aiding in the alignment and comparison of retention indices.

Protocol: Calculation of Retention Index

  • Analysis of n-Alkanes:

    • Analyze a mixture of n-alkanes (e.g., C7-C30) using the same GC-MS method as for the study samples.

  • Analysis of the Reference Compound:

    • Analyze a pure standard of 5-Ethyl-4-methyl-4-hepten-3-one under the same GC-MS conditions.

  • Calculation of the Retention Index:

    • The retention index (I) is calculated using the following formula for a temperature-programmed run: I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)] Where:

      • t_x is the retention time of 5-Ethyl-4-methyl-4-hepten-3-one.

      • t_n is the retention time of the n-alkane eluting immediately before the compound.

      • t_{n+1} is the retention time of the n-alkane eluting immediately after the compound.

      • n is the carbon number of the n-alkane eluting immediately before the compound.

  • Application in Metabolomics Analysis:

    • The calculated retention index for 5-Ethyl-4-methyl-4-hepten-3-one can be used to verify the retention index calibration in each analytical batch.

    • This provides an additional layer of confidence in the identification of unknown metabolites by comparing their calculated retention indices to library values.

G cluster_analysis GC-MS Analysis cluster_calculation Calculation cluster_output Output n-Alkane Mix n-Alkane Mix GC-MS Run GC-MS Run n-Alkane Mix->GC-MS Run Reference Compound Reference Compound Reference Compound->GC-MS Run Retention Times Retention Times GC-MS Run->Retention Times RTI Formula RTI Formula Retention Times->RTI Formula Retention Index Retention Index RTI Formula->Retention Index

Caption: Workflow for retention time index determination.

Conclusion and Future Perspectives

This application note has proposed the use of 5-Ethyl-4-methyl-4-hepten-3-one as a versatile reference compound in metabolomics. Its distinct chemical properties and commercial availability make it a strong candidate for improving data quality through its application as an internal standard, a QC marker, and a retention time index compound. The provided protocols offer a starting point for researchers to incorporate this compound into their workflows.

Future work should focus on the empirical validation of these protocols across a range of biological matrices and analytical platforms. Furthermore, the synthesis of a stable isotope-labeled (e.g., ¹³C or ²H) version of 5-Ethyl-4-methyl-4-hepten-3-one would provide an even more powerful tool for quantitative metabolomics, adhering to the gold standard of using isotopically labeled internal standards.

References

Method

Application Note &amp; Protocol: Determination of the Olfactory Detection Threshold of 5-Ethyl-4-methyl-4-hepten-3-one

Abstract: This document provides a comprehensive guide for determining the olfactory detection threshold of the volatile organic compound 5-Ethyl-4-methyl-4-hepten-3-one. The protocol is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for determining the olfactory detection threshold of the volatile organic compound 5-Ethyl-4-methyl-4-hepten-3-one. The protocol is designed for researchers, scientists, and professionals in the fields of sensory science, flavor and fragrance chemistry, and environmental science. The methodology is grounded in established standards, primarily referencing the ASTM E679-19 standard, and employs a three-alternative forced-choice (3-AFC) ascending concentration series. This guide details the principles of sensory panel selection and training, sample preparation, olfactometry, and statistical analysis to ensure the generation of robust and reproducible data.

Introduction: The Significance of Olfactory Thresholds

The olfactory detection threshold is a fundamental metric in sensory science, defined as the minimum concentration of a substance that can be detected by the human sense of smell.[1][2][3] For a compound like 5-Ethyl-4-methyl-4-hepten-3-one, a volatile ketone, understanding its detection threshold is critical for several applications:

  • Flavor and Fragrance Industry: Determining the potency of a new aroma chemical is essential for its application in consumer products. A low detection threshold indicates a potent aroma, which can be used in smaller quantities, impacting cost and formulation.

  • Food Science: This compound could be a key odorant in various food products. Quantifying its detection threshold helps in understanding its contribution to the overall aroma profile and in quality control.

  • Environmental Monitoring: Volatile organic compounds (VOCs) can be environmental pollutants. Knowing the detection threshold helps in setting standards for air quality and assessing the potential for odor nuisance.[4][5]

This application note provides a self-validating system for determining the olfactory detection threshold of 5-Ethyl-4-methyl-4-hepten-3-one, ensuring scientific rigor and data integrity.

Materials and Instrumentation

Reagents
  • 5-Ethyl-4-methyl-4-hepten-3-one: (Purity >98%)

  • Solvent: Odor-free, food-grade propylene glycol or mineral oil. The choice of solvent is critical as it must not interfere with the odor of the analyte.

  • Odor-free Air or Nitrogen: For dilution and as a blank.

  • Reference Odorant: n-Butanol for sensory panel screening and training.

Instrumentation
  • Gas Chromatograph with Olfactory Detection Port (GC-O): For advanced analysis and characterization of the odorant.[1][6][7][8][9]

  • Dynamic Dilution Olfactometer: An instrument that accurately dilutes the odor sample with odor-free air to present to the sensory panel.[10]

  • Glass Sniffing Jars or Bottles: With Teflon-lined caps.

  • Precision Micropipettes and Glass Syringes: For accurate preparation of dilutions.

  • Analytical Balance: For precise weighing of the compound.

Experimental Design & Rationale

The determination of an olfactory threshold is a psychophysical measurement, bridging chemistry and human perception. Therefore, the experimental design must control for both chemical and psychological variables. This protocol is based on the Forced-Choice Ascending Concentration Series Method of Limits , as outlined in ASTM E679-19.[4][5][11]

Causality behind Experimental Choices:

  • Ascending Concentration Series: This method is chosen to minimize sensory adaptation and fatigue. Panelists start with concentrations below the expected threshold and gradually increase, which is less taxing than random presentation.

  • Three-Alternative Forced-Choice (3-AFC): This method is statistically robust. In each trial, the panelist is presented with three samples, two of which are blanks (odor-free solvent or air) and one contains the odorant.[12][13][14][15] The panelist must choose the sample that is different. This forced-choice design reduces the influence of personal bias and response criteria, as a choice must be made even if the panelist is guessing. The probability of a correct guess is 33.3%.[12][14]

G panel_training panel_training three_afc three_afc panel_training->three_afc Qualified Panel dilution_series dilution_series dilution_series->three_afc Prepared Samples record_response record_response individual_threshold individual_threshold record_response->individual_threshold Individual Data

Detailed Protocols

PART 1: Sensory Panel Selection and Training

Rationale: The human nose is the detector in this experiment. Therefore, the selection and training of panelists are the most critical steps to ensure data reliability.[16][17][18][19][20]

Protocol Steps:

  • Recruitment: Recruit 20-30 volunteers. Panelists should be non-smokers and free from any conditions that could affect their sense of smell (e.g., colds, allergies).

  • Screening:

    • Odor Recognition Test: Present panelists with a series of common scents to identify. This assesses their general olfactory ability.[16][18]

    • Sensitivity Test: Use a standard reference odorant like n-butanol to determine their sensitivity. Present a series of dilutions of n-butanol and ask them to rank them by intensity.

  • Training:

    • Familiarization with the 3-AFC Method: Train the selected panelists on the 3-AFC procedure using a known odorant. Explain the concept of forced choice.[17]

    • Threshold Training: Expose panelists to varying concentrations of a stimulus to improve their sensitivity and consistency in detecting subtle odors.[16]

  • Selection: Select the 10-15 most consistent and sensitive panelists for the formal evaluation.

PART 2: Sample Preparation

Rationale: Accurate and precise dilutions are fundamental to this procedure. A geometric series (e.g., a factor of 2 or 3 dilutions) is used to cover a wide range of concentrations with a manageable number of samples.

Protocol Steps:

  • Prepare Stock Solution: Accurately weigh 1 gram of 5-Ethyl-4-methyl-4-hepten-3-one and dissolve it in 100 mL of odor-free propylene glycol to create a 10,000 ppm (w/v) stock solution.

  • Serial Dilutions: Perform a series of 1:1 (factor of 2) or 1:2 (factor of 3) dilutions from the stock solution. Prepare at least 15 dilution steps. An example dilution series is presented in the table below.

  • Sample Coding: Assign random three-digit codes to all samples (including blanks) to blind the panelists and administrators to the sample identity.

  • Sample Presentation: For each concentration level, prepare three sniffing jars: two containing only the odor-free solvent (blanks) and one containing the diluted odorant. The position of the odorant-containing jar should be randomized for each trial.

Dilution Step Concentration (ppm) Preparation
150005 mL of Stock + 5 mL of Solvent
225005 mL of Step 1 + 5 mL of Solvent
312505 mL of Step 2 + 5 mL of Solvent
.........
150.35 mL of Step 14 + 5 mL of Solvent

Caption: Example of a factor of 2 dilution series for 5-Ethyl-4-methyl-4-hepten-3-one.

PART 3: Sensory Evaluation Procedure

Rationale: The testing environment must be controlled to prevent any interfering odors. The procedure should be standardized across all panelists.

Protocol Steps:

  • Environment: Conduct the evaluation in a well-ventilated, odor-free room with controlled temperature and humidity.

  • Instructions to Panelists: Instruct panelists not to eat, drink (except water), or use scented products for at least one hour before the session.

  • Presentation: Present the three samples (two blanks, one odorant) of the lowest concentration to the panelist.

  • Evaluation: Instruct the panelist to sniff each sample from left to right and identify the one that smells different. Even if they are unsure, they must make a choice.

  • Recording: Record the panelist's response (correct or incorrect).

  • Ascending Series: If the response is incorrect, present the next higher concentration. If the response is correct, present the same concentration again as a confirmation. A consistent correct identification over two to three presentations is required.

  • Rest Period: Allow for a 30-60 second rest period between concentration levels to prevent sensory fatigue.

Data Analysis and Interpretation

Rationale: The goal is to determine the concentration at which a panelist can reliably detect the odorant above the level of chance. The geometric mean is used for averaging thresholds because sensory data often follow a logarithmic distribution.[21]

Protocol Steps:

  • Determine Individual Detection Threshold: For each panelist, the individual threshold is calculated as the geometric mean of the last concentration at which they gave an incorrect response and the first concentration at which they gave a consistently correct response.

    • Formula: Individual Threshold = √ (Last incorrect concentration × First correct concentration)

  • Calculate Group Detection Threshold: The group or panel threshold is the geometric mean of all the individual thresholds.

  • Statistical Analysis:

    • The distribution of individual thresholds should be checked for normality (often log-normal).[21]

    • Confidence intervals for the group threshold should be calculated to indicate the precision of the measurement.

Panelist ID Last Incorrect Conc. (ppm) First Correct Conc. (ppm) Individual Threshold (ppm)
0011.222.441.72
0022.444.883.45
0030.611.220.86
............
Group Threshold Geometric Mean of Individual Thresholds

Caption: Example data table for calculating individual and group detection thresholds.

Advanced Method: Gas Chromatography-Olfactometry (GC-O)

For a more detailed analysis, GC-O can be employed. This technique separates the volatile compounds in a sample, and the effluent from the GC column is split between a chemical detector (like a mass spectrometer) and an olfactory port where a trained panelist can sniff the eluting compounds.[1][6][7][8][9]

Application:

  • Purity Check: GC-O can confirm that the perceived odor is indeed from 5-Ethyl-4-methyl-4-hepten-3-one and not from a potent impurity.

  • Odor Characterization: Panelists can provide descriptors for the odor as it elutes, helping to build a complete sensory profile of the compound.

G

Conclusion

This application note provides a robust and scientifically grounded protocol for determining the olfactory detection threshold of 5-Ethyl-4-methyl-4-hepten-3-one. By adhering to standardized methods like ASTM E679-19, employing a rigorous 3-AFC design, and ensuring proper sensory panel management, researchers can obtain reliable and reproducible data. This information is invaluable for the application of this compound in the flavor, fragrance, and food industries, as well as for environmental quality assessment.

References

  • Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry. [Link]

  • Screening and Training Methods for Sensory Panelists. Agriculture Institute. [Link]

  • Gas chromatography-olfactometry. Wikipedia. [Link]

  • Training a Sensory Panel. Sensory Nutrition: the role of sensory properties of foods in nutrition and health - Pressbooks.pub. [Link]

  • Sensory panel selection and training. Principles of Food Science Class Notes - Fiveable. [Link]

  • ASTM E679 - 19 - TC. BSI Knowledge. [Link]

  • Guidelines for the Selection and Training of Sensory Panel Members. ASTM International. [Link]

  • Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges. PubMed. [Link]

  • Selection, training and calibration of sensory panelists. FoodPacific Manufacturing Journal. [Link]

  • Odor Detection Thresholds. Leffingwell & Associates. [Link]

  • 3AFC Listening Test: Methods & Applications. Emergent Mind. [Link]

  • E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. ASTM International. [Link]

  • ASTM E679-19 - Standard Practice for Determination of Odor and Taste. Techstreet. [Link]

  • Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis. CNKI. [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. National Institutes of Health. [Link]

  • A new method for automated olfactory threshold testing. Chemical Senses - Oxford Academic. [Link]

  • SOP 15. University of Nebraska-Lincoln. [Link]

  • Measuring Odor Threshold Using a Simplified Olfactory Measurement Method. J-Stage. [Link]

  • Science of Smell Part 3 : Measurement and Detection of Odors from Swine Operations. Pork Information Gateway. [Link]

  • ASTM Threshold Standard Re-approved. St. Croix Sensory. [Link]

  • Three-Alternative Forced Choice (3-AFC). EyeQuestion Software Help Center. [Link]

  • Quantitative measurement of odor detection thresholds using an air dilution olfactometer, and association with genetic variants in a sample of diverse ancestry. National Institutes of Health. [Link]

  • Normative Data for Olfactory Threshold and Odor Identification in Children and Adolescents. National Institutes of Health. [Link]

  • 3-alternative forced-choice (3AFC) task paradigm. ResearchGate. [Link]

  • 2-AFC, 3-AFC, Duo Trio, Triangle, Tetrad Analysis. EyeQuestion Software Help Center. [Link]

  • Measurement and Regulation of Odors in the USA. Air & Waste Management Association. [Link]

  • Three-stimulus procedures in olfactory psychophysics: an experimental comparison of Thurstone-Ura and three-alternative forced-choice models. SciSpace. [Link]

  • Odor detection threshold. Taylor & Francis Online. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 5-Ethyl-4-methyl-4-hepten-3-one

Welcome to the technical support center for the gas chromatography (GC) analysis of 5-Ethyl-4-methyl-4-hepten-3-one. This guide is designed for researchers, scientists, and drug development professionals to diagnose and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography (GC) analysis of 5-Ethyl-4-methyl-4-hepten-3-one. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, specifically focusing on the prevalent problem of peak tailing. By understanding the underlying causes and implementing systematic troubleshooting, you can significantly improve the accuracy and reproducibility of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of 5-Ethyl-4-methyl-4-hepten-3-one?

Peak tailing is a phenomenon in chromatography where the trailing edge of a peak is broader than the leading edge, resulting in an asymmetrical peak shape.[1] For a compound like 5-Ethyl-4-methyl-4-hepten-3-one, an α,β-unsaturated ketone, this can be particularly problematic.[2] The ketone functional group possesses polarity that can lead to secondary interactions with active sites within the GC system.[3][4] These interactions cause a portion of the analyte molecules to be retained longer, leading to tailing.[3] This distortion can compromise both qualitative and quantitative analysis by negatively affecting peak integration and resolution from adjacent peaks.[5][6]

Q2: My chromatogram shows tailing for all peaks, not just 5-Ethyl-4-methyl-4-hepten-3-one. What does this indicate?

When most or all peaks in a chromatogram exhibit tailing, it typically points to a physical or flow path disruption problem rather than a specific chemical interaction with your analyte.[7][8] Common causes for this indiscriminate tailing include:

  • Improper column installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the carrier gas flow path.[9][10][11]

  • Leaks in the system: Air leaks can cause baseline instability and can also contribute to peak shape distortion.[12]

  • Severe column contamination: An accumulation of non-volatile residues at the head of the column can physically interfere with the chromatography of all analytes.[11][13]

Q3: Conversely, if only the 5-Ethyl-4-methyl-4-hepten-3-one peak is tailing, what is the likely cause?

If peak tailing is selective for 5-Ethyl-4-methyl-4-hepten-3-one or other polar compounds in your sample, the issue is likely chemical in nature.[8] This points towards specific interactions between the analyte and active sites within the GC system.[6] These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, glass wool, or the column itself.[14] The polar ketone group of your analyte can form hydrogen bonds with these sites, causing delayed elution for a fraction of the molecules.[3]

In-Depth Troubleshooting Guide

A systematic approach is crucial for efficiently identifying and resolving the root cause of peak tailing. The following guide is structured to help you diagnose the problem, starting from the most common and easily addressable issues.

Step 1: Initial Diagnosis and System Evaluation

Before making any physical changes to the GC system, it's important to differentiate between chemical and physical causes of peak tailing.

Diagnostic Test: Inject a Non-Polar Standard

To determine if the issue is analyte-specific or system-wide, inject a non-polar compound of similar volatility, such as an alkane (e.g., decane or undecane).

  • If the non-polar peak is symmetrical: The problem is likely due to chemical interactions (active sites) affecting your polar analyte, 5-Ethyl-4-methyl-4-hepten-3-one.[13] Proceed to Step 2: Addressing System Activity .

  • If the non-polar peak also tails: The issue is likely a physical problem or a disruption in the flow path.[7][8] Proceed to Step 3: Inspecting the Physical Flow Path .

Step 2: Addressing System Activity (Chemical Interactions)

Active sites are a primary cause of peak tailing for polar compounds.[6] These are reactive surfaces within the GC flow path that can interact with your analyte.[14]

Protocol 1: Inlet Maintenance

The inlet is the most common source of activity-related problems due to high temperatures and direct exposure to the sample matrix.[10]

Detailed Steps:

  • Cool Down and Depressurize: Safely cool the GC inlet to below 50 °C and turn off the carrier gas flow.

  • Component Removal: Carefully remove the septum nut, septum, and the inlet liner. Use clean tweezers to handle the liner.

  • Inspection and Replacement: Visually inspect the liner for discoloration, residue, or fragments of the septum. It is best practice to replace the liner with a new, deactivated (silanized) one.[3] Also, replace the septum and O-ring.

  • Reassembly and Leak Check: Install the new components, ensuring the liner is correctly seated.[3] Restore carrier gas flow and perform a leak check around the inlet fittings.

  • Equilibration: Allow the system to purge with carrier gas for 10-15 minutes before heating the inlet to its setpoint.[3]

ComponentRecommendationRationale
Inlet Liner Use a deactivated (silanized) liner.Deactivation masks active silanol groups, preventing interactions with the analyte.[15]
Septum Replace regularly; use pre-drilled septa if coring is an issue.Septum fragments can introduce active sites into the liner.[15]
O-ring Replace with the liner.A worn O-ring can lead to leaks and improper liner sealing.
Protocol 2: Column Maintenance

If inlet maintenance does not resolve the tailing, the contamination or activity may be at the head of the analytical column.[10]

Detailed Steps:

  • Cool Down and Depressurize: Cool the GC oven and inlet and turn off the carrier gas.

  • Disconnect Column: Carefully disconnect the column from the inlet.

  • Trim the Column: Using a ceramic scoring wafer, make a clean, square cut 15-20 cm from the inlet end of the column.[3] A poor, jagged cut can itself cause peak distortion.[4][9]

  • Inspect the Cut: Use a magnifier to ensure the cut is clean and at a 90-degree angle.[3]

  • Reinstall and Leak Check: Reinstall the column to the correct depth in the inlet. Restore carrier gas flow and perform a leak check.

Step 3: Inspecting the Physical Flow Path

If all peaks are tailing, a physical disruption is the likely culprit.

Protocol 3: Verifying Proper Column Installation

Incorrect column installation is a frequent cause of peak shape problems.[10]

Detailed Steps:

  • Check Installation Depths: Refer to your instrument manual for the correct column installation depth for both the inlet and the detector. An improper depth can create "dead volume" where the sample can mix and broaden.[11]

  • Ensure Clean Cuts: As mentioned in Protocol 2, ensure both ends of the column have clean, square cuts. A ragged cut will cause turbulence in the flow path.[9]

  • Check Ferrules: Use the correct size and type of ferrule for your column and fittings. Overtightening can crush the column and cause leaks or restrictions.

Step 4: Method Optimization

If maintenance does not fully resolve the issue, optimizing your GC method parameters can further improve peak shape.

Key Parameters for 5-Ethyl-4-methyl-4-hepten-3-one:
ParameterRecommendationRationale
Injector Temperature Set high enough for efficient vaporization (e.g., 250 °C).[16][17]Incomplete vaporization can lead to slow sample transfer and peak broadening.
Oven Temperature Program Start at a temperature that allows for solvent focusing. A moderate ramp rate (e.g., 10-20 °C/min) is often a good starting point.[18]A slow ramp can sometimes exacerbate tailing, while a very fast ramp can compromise resolution.
Carrier Gas Flow Rate Operate at or near the optimal flow rate for your carrier gas and column dimensions.Suboptimal flow can lead to band broadening and poor peak shape.
Sample Concentration Avoid column overload.[19]Injecting too much sample can saturate the stationary phase, leading to tailing.[20] If you suspect overload, dilute your sample and reinject.
Troubleshooting Logic Diagram

The following diagram outlines the logical workflow for diagnosing and resolving peak tailing issues.

G cluster_chemical Chemical Issue Path cluster_physical Physical Issue Path start Peak Tailing Observed for 5-Ethyl-4-methyl-4-hepten-3-one test_nonpolar Inject Non-Polar Standard (e.g., Alkane) start->test_nonpolar decision Does the Non-Polar Peak Tail? test_nonpolar->decision chem_issue Likely Chemical Interaction (Active Sites) decision->chem_issue No phys_issue Likely Physical Disruption (Flow Path Issue) decision->phys_issue Yes inlet_maint Perform Inlet Maintenance (Replace Liner, Septum) chem_issue->inlet_maint decision_inlet Tailing Resolved? inlet_maint->decision_inlet column_maint Perform Column Maintenance (Trim Column Inlet) decision_inlet->column_maint No end_resolved Problem Resolved: Symmetrical Peak decision_inlet->end_resolved Yes decision_column Tailing Resolved? column_maint->decision_column method_opt Optimize GC Method (Temp, Flow, Concentration) decision_column->method_opt No decision_column->end_resolved Yes check_install Verify Column Installation (Depth, Cuts, Ferrules) phys_issue->check_install decision_install Tailing Resolved? check_install->decision_install leak_check Perform System-Wide Leak Check decision_install->leak_check No decision_install->end_resolved Yes leak_check->method_opt method_opt->end_resolved end_persist Issue Persists: Consider New Column or Advanced Diagnostics

Caption: A logical troubleshooting workflow for peak tailing.

References
  • Vertex AI Search. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
  • Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube.
  • Restek Corporation. (2018, January 13). GC Troubleshooting—Tailing Peaks. Restek Resource Hub.
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • BenchChem. (2025). Technical Support Center: Overcoming Peak Tailing in GC Analysis.
  • Agilent Technologies. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series [Video]. YouTube.
  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing.
  • LCGC International. (n.d.). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links.
  • LCGC International. (2023, March 6). GC Column Killers!.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • MilliporeSigma. (n.d.). GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response).
  • Chemistry For Everyone. (2025, February 1). What Can Be Used To Reduce Tailing In Gas Chromatography? [Video]. YouTube.
  • Lab Manager. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them.
  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • Clinical Chemistry. (n.d.). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). GC Troubleshooting.
  • Agilent Technologies. (2023, August 21). Conditioning Your GC Column [Video]. YouTube.
  • National Institutes of Health. (2022, September 23). Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes.
  • Microbioz India. (2023, November 22). Optimizing Gas Chromatography Parameters for Enhanced Performance.
  • BenchChem. (n.d.). 5-Ethyl-4-methyl-4-hepten-3-one.

Sources

Optimization

Technical Support Center: Synthesis of 5-Ethyl-4-methyl-4-hepten-3-one

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 5-Ethyl-4-methyl-4-hepte...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 5-Ethyl-4-methyl-4-hepten-3-one, an α,β-unsaturated ketone. We will address common challenges, provide troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the synthesis of 5-Ethyl-4-methyl-4-hepten-3-one and related α,β-unsaturated ketones.

Q1: What is the primary synthetic route for 5-Ethyl-4-methyl-4-hepten-3-one?

The most common and direct route is a Crossed-Aldol Condensation . This reaction involves the base- or acid-catalyzed condensation of two different carbonyl compounds. For the target molecule, the logical precursors are 3-Pentanone and 2-Butanone . In this reaction, one ketone is converted into a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the second ketone. A subsequent dehydration step yields the final α,β-unsaturated product.[1][2]

Q2: How do I choose which ketone will act as the nucleophile (enolate) and which as the electrophile?

Controlling selectivity in a crossed-aldol reaction between two enolizable ketones can be challenging, as it can potentially lead to a mixture of four different products.[3][4] To favor the desired product, one strategy is to pre-form the enolate of one ketone using a strong, sterically hindered base like lithium diisopropylamide (LDA). This ensures it acts exclusively as the nucleophile. Subsequently, the second ketone is added slowly to the reaction mixture to act as the electrophile.[5]

Alternatively, reaction conditions can be kinetically controlled. The enolate derived from 2-butanone at the less-substituted α-carbon (C1) is kinetically favored, while the enolate from 3-pentanone is sterically more accessible. Fine-tuning the base and temperature is crucial for directing the reaction pathway.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. The consumption of the limiting reactant and the appearance of the more nonpolar (higher Rf value) α,β-unsaturated ketone spot indicate reaction progress. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the relative concentrations of reactants and products over time.[6]

Q4: What are the key analytical techniques for characterizing the final product?

The structure and purity of 5-Ethyl-4-methyl-4-hepten-3-one should be confirmed using a combination of spectroscopic methods:

  • Infrared (IR) Spectroscopy: Look for a characteristic C=O stretching vibration band at a lower wavenumber (typically 1666-1685 cm⁻¹) due to conjugation with the C=C bond. A C=C stretching band will also be present. Saturated ketones, for comparison, show a C=O stretch around 1715 cm⁻¹.[7]

  • UV-Visible Spectroscopy: The extended conjugation in α,β-unsaturated ketones gives rise to characteristic absorption bands in the UV-Vis spectrum, which can be used for confirmation.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This provides the most definitive structural information, confirming the connectivity of all atoms and the stereochemistry of the double bond.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (154.25 g/mol ).[10]

Part 2: Troubleshooting Guide for Synthesis Optimization

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Persistently Low or No Yield

Q: My reaction yield is critically low or I'm failing to isolate any product. What are the most common causes and how can I fix them?

Low yield is a frequent problem that can stem from several factors. A systematic approach is the best way to diagnose the issue.[6][11]

A: Common causes and solutions include:

  • Improper Catalyst Choice or Concentration:

    • Causality: The catalyst (typically a base like NaOH, KOH, or an acid) is crucial for enolate formation. If the base is too strong or concentrated, it can promote side reactions like self-condensation of the starting materials.[6] If it's too weak or dilute, the reaction may not proceed at an adequate rate.

    • Solution: Begin with a catalytic amount of a moderately strong base (e.g., 10% aqueous NaOH). If side reactions are prevalent, switch to a weaker base like piperidine or pyridine.[6] Ensure the catalyst is fresh and active.

  • Suboptimal Temperature Control:

    • Causality: Aldol additions are often exothermic and reversible. Low temperatures typically favor the initial addition product, while higher temperatures are required for the subsequent dehydration (condensation) step to form the final α,β-unsaturated ketone.[1][5] Excessive heat can lead to polymerization or decomposition.

    • Solution: Run the initial addition at a controlled lower temperature (e.g., room temperature or slightly below). Once the addition is complete (as monitored by TLC), gently heat the reaction mixture to promote dehydration.[4]

  • Presence of Water (Equilibrium Effects):

    • Causality: The condensation step produces water as a byproduct. According to Le Chatelier's principle, the presence of this water can shift the equilibrium back towards the β-hydroxy ketone intermediate, reducing the yield of the final product.[5][6]

    • Solution: If yield is low due to incomplete dehydration, consider removing water as it forms. This can be achieved by azeotropic distillation using a Dean-Stark trap, particularly if using a solvent like toluene.[6]

  • Purity of Reagents and Solvents:

    • Causality: Impurities in the starting ketones can inhibit the catalyst or participate in unwanted side reactions. Water in solvents can interfere with enolate formation.[12]

    • Solution: Ensure starting materials are pure via distillation or chromatography. Use dry solvents, especially when working with strong bases like LDA. Always use clean, dry glassware.[11]

Data Presentation: Optimizing Reaction Conditions
ParameterRecommended RangeRationale & Key Considerations
Temperature 0°C to RefluxLower temperatures favor the aldol addition product; heating promotes the final condensation (dehydration) step.[5]
Catalyst Base (e.g., NaOH, LDA) or AcidBase catalysis is more common. Strong bases (LDA) allow for controlled, irreversible enolate formation.[5]
Solvent Ethanol, Toluene, DMFProtic solvents like ethanol are common for simple base catalysis. Toluene with a Dean-Stark trap can be used to remove water.[6]
Reactant Ratio 1:1 to 1:1.2A slight excess of the electrophilic carbonyl component can sometimes help drive the reaction to completion.[6]
Visualization: General Workflow for Synthesis Optimization

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup & Analysis Setup 1. Reagent Purification & Stoichiometric Calculation Glassware 2. Assemble Dry Glassware Under Inert Atmosphere Setup->Glassware Enolate 3. Controlled Enolate Formation (e.g., Add Ketone to Base) Glassware->Enolate Addition 4. Slow Addition of Electrophilic Ketone Enolate->Addition Monitoring 5. Monitor Progress (TLC / GC-MS) Addition->Monitoring Dehydration 6. Promote Dehydration (e.g., Apply Heat) Monitoring->Dehydration Quench 7. Quench Reaction (e.g., Add Acid) Dehydration->Quench Extract 8. Extraction & Drying Quench->Extract Purify 9. Purification (Distillation / Chromatography) Extract->Purify Analyze 10. Characterization (NMR, IR, MS) Purify->Analyze

Caption: A general experimental workflow for optimizing the synthesis of α,β-unsaturated ketones.

Issue 2: Complex Product Mixture and Side Reactions

Q: My TLC plate shows multiple spots, and the final NMR spectrum is complex. What are the likely side products and how can I improve selectivity?

A complex product mixture is the classic challenge of crossed-aldol reactions where both reactants can form enolates.[3]

A: Primary side reactions and mitigation strategies:

  • Self-Condensation Products:

    • Causality: Both 2-butanone and 3-pentanone can react with themselves. If a catalytic amount of base is added to a mixture of both ketones, all four possible products (two self-condensation and two crossed-condensation) will likely form.[3]

    • Mitigation: The most robust solution is the directed aldol reaction . Use a strong, non-nucleophilic base like LDA to completely and irreversibly convert one ketone (e.g., 3-pentanone) into its enolate. Then, slowly add the second ketone (2-butanone) at a low temperature. This ensures that only one nucleophile is present to react with one electrophile.[5]

  • Regioisomeric Products:

    • Causality: Unsymmetrical ketones like 2-butanone can form two different enolates (at C1 or C3), leading to different regioisomeric products.

    • Mitigation: Enolate formation can be directed by temperature. The kinetic enolate (less substituted, from C1 of 2-butanone) is formed faster at low temperatures (e.g., -78°C) with a strong, hindered base like LDA. The thermodynamic enolate (more substituted, from C3) is favored at higher temperatures with weaker bases. For a specific isomer, kinetic control is usually preferred.

Visualization: Crossed-Aldol Reaction Pathways

G cluster_enolate Enolate Formation (Base) cluster_products Potential Products K1 3-Pentanone E1 Enolate of 3-Pentanone K1->E1 K2 2-Butanone E2 Enolate of 2-Butanone K2->E2 P1 Self-Condensation (3-Pentanone + 3-Pentanone) E1->P1 attacks K1 P3 Desired Crossed Product (5-Ethyl-4-methyl-4-hepten-3-one) E1->P3 attacks K2 P2 Self-Condensation (2-Butanone + 2-Butanone) E2->P2 attacks K2 P4 Other Crossed Product E2->P4 attacks K1

Caption: Possible reaction pathways in an uncontrolled crossed-aldol condensation.

Issue 3: Product Purification Challenges

Q: I'm struggling to isolate a pure product from the crude reaction mixture. What are the recommended purification techniques?

A: Effective purification strategies:

  • Distillation: If the product is liquid and thermally stable, fractional distillation under reduced pressure is an excellent method for purification, especially on a larger scale. This can effectively separate the product from less volatile starting materials or side products.[13]

  • Column Chromatography: For smaller scales or when distillation is not feasible, column chromatography on silica gel is the method of choice.[14][15]

    • Solvent System (Eluent): Start with a nonpolar solvent like hexanes and gradually increase the polarity by adding a solvent like ethyl acetate or dichloromethane. The α,β-unsaturated ketone product is typically less polar than the corresponding β-hydroxy ketone intermediate and more polar than unreacted starting materials.

    • Monitoring: Collect fractions and analyze them by TLC to identify and combine the pure product fractions before removing the solvent.

  • Recrystallization: If the product is a solid or can be derivatized into a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be a highly effective method for achieving high purity.[5]

Visualization: Troubleshooting Decision Tree

G Start Low Yield Issue Check_TLC Analyze Crude TLC Start->Check_TLC No_Product No Product Spot Check_TLC->No_Product Case 1 Many_Spots Multiple Product Spots Check_TLC->Many_Spots Case 2 Incomplete_Rxn Starting Material Remains Check_TLC->Incomplete_Rxn Case 3 Sol_Catalyst Check Catalyst: - Activity - Concentration No_Product->Sol_Catalyst Sol_Temp Check Temperature: - Is it too low? No_Product->Sol_Temp Sol_Selectivity Improve Selectivity: - Use Directed Aldol (LDA) - Control Temperature Many_Spots->Sol_Selectivity Sol_Drive_Rxn Drive to Completion: - Increase Reaction Time - Increase Temperature - Remove Water Incomplete_Rxn->Sol_Drive_Rxn

Sources

Troubleshooting

Technical Support Center: A Guide to Improving Chromatographic Resolution of 5-Ethyl-4-methyl-4-hepten-3-one Isomers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges in achieving adequate chromatographic resolution for the isomers o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges in achieving adequate chromatographic resolution for the isomers of 5-Ethyl-4-methyl-4-hepten-3-one. This α,β-unsaturated ketone, due to its structure, can exist as geometric (E/Z) isomers around the carbon-carbon double bond. These isomers, being diastereomers, possess subtle differences in their physicochemical properties, making their separation a non-trivial analytical task.

This document provides in-depth, practical solutions in a question-and-answer format. We will explore the underlying principles of separation and offer validated troubleshooting protocols to help you achieve baseline resolution and ensure the accuracy of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chromatogram shows a single broad peak or a peak with a significant shoulder. What is causing this poor resolution?

Answer: This is a classic sign of co-elution, where the E and Z isomers of 5-Ethyl-4-methyl-4-hepten-3-one are not being adequately separated by your current chromatographic method. Geometric isomers have the same molecular weight and connectivity, differing only in the spatial arrangement of substituents around the double bond. This results in very similar polarities and hydrophobicities, making them difficult to resolve with a non-optimized method.

The fundamental cause lies in the subtle differences in their molecular shape and dipole moments. The trans (E) isomer is generally more linear and less polar, while the cis (Z) isomer has a "U" shape, which can lead to a slightly higher dipole moment and different interactions with the stationary phase[1]. Your current analytical conditions are not exploiting these minor differences effectively enough to pull the two peaks apart.

To address this, a systematic optimization of your method is required, focusing on enhancing the differential interactions between the isomers and your column.

Problem Problem: Broad Peak / Shoulder (Co-eluting E/Z Isomers) Tuning Systematic Method Optimization Problem->Tuning MobilePhase Mobile Phase Tuning (Adjust Strength & Selectivity) Tuning->MobilePhase Start Here StationaryPhase Stationary Phase Selection (Alternative Chemistries) Tuning->StationaryPhase If Mobile Phase Tuning Fails PhysicalParams Adjust Physical Parameters (Temperature, Flow Rate) Tuning->PhysicalParams Fine-Tuning cluster_0 Column Selection Strategy Start Standard C18 Fails Decision Choose Alternative Interaction Mechanism Start->Decision Phenyl Phenyl-Hexyl or PFP (Exploit π-π Interactions) Decision->Phenyl Pi System Available Cholesterol Cholesterol Phase (Exploit Shape Selectivity) Decision->Cholesterol Distinct Shapes Silver Silver-Impregnated (Exploit π-Complexation) Decision->Silver High Selectivity Needed Result Achieve Baseline Resolution Phenyl->Result Cholesterol->Result Silver->Result

Caption: Decision tree for selecting an appropriate HPLC stationary phase.

Q4: Is Gas Chromatography (GC) a viable alternative for separating these isomers?

Answer: Absolutely. High-resolution capillary Gas Chromatography (GC) is an excellent and often superior technique for separating volatile and semi-volatile isomers like those of 5-Ethyl-4-methyl-4-hepten-3-one.

Expertise & Causality: In GC, separation is governed by two main factors: the analyte's boiling point and its specific interactions with the column's stationary phase. Even small differences in molecular shape between E and Z isomers can lead to differences in volatility (boiling point) and interaction strength, which can be exploited by GC.[1]

  • On non-polar columns (e.g., DB-1, DB-5), separation is dominated by boiling point. The trans (E) isomer is typically more volatile and will elute before the cis (Z) isomer.[1]

  • On polar columns (e.g., those with Carbowax/polyethylene glycol phases), specific interactions between the polar ketone functional group, the double bond's π-electrons, and the stationary phase become dominant. This often leads to enhanced selectivity and can even reverse the elution order compared to non-polar columns.[2][3]

  • Select an Appropriate Capillary Column:

    • Starting Point: A mid-polarity column (e.g., DB-1701 or DB-225) often provides a good balance of boiling point-based separation and specific polar interactions.

    • For High Selectivity: Consider a polar wax column (e.g., DB-WAX). These are renowned for their ability to separate geometric isomers of unsaturated compounds. For extremely difficult separations, specialized liquid crystalline stationary phases offer unparalleled shape selectivity.[4][5]

  • Optimize the Oven Temperature Program:

    • Step 1 (Isothermal): Start with an isothermal run at a temperature approximately 10-20°C below the average boiling point of the isomers to see if any separation occurs.

    • Step 2 (Temperature Ramp): Implement a slow temperature ramp (e.g., 2-5°C/min). A slow ramp increases the residence time of the analytes in the column, maximizing the number of theoretical plates and improving the chances of resolving the isomers.

  • Adjust Carrier Gas Flow Rate:

    • Step: Ensure your carrier gas (Helium or Hydrogen) linear velocity is set to the optimum for your column diameter (typically ~30-40 cm/s for He, >40 cm/s for H2). This maximizes column efficiency.

Q5: My molecule also contains a chiral center. How can I approach the separation of all four potential stereoisomers?

Answer: If your molecule contains both a chiral center and a double bond capable of E/Z isomerism, you are dealing with two pairs of diastereomers, and each diastereomer is a pair of enantiomers. This requires a more advanced separation strategy. Supercritical Fluid Chromatography (SFC) is often the preferred technique for this complex challenge.

Expertise & Causality: SFC uses a supercritical fluid (usually CO2) as the mobile phase. This phase has properties intermediate between a liquid and a gas—low viscosity and high diffusivity—which allows for very fast and highly efficient separations with superior resolution compared to HPLC.[6][7] SFC is particularly powerful for chiral separations on polysaccharide-based stationary phases.[8][9]

cluster_1 Strategy 1: Orthogonal Chromatography cluster_2 Strategy 2: Direct Chiral Method Start1 Mixture of 4 Stereoisomers (RR, SS, RS, SR) Step1 1. Achiral Separation (e.g., RP-HPLC on Phenyl column) Start1->Step1 Fraction1 Fraction A (RR/SS Enantiomeric Pair) Step1->Fraction1 Fraction2 Fraction B (RS/SR Enantiomeric Pair) Step1->Fraction2 Step2a 2a. Chiral SFC/HPLC Fraction1->Step2a Step2b 2b. Chiral SFC/HPLC Fraction2->Step2b End1a Pure RR Isomer Step2a->End1a End1b Pure SS Isomer Step2a->End1b End2a Pure RS Isomer Step2b->End2a End2b Pure SR Isomer Step2b->End2b Start2 Mixture of 4 Stereoisomers Step_SFC Direct Chiral SFC Separation (e.g., Polysaccharide CSP) Start2->Step_SFC Result_SFC Baseline Resolution of all 4 Stereoisomers in a Single Run Step_SFC->Result_SFC

Caption: Two primary strategies for the separation of multiple stereoisomers.

  • Strategy 1: Two-Step Achiral/Chiral Separation

    • Step 1 (Diastereomer Separation): Use an optimized achiral method (HPLC or GC, as described in Q3 & Q4) to separate the two pairs of diastereomers.

    • Step 2 (Enantiomer Separation): Collect the two resulting fractions. Separately inject each fraction onto a chiral stationary phase (CSP), typically using SFC or chiral HPLC, to resolve the remaining enantiomeric pairs.

  • Strategy 2: Direct Chiral Separation (Recommended)

    • Method: Develop a single method on a modern chiral stationary phase, preferably using SFC. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are exceptionally versatile and can often resolve all four isomers in a single analytical run.[8]

    • Advantages: This approach is significantly faster, consumes less solvent, and is more efficient for both analytical and preparative-scale work.

References

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - Omics. (2022). Vertex AI Search.
  • Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. (2021). PubMed. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Separating alkane/alkene isomers on the GC but the isomers have the same retention time. (2023). Chemistry Stack Exchange. [Link]

  • Supercritical fluid chromatography - Wikipedia. (n.d.). Wikipedia. [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Petroleum & Coal. [Link]

  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. (2014). ResearchGate. [Link]

  • Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. (2022). NIH. [Link]

  • Elution Rate - Alkanes VS Alkenes in Gas Chromatography. (2014). Chemistry Stack Exchange. [Link]

  • Rotational isomers by HPLC. (2014). Chromatography Forum. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv. [Link]

  • How to separate E and Z isomers? (2016). ResearchGate. [Link]

  • US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. (n.d.).

Sources

Optimization

Stability of 5-Ethyl-4-methyl-4-hepten-3-one under different storage conditions

Welcome to the technical support center for 5-Ethyl-4-methyl-4-hepten-3-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide robust...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Ethyl-4-methyl-4-hepten-3-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide robust troubleshooting strategies. As an α,β-unsaturated ketone, the stability of 5-Ethyl-4-methyl-4-hepten-3-one can be influenced by various environmental factors. This document provides in-depth, field-proven insights to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-Ethyl-4-methyl-4-hepten-3-one?

A1: Based on its chemical structure as an α,β-unsaturated ketone, 5-Ethyl-4-methyl-4-hepten-3-one is susceptible to several degradation pathways:

  • Oxidation: The electron-rich carbon-carbon double bond (C=C) is a prime target for oxidation. This can lead to the formation of epoxides, aldehydes, ketones, or carboxylic acids upon cleavage of the double bond. Atmospheric oxygen and residual peroxides in solvents are common initiators.

  • Photodegradation: Exposure to UV or even visible light can induce photochemical reactions.[1] For α,β-unsaturated ketones, this can include [2+2] cycloadditions (dimerization) or photoenolization leading to isomerization.[1][2]

  • Hydrolysis: While generally less reactive to hydrolysis than esters or amides, prolonged exposure to strongly acidic or basic conditions can potentially lead to reactions at the carbonyl group or the double bond.

  • Polymerization: Under certain conditions, such as the presence of radical initiators or strong acids/bases, the double bond can participate in polymerization reactions.

Understanding these potential pathways is the first step in designing appropriate storage and handling procedures.

Q2: I am observing a decrease in the purity of my 5-Ethyl-4-methyl-4-hepten-3-one sample over time, even when stored at room temperature. What could be the cause?

A2: A gradual decrease in purity at room temperature is likely due to a combination of slow oxidation and potential photodegradation if the compound is not protected from light. The conjugated system in α,β-unsaturated ketones makes them susceptible to oxidation by atmospheric oxygen.[3][4][5] Additionally, ambient light can provide the energy for photochemical reactions. To mitigate this, we recommend the following storage conditions:

  • Temperature: Store at or below 4°C. For long-term storage, -20°C is preferable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Light: Protect from light by using amber vials or storing in a dark cabinet.

  • Container: Use well-sealed, high-quality glass containers to prevent solvent evaporation and contamination.

Q3: My analytical results show a new, unexpected peak in the chromatogram of my stability sample. How can I identify this degradation product?

A3: The appearance of a new peak is a clear indication of degradation. To identify the unknown compound, a systematic approach is necessary. We recommend performing a forced degradation study to intentionally generate degradation products and aid in their identification.

A forced degradation study, also known as stress testing, involves exposing the compound to more severe conditions than those of accelerated stability testing.[6][7][8][9] This helps to rapidly identify potential degradation products and establish degradation pathways.

Troubleshooting Guide

Issue: Inconsistent Potency in Biological Assays

Possible Cause: Degradation of 5-Ethyl-4-methyl-4-hepten-3-one in the assay medium.

Troubleshooting Steps:

  • Analyze the stock solution: Before preparing dilutions, verify the purity of your stock solution of 5-Ethyl-4-methyl-4-hepten-3-one using a validated analytical method (e.g., HPLC-UV).

  • Assess stability in assay buffer: Incubate the compound in your assay buffer under the same conditions as your experiment (temperature, light exposure, duration) but without the biological components. Analyze the sample at different time points to check for degradation.

  • Investigate interactions with other components: Certain components in the assay medium, such as reducing agents or metal ions, could potentially react with the α,β-unsaturated ketone moiety.

Issue: Phase Separation or Precipitation in a Liquid Formulation

Possible Cause: Formation of a less soluble degradation product or polymer.

Troubleshooting Steps:

  • Isolate and characterize the precipitate: If possible, separate the precipitate and analyze it using techniques like FTIR, NMR, or Mass Spectrometry to identify its structure.

  • Review storage conditions: Ensure the formulation is stored under the recommended conditions (see Q2).

  • Evaluate excipient compatibility: Conduct a compatibility study by storing 5-Ethyl-4-methyl-4-hepten-3-one with individual excipients in your formulation and analyzing for degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of 5-Ethyl-4-methyl-4-hepten-3-one

This protocol outlines the conditions for a comprehensive forced degradation study to identify potential degradation products and assess the intrinsic stability of the molecule.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-Ethyl-4-methyl-4-hepten-3-one at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the stock solution at 80°C for 48 hours in a sealed vial.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • A suitable starting method could be a C18 column with a gradient elution of water and acetonitrile, with UV detection at the λmax of 5-Ethyl-4-methyl-4-hepten-3-one.

  • Use a mass spectrometer (LC-MS) to obtain mass information of the parent compound and any degradation products.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identify Identify Degradants HPLC->Identify

A workflow for conducting a forced degradation study.

Data Presentation

Table 1: Hypothetical Results of a Forced Degradation Study

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradant (m/z)
0.1 M HCl, 60°C, 24h5%1173 [M+H]+
0.1 M NaOH, RT, 4h15%2173 [M+H]+, 189 [M+H]+
3% H₂O₂, RT, 24h25%3171 [M+H]+, 187 [M+H]+
80°C, 48h8%1173 [M+H]+
Photolytic (ICH Q1B)30%4309 [2M+H]+, 171 [M+H]+

Note: This is hypothetical data for illustrative purposes.

Logical Relationships in Stability Assessment

Stability_Assessment cluster_compound Compound Properties cluster_outcome Stability Outcome Structure Chemical Structure (α,β-Unsaturated Ketone) Oxidation Oxidation Structure->Oxidation Photodegradation Photodegradation Structure->Photodegradation Hydrolysis Hydrolysis Structure->Hydrolysis Polymerization Polymerization Structure->Polymerization Temperature Temperature Temperature->Oxidation Temperature->Hydrolysis Light Light Light->Photodegradation Oxygen Oxygen Oxygen->Oxidation pH pH pH->Hydrolysis Degraded Degraded Compound Oxidation->Degraded Photodegradation->Degraded Hydrolysis->Degraded Polymerization->Degraded Stable Stable Compound

Factors influencing the stability of 5-Ethyl-4-methyl-4-hepten-3-one.

References

  • Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13667-13686. [Link]

  • Reed, K. L., Gupton, J. T., & Solarz, T. L. (1988). The Oxidation of α-β-Unsaturated Ketones in Aqueous Sodium Perborate. Synthetic Communications, 19(20), 3579-3587. [Link]

  • Manuni, et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2). [Link]

  • Baertschi, S. W., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. Pharmaceutical Technology. [Link]

  • Cammidge, A. N., & Vo, C. T. (1995). Photochemical deconjugation of α,β-unsaturated ketones. Journal of the Chemical Society, Chemical Communications, (18), 1921. [Link]

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 77-88. [Link]

  • Puchalska, P., et al. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Talanta, 225, 122048. [Link]

  • Anonymus. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Anonymus. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • John, S. (2020). Photochemistry of enones. Magadh Mahila College. [Link]

Sources

Troubleshooting

Technical Support Center: 5-Ethyl-4-methyl-4-hepten-3-one

Introduction Welcome to the technical support guide for 5-Ethyl-4-methyl-4-hepten-3-one (CAS No. 22319-28-4).

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Ethyl-4-methyl-4-hepten-3-one (CAS No. 22319-28-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability and degradation of this α,β-unsaturated ketone. As a conjugated enone, its chemical structure presents specific reactivity challenges, making it susceptible to degradation under various experimental and storage conditions.[1] This guide provides in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the integrity of your research.

Part 1: Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses common initial questions regarding the handling, storage, and inherent stability of 5-Ethyl-4-methyl-4-hepten-3-one.

Question 1: What is 5-Ethyl-4-methyl-4-hepten-3-one and why is its stability a concern?

Answer: 5-Ethyl-4-methyl-4-hepten-3-one is an organic compound classified as an α,β-unsaturated ketone.[2] Its structure features a carbonyl group conjugated with a carbon-carbon double bond.[1] This conjugation creates a reactive electrophilic system at both the carbonyl carbon and the β-carbon, making the molecule susceptible to various reactions that can lead to degradation.[1][3] Understanding these degradation pathways is critical for ensuring the purity, potency, and safety of research compounds and pharmaceutical ingredients. The formation of degradation products can introduce impurities that may have unwanted biological activity or interfere with analytical measurements.[4][5]

Question 2: What are the primary degradation pathways for an α,β-unsaturated ketone like this?

Answer: Based on the principles of organic chemistry and studies on related enone compounds, the primary degradation pathways include:

  • Oxidation: The carbon-carbon double bond is susceptible to oxidative cleavage or epoxidation, especially when exposed to atmospheric oxygen, peroxides, or strong oxidizing agents.[6][7][8][9] This can lead to the formation of epoxides, aldehydes, or carboxylic acids.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce a variety of photochemical reactions.[10] For enones, this can include isomerization of the double bond, cycloaddition reactions (dimerization), or rearrangements.[11][12]

  • Hydrolysis: Under certain pH conditions, particularly alkaline, the molecule can undergo hydrolysis.[13][14][15] This may involve retro-aldol reactions, potentially cleaving the molecule into smaller carbonyl-containing compounds.[13]

  • Michael Addition (Conjugate Addition): The electrophilic β-carbon is a prime target for nucleophiles. In solution, this could include reactions with trace nucleophiles from solvents or buffers (e.g., thiols, amines), leading to the formation of adducts.[3][16]

Question 3: How should I properly store 5-Ethyl-4-methyl-4-hepten-3-one to minimize degradation?

Answer: To maintain the integrity of the compound, strict storage protocols are essential. We recommend the following:

  • Temperature: Store at or below the manufacturer's recommended temperature, typically in a freezer (-20°C) or refrigerator (2-8°C), to reduce the rate of all chemical reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. This is particularly important for long-term storage.

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.[10]

  • Purity of Solvents: When preparing solutions, use high-purity, peroxide-free solvents. Ethers like THF and dioxane are notorious for forming peroxides over time, which can initiate oxidative degradation.

Part 2: Troubleshooting Guide for Experimental Analysis

This section is formatted to help you diagnose and resolve specific issues encountered during the analysis of 5-Ethyl-4-methyl-4-hepten-3-one, such as the appearance of unexpected peaks in a chromatogram.

Question 4: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. How can I determine if they are degradation products?

Answer: The appearance of new peaks is a common issue. A systematic approach is the best way to identify their origin.

Causality: Unexpected peaks can arise from contamination, interaction with the analytical system, or actual degradation of the analyte. The goal is to systematically eliminate possibilities to pinpoint the true cause.

Troubleshooting Workflow: Identifying Unknown Peaks

The following diagram outlines a logical workflow for investigating the source of unexpected analytical signals.

Troubleshooting_Workflow start Unexpected Peak Observed in Chromatogram blank 1. Analyze a Solvent Blank start->blank system_contam Source is System Contamination (e.g., mobile phase, vial, autosampler). ACTION: Clean system, use fresh solvents/vials. blank->system_contam Peak is Present not_contam 2. Compare to Reference Standard blank->not_contam Peak is Absent impurity Peak is an Impurity in the Starting Material. ACTION: Re-purify standard or obtain a new batch. not_contam->impurity Peak is Present in Unstressed Standard degradation Peak is a Likely Degradation Product. PROCEED TO IDENTIFICATION. not_contam->degradation Peak Appears/Grows Over Time or with Stress mass_shift 3. Analyze Peak by Mass Spectrometry (MS) degradation->mass_shift hypothesis 4. Hypothesize Structure Based on Mass Shift mass_shift->hypothesis msms 5. Perform MS/MS Fragmentation for Structural Confirmation hypothesis->msms

Caption: A decision tree for troubleshooting unknown chromatographic peaks.

Question 5: My mass spectrometry data shows a peak with a mass shift of +16 Da relative to the parent compound. What does this indicate?

Answer: A mass shift of +16 Da (Daltons) is a classic indicator of oxidation , corresponding to the addition of a single oxygen atom.

Causality: For 5-Ethyl-4-methyl-4-hepten-3-one, there are two primary sites where this is chemically plausible:

  • Epoxidation: The oxygen atom adds across the C4=C5 double bond, forming an epoxide. This is a common reaction for alkenes when exposed to oxidizing agents.[8]

  • Hydroxylation: An oxygen atom is inserted into a C-H bond, forming a hydroxyl (-OH) group. The allylic positions (the CH₂ group at C6 or the CH₃ groups attached to the double bond) are particularly susceptible to this type of oxidation.

To distinguish between these isomers, you would need to employ techniques like NMR or detailed MS/MS fragmentation analysis.

Question 6: I've observed a peak that seems to correspond to the loss of a functional group or cleavage of the molecule. What could be happening?

Answer: This suggests a more energetic degradation process, such as photolytic cleavage or hydrolysis.

Causality:

  • Photodegradation: High-energy UV light can break chemical bonds. For α,β-unsaturated ketones, this can lead to complex rearrangements or fragmentation.[11]

  • Hydrolysis: Especially under basic conditions (pH > 11), a retro-aldol reaction can occur, which cleaves the carbon backbone.[13] For your molecule, this could potentially cleave the bond between C3 and C4, leading to smaller ketone and aldehyde fragments.

The table below summarizes common mass shifts and their likely chemical origins.

Mass Shift (Da)Chemical ChangePotential Degradation Pathway
+16 Addition of OxygenOxidation (Epoxidation, Hydroxylation)
+18 Addition of WaterHydrolysis / Hydration of the double bond
+2 Addition of HydrogenReduction of the double bond or carbonyl
Dimerization 2 x Parent MassPhotodegradation ([2+2] cycloaddition)
Fragmentation Negative Mass ShiftPhotolytic Cleavage, Retro-Aldol (Hydrolysis)

Part 3: Key Experimental Protocols

To proactively study the stability of 5-Ethyl-4-methyl-4-hepten-3-one, a forced degradation study is the industry-standard approach.

Question 7: How do I design and execute a forced degradation study to identify potential degradation products?

Answer: A forced degradation (or stress testing) study intentionally exposes the compound to harsh conditions to accelerate the formation of degradation products that could occur under normal storage or handling conditions over a longer period.

Causality: The goal is not to completely destroy the compound, but to achieve a target degradation of 5-20%. This allows for the generation of sufficient quantities of degradants for detection and identification without the degradation pathways becoming overly complex.

Protocol: Forced Degradation Study

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-Ethyl-4-methyl-4-hepten-3-one at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Application of Stress Conditions (in parallel):

  • Control: Keep one aliquot of the stock solution protected from light at 2-8°C.

  • Acid Hydrolysis: Add 0.1 M HCl to an aliquot. Heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to an aliquot. Keep at room temperature for 2-8 hours (base-catalyzed reactions are often faster).[13]

  • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to an aliquot. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Stress: Expose an aliquot in a photostable, transparent container to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of >1.2 million lux hours and >200 watt hours/m²).

  • Thermal Stress: Store an aliquot of the solid compound in an oven at 60-80°C for 48 hours.

3. Sample Analysis:

  • At designated time points, withdraw a sample from each stress condition.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including the control, by a stability-indicating analytical method, typically reverse-phase HPLC with both UV and Mass Spectrometric (MS) detection.[17]

4. Data Evaluation:

  • Compare the chromatograms from the stressed samples to the control.

  • Calculate the percentage of degradation.

  • Use the MS data to determine the mass of the degradation products and propose likely structures based on the stress condition applied.

Workflow for a Forced Degradation Study

Caption: Workflow for a typical forced degradation study.

References

Optimization

Technical Support Center: Analysis of 5-Ethyl-4-methyl-4-hepten-3-one

Welcome to the technical support center for the analysis of 5-Ethyl-4-methyl-4-hepten-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Ethyl-4-methyl-4-hepten-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for the quantitative analysis of this volatile ketone in complex matrices. As a senior application scientist, my goal is to blend technical accuracy with field-proven strategies to help you navigate the challenges of your analytical workflow.

Introduction to 5-Ethyl-4-methyl-4-hepten-3-one and its Analytical Challenges

5-Ethyl-4-methyl-4-hepten-3-one is a volatile organic compound with applications in the flavor and fragrance industries.[1][2] Its analysis, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is often complicated by the sample matrix.[3][4][5] Matrix effects, which can manifest as signal suppression or enhancement, are a primary concern and can lead to inaccurate quantification if not properly addressed.[3][5][6][7] This guide provides a comprehensive resource for identifying, understanding, and mitigating these effects.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the analysis of 5-Ethyl-4-methyl-4-hepten-3-one.

Q1: What are matrix effects and how do they impact the analysis of 5-Ethyl-4-methyl-4-hepten-3-one?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[3][5][6][7] In the context of 5-Ethyl-4-methyl-4-hepten-3-one analysis, this can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of its concentration. These effects are particularly prevalent in complex matrices such as food, beverages, and cosmetics.[5]

Q2: What are the primary causes of matrix effects in GC-MS and LC-MS analysis?

A2: In GC-MS , matrix effects are often due to non-volatile matrix components accumulating in the GC inlet, which can shield the analyte from active sites, leading to signal enhancement.[8] In LC-MS , especially with electrospray ionization (ESI), matrix effects are primarily caused by co-eluting matrix components that interfere with the ionization of the target analyte in the MS source, typically resulting in ion suppression.[3][7]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A common method is to compare the signal response of a standard prepared in a pure solvent to the response of a standard spiked into a blank matrix extract (post-extraction spike).[4][6][7] A significant difference in signal intensity indicates the presence of matrix effects. A matrix factor (MF) can be calculated as the ratio of the peak area in the matrix to the peak area in the solvent. An MF < 1 suggests suppression, while an MF > 1 indicates enhancement.[4]

Q4: Is derivatization necessary for the analysis of 5-Ethyl-4-methyl-4-hepten-3-one?

A4: While not always mandatory, derivatization can be beneficial, especially for GC-MS analysis. It can improve the volatility and thermal stability of the ketone, leading to better chromatographic peak shape and increased sensitivity.[9] Common derivatizing agents for ketones include hydroxylamine and its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[9]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the analysis of 5-Ethyl-4-methyl-4-hepten-3-one.

Problem 1: Poor Peak Shape and Low Signal Intensity

Possible Causes:

  • Analyte Instability: 5-Ethyl-4-methyl-4-hepten-3-one, being an α,β-unsaturated ketone, may be susceptible to degradation or isomerization in the GC inlet or on the analytical column.[10]

  • Active Sites: Active sites in the GC inlet liner or on the column can lead to analyte adsorption and peak tailing.

  • Matrix Overload: High concentrations of matrix components can overload the column, leading to poor peak shape.

Troubleshooting Steps:

  • Optimize GC Inlet Conditions:

    • Use a deactivated inlet liner to minimize active sites.

    • Lower the injection port temperature to reduce the risk of thermal degradation.

  • Sample Preparation:

    • Employ a more effective sample cleanup technique to remove matrix interferences. Solid-Phase Microextraction (SPME) or headspace analysis are excellent choices for volatile compounds as they can minimize the introduction of non-volatile matrix components into the GC system.[11][12][13][14]

  • Consider Derivatization:

    • Derivatizing the ketone group can increase thermal stability and reduce interactions with active sites.[9]

Problem 2: Inconsistent Quantitative Results (High Variability)

Possible Causes:

  • Variable Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent signal suppression or enhancement.

  • Inadequate Internal Standard: The chosen internal standard may not be effectively compensating for matrix effects.

  • Sample Preparation Inconsistency: Variations in the sample preparation workflow can introduce variability.

Troubleshooting Steps:

  • Implement Matrix-Matched Calibration:

    • Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • An SIL-IS is the ideal choice as it has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, providing the most accurate correction.[4]

  • Standardize Sample Preparation:

    • Ensure that all sample preparation steps are performed consistently across all samples, calibrators, and quality controls.

Experimental Protocols

The following are representative protocols for the analysis of 5-Ethyl-4-methyl-4-hepten-3-one in a beverage matrix using Headspace-SPME-GC-MS. These should be optimized for your specific application and instrumentation.

Protocol 1: Headspace Solid-Phase Microextraction (SPME) GC-MS

This protocol is suitable for the analysis of volatile compounds in liquid matrices like beverages.[11][12][13][14]

1. Sample Preparation:

  • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
  • Add 1.5 g of sodium chloride to increase the vapor pressure of the analyte.[12]
  • Spike with an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
  • Immediately seal the vial with a PTFE-faced silicone septum.

2. SPME Conditions:

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
  • Incubation Temperature: 60 °C
  • Incubation Time: 15 minutes with agitation
  • Extraction Time: 30 minutes

3. GC-MS Parameters:

  • Injection Port Temperature: 250 °C
  • Desorption Time: 5 minutes
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column
  • Oven Program:
  • Initial temperature: 40 °C, hold for 2 minutes
  • Ramp: 10 °C/min to 250 °C
  • Hold at 250 °C for 5 minutes
  • MS Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: m/z 40-300
Data Presentation
ParameterSettingRationale
Sample Volume 5 mLProvides a representative sample while allowing for sufficient headspace.
Salt Addition 1.5 g NaClIncreases the ionic strength of the sample, promoting the partitioning of volatile analytes into the headspace ("salting out" effect).[12]
SPME Fiber DVB/CAR/PDMSA mixed-phase fiber that is effective for a wide range of volatile and semi-volatile compounds.
Incubation Temp. 60 °CBalances efficient volatilization of the analyte with minimizing potential degradation.
GC Column Mid-polarityProvides good separation for a variety of volatile organic compounds.

Visualization of the Troubleshooting Workflow

Troubleshooting_Matrix_Effects cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Inconsistent or Inaccurate Quantitative Results Diagnosis Perform Matrix Effect Experiment: Compare Solvent Standard vs. Post-Extraction Spiked Matrix Problem->Diagnosis Decision Significant Difference? Diagnosis->Decision Mitigation1 Optimize Sample Preparation: - Enhanced Cleanup (e.g., SPE) - Dilution Decision->Mitigation1 Yes Validation Re-validate Method: - Accuracy - Precision - Linearity Decision->Validation No Mitigation2 Improve Chromatographic Separation: - Modify Gradient/Ramp - Change Column Mitigation1->Mitigation2 Mitigation3 Use Matrix-Matched Calibrants Mitigation2->Mitigation3 Mitigation4 Employ Stable Isotope-Labeled Internal Standard (SIL-IS) Mitigation3->Mitigation4 Mitigation4->Validation

Caption: A decision-making workflow for troubleshooting matrix effects.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2017). Bioanalysis, 9(21), 1637–1640.
  • Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. (2010). Journal of Analytical Toxicology, 34(9), 549–554.
  • Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. (2021, January 21). Waters Corporation. [Video]. YouTube. [Link]

  • Determination of Volatile Alcohols, Acetates and Ketones in Waters by Headspace GC-MS. (2022). ALS Environmental.
  • 5-Ethyl-4-methylhept-4-en-3-one. (n.d.). PubChem. Retrieved from [Link]

  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (2004). Analytical Sciences, 20(5), 865-870.
  • Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry. (2018). MethodsX, 5, 1637–1644.
  • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. (2015). Ghent University.
  • Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surf. (2023). Food Research, 7(5), 1-9.
  • Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. (2024). Molecules, 29(5), 1037.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2014).
  • 5-Hepten-3-one, 5-ethyl-4-methyl-. (n.d.). PubChem. Retrieved from [Link]

  • A Mild Isomerization Reaction for β,γ-Unsaturated Ketone to α,β-Unsaturated Ketone. (2011). Bulletin of the Korean Chemical Society, 32(10), 3656-3658.
  • (E)-5-methylhept-4-en-3-one. (n.d.). Chemsrc. Retrieved from [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
  • 5-Ethyl-4-methyl-3-heptanone. (n.d.). PubChem. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purifying 5-Ethyl-4-methyl-4-hepten-3-one

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 5-Ethyl-4-methyl-4-hepten-3-one from a typical reaction mixture. It is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 5-Ethyl-4-methyl-4-hepten-3-one from a typical reaction mixture. It is designed for researchers, scientists, and drug development professionals engaged in organic synthesis.

Frequently Asked Questions (FAQs)

What are the key physical properties of 5-Ethyl-4-methyl-4-hepten-3-one?

Understanding the physical properties of your target compound is the foundation for designing an effective purification strategy. The known properties for 5-Ethyl-4-methyl-4-hepten-3-one are summarized below.

PropertyValueSource
Molecular Formula C10H18O[1][2]
Molecular Weight 154.25 g/mol [1][2]
Boiling Point Not experimentally determined in available literature. Estimated to be >170 °C at atmospheric pressure based on similar structures.
Solubility Expected to be soluble in common organic solvents (e.g., diethyl ether, ethyl acetate, hexanes) and sparingly soluble in water.

Note: The lack of a precise boiling point in the literature underscores the importance of careful monitoring during distillation.

What are the most common impurities I can expect in my crude reaction mixture?

Impurities are highly dependent on the synthetic route. A frequent method for synthesizing α,β-unsaturated ketones is the aldol condensation. If this route is used, potential impurities include:

  • Unreacted Starting Materials: Any remaining aldehyde and ketone.

  • Aldol Addition Product: The β-hydroxy ketone intermediate, if the elimination reaction is incomplete.

  • Self-Condensation Products: Products from the starting materials reacting with themselves.

  • Isomers: Positional or geometric isomers of the target enone.

  • Catalyst and Solvent: Residual acid or base catalyst and reaction solvents.

What is the most suitable purification method for this compound?

For preparative scale purification of a moderately volatile compound like 5-Ethyl-4-methyl-4-hepten-3-one, fractional vacuum distillation is generally the most efficient method.[3] This technique is ideal for separating liquids with different boiling points.[4] For achieving very high purity or removing impurities with similar boiling points, flash column chromatography is the preferred secondary method.

Troubleshooting Guide

Problem: My distillation is not effectively separating the product from a close-boiling impurity.

Causality: Poor separation during distillation, especially with components having boiling points less than 100 °C apart, is often due to an insufficient number of "theoretical plates" in the distillation column.[5] Each theoretical plate represents a single vaporization-condensation cycle, and more plates lead to better separation.[6]

Solutions:

  • Enhance Column Efficiency:

    • Increase the length of the fractionating column.

    • Use a column with a higher surface area packing material, such as Vigreux indentations, Raschig rings, or metal sponges. This increases the number of theoretical plates.[6]

    • Ensure the column is well-insulated to maintain a proper temperature gradient from the pot to the condenser.

  • Optimize Distillation Parameters:

    • Reduce the Distillation Rate: Slower, more controlled heating allows for more equilibrium cycles between the liquid and vapor phases on the surface of the column packing, leading to a better separation.

    • Increase the Reflux Ratio: If your distillation head allows for it, increasing the reflux ratio (the ratio of condensate returned to the column versus condensate collected) can significantly improve separation.

Workflow: Enhancing Distillation Separation

Caption: Troubleshooting workflow for poor distillation separation.

Problem: I am observing co-elution of my product with an impurity during column chromatography.

Causality: Co-elution occurs when two or more compounds have very similar affinities for the stationary phase (e.g., silica gel) and the mobile phase (the eluting solvent), causing them to travel through the column at the same rate.[7]

Solutions:

  • Alter the Mobile Phase:

    • Change Polarity: If using a normal-phase system (e.g., silica gel with hexanes/ethyl acetate), systematically vary the polarity of the mobile phase. Small, incremental changes can have a significant impact on resolution.

    • Change Solvent System: Different solvents can interact with your compounds in unique ways. For example, substituting ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity of the separation.

  • Modify the Stationary Phase:

    • If changing the mobile phase is ineffective, the compounds may have very similar polarities. Switching to a different stationary phase can exploit other intermolecular interactions.

    • Consider using alumina, which can be obtained in acidic, neutral, or basic forms.

    • For very challenging separations, reverse-phase chromatography (with a nonpolar stationary phase and a polar mobile phase) may provide the necessary selectivity.

Logical Flow: Resolving Co-elution

G start Co-elution Observed step1 Adjust Mobile Phase Polarity start->step1 step2 Change Solvent System step1->step2 If unsuccessful end_node Separation Achieved step1->end_node If successful step3 Change Stationary Phase step2->step3 If still unsuccessful step2->end_node If successful step3->end_node If successful

Caption: Decision process for troubleshooting co-elution in chromatography.

Problem: My product appears to be degrading during purification.

Causality: α,β-Unsaturated ketones can be susceptible to degradation, especially under acidic or basic conditions, or upon prolonged exposure to heat.[8] Standard silica gel is slightly acidic and can catalyze decomposition or polymerization of sensitive compounds.[9]

Solutions:

  • Neutralize the Stationary Phase:

    • If using silica gel, it can be "deactivated" by adding a small amount (~1%) of a non-polar amine, such as triethylamine, to the mobile phase. This neutralizes the acidic sites on the silica surface.

    • Alternatively, use a neutral stationary phase like neutral alumina.

  • Minimize Heat Exposure:

    • During distillation, use a vacuum to lower the boiling point of your compound, thereby reducing the required temperature.

    • When removing solvent with a rotary evaporator, use a low water bath temperature and remove the flask as soon as the solvent is gone.[10]

  • Work Efficiently: Plan your purification to minimize the time your compound is in contact with the stationary phase or exposed to heat.

Problem: I'm having difficulty removing a high-boiling point solvent (e.g., DMF, DMSO) from my product.

Causality: Solvents with high boiling points are not easily removed by standard rotary evaporation at typical vacuum pressures and temperatures.

Solutions:

  • High Vacuum Evaporation: Use a high-vacuum pump (a "high-vac") to significantly reduce the pressure, which will lower the boiling point of the residual solvent.[11] Gentle heating can be applied if the compound is thermally stable.

  • Azeotropic Removal: Add a lower-boiling solvent that forms an azeotrope with the high-boiling solvent. Toluene is a common choice for azeotropically removing water and some other polar solvents. The azeotrope will have a lower boiling point than either individual component, facilitating removal by rotary evaporation.[12] This may need to be repeated several times.

  • Lyophilization (Freeze-Drying): If your compound is a solid and is soluble in a solvent that can be frozen (like water or benzene), lyophilization can remove the solvent without any heat, but it is a much slower process.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol outlines the procedure for purifying 5-Ethyl-4-methyl-4-hepten-3-one using fractional vacuum distillation.

Materials:

  • Round-bottom flask (distillation pot)

  • Fractionating column (Vigreux or packed)

  • Distillation head with condenser and vacuum take-off adapter

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Thermometer and adapter

  • Vacuum pump with tubing and pressure gauge

  • Cold trap

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Assembly: Securely clamp the distillation pot in the heating mantle. Add the crude product and a stir bar or boiling chips. Assemble the fractionating column, distillation head, and condenser. Ensure all joints are properly greased and sealed.

  • Vacuum Application: Connect the vacuum tubing from the distillation apparatus to a cold trap, and then to the vacuum pump. Slowly and carefully evacuate the system to the desired pressure.

  • Heating and Equilibration: Begin stirring and gently heat the distillation pot. As the mixture boils, a ring of condensing vapor will rise up the column. Adjust the heating to allow this ring to rise slowly. Allow the column to equilibrate by maintaining a steady reflux within the column before collecting any distillate.[6]

  • Fraction Collection:

    • Forerun: Collect the first few milliliters of distillate, which will likely be low-boiling impurities and residual solvents, in a separate flask.

    • Main Fraction: When the temperature at the distillation head stabilizes (this is the boiling point of your product at the current pressure), switch to a new receiving flask to collect your purified product.

    • Final Fraction: A sharp drop or rise in temperature indicates that the main fraction has been collected. Stop the distillation at this point.

  • Shutdown: Remove the heating mantle first. Allow the apparatus to cool before slowly and carefully releasing the vacuum.

}``` Caption: A standard setup for fractional vacuum distillation.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for analyzing the purity of the collected fractions.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) is a good starting point.

Procedure:

  • Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in a volatile solvent like dichloromethane or diethyl ether.

  • GC Method Parameters (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Carrier Gas: Helium, at a constant flow rate.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The resulting chromatogram will show peaks corresponding to the different components in your sample. The purity can be estimated by the percent area of the desired product peak. The mass spectrum of the main peak should be consistent with the molecular weight of 5-Ethyl-4-methyl-4-hepten-3-one.

References

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Chemistry LibreTexts. 5.3: Fractional Distillation. [Link]

  • Wirth, W., et al. (1998). Purification and characterization of two enone reductases from Saccharomyces cerevisiae. European Journal of Biochemistry, 255(1), 271-277. [Link]

  • Organomation. What is Solvent Removal?. [Link]

  • Google Patents.
  • PubChem. 5-Ethyl-4-methylhept-4-en-3-one. [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. How to reduce massive protein degradation during purification?. [Link]

  • YouTube. How to remove high boiling solvent from crude- Reaction work up. [Link]

  • NIST WebBook. 4-Hepten-3-one, 5-ethyl-4-methyl-. [Link]

  • YouTube. Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. [Link]

  • Labcompare. Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. [Link]

  • MDPI. Non-enzymatic formation and interconversion of talactones. [Link]

  • Quora. How do organic chemists remove solvents with high boiling points from solution?. [Link]

Sources

Optimization

Common interferences in the mass spectrum of 5-Ethyl-4-methyl-4-hepten-3-one

Technical Support Center: 5-Ethyl-4-methyl-4-hepten-3-one Analysis Welcome to the technical support guide for the mass spectrometric analysis of 5-Ethyl-4-methyl-4-hepten-3-one. This document is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Ethyl-4-methyl-4-hepten-3-one Analysis

Welcome to the technical support guide for the mass spectrometric analysis of 5-Ethyl-4-methyl-4-hepten-3-one. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences encountered during GC-MS analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary ions for 5-Ethyl-4-methyl-4-hepten-3-one in an EI-MS spectrum?

A1: Understanding the expected fragmentation is the first step in identifying your compound and any potential interferences. 5-Ethyl-4-methyl-4-hepten-3-one has a molecular formula of C₁₀H₁₈O and a molecular weight of 154.25 g/mol [1][2]. In electron ionization (EI) mass spectrometry, you should look for the following key ions:

  • Molecular Ion (M⁺) at m/z 154: The presence of the molecular ion peak is crucial for confirming the compound's identity. While it may not be the most abundant peak, its presence is a key indicator.

  • Key Fragment Ions: The fragmentation of ketones is often driven by cleavage alpha to the carbonyl group (C=O)[3][4]. This process is highly favorable as it results in the formation of a stable acylium ion.

m/z Value Proposed Fragment Structure Fragmentation Mechanism Significance
154 [C₁₀H₁₈O]⁺Molecular Ion (M⁺)Confirms molecular weight.
125 [M - C₂H₅]⁺α-cleavage, loss of the ethyl group from the keto side.A very common and expected fragment for this structure.
97 [M - C₄H₉]⁺Cleavage of the larger alkyl group, potentially with rearrangement.Helps in structural confirmation.
69 [C₄H₅O]⁺ or [C₅H₉]⁺Further fragmentation of larger ions.Common fragment in aliphatic ketones.
57 [C₃H₅O]⁺ or [C₄H₉]⁺Often represents a stable butyl cation or an acylium ion from the keto side.Frequently an abundant peak in the spectrum.[4]
29 [C₂H₅]⁺Ethyl cation.Indicates the presence of ethyl groups.[4]

Expert Insight: The relative abundance of these fragments provides a fingerprint for the molecule. The stability of the resulting carbocation or acylium ion dictates the likelihood of a particular fragmentation pathway. For instance, α-cleavage is dominant because the resulting acylium ion ([R-C≡O]⁺) is resonance-stabilized.

Q2: My mass spectrum shows a strong peak at m/z 154, but the fragmentation pattern doesn't match the library. Could it be an isomer?

A2: Yes, this is a very common and challenging issue. Isomers are compounds with the same molecular formula and thus the same molecular weight, but different structural arrangements[5]. They can be difficult to distinguish by mass spectrometry alone because their fragmentation patterns can be very similar[5].

Common Isomers of C₁₀H₁₈O: Your sample could contain other C₁₀H₁₈O isomers, especially if the synthesis route is not highly specific. Examples include:

  • Positional Isomers: 5-Ethyl-4-methyl-5-hepten-3-one[6]. The shift in the double bond position can subtly alter fragment abundances.

  • Structural Isomers: Linalool, Eucalyptol, Geraniol, or Menthone are all common C₁₀H₁₈O isomers found in natural products and chemical synthesis[7][8].

  • Cyclic Isomers: Camphor and its derivatives.

Troubleshooting Strategy:

  • Chromatographic Separation: The primary method for differentiating isomers is high-quality gas chromatography. Use a long, high-resolution capillary column (e.g., a 30m or 60m column with a 5% phenyl-methylpolysiloxane stationary phase) and optimize your temperature program to maximize separation.

  • Retention Index: Compare the Gas Chromatography Retention Index (RI) of your peak to known values for 5-Ethyl-4-methyl-4-hepten-3-one and its common isomers. This provides a much higher degree of confidence than retention time alone.

  • Fragmentation Analysis: While similar, the fragmentation patterns of isomers are rarely identical. Look for small but consistent differences in the ratios of key fragment ions. For example, the stability of carbocations formed during fragmentation is highly dependent on the structure (tertiary > secondary > primary)[3]. An isomer that can form a more stable carbocation will likely show a more abundant corresponding fragment ion.

Diagram: Logical Flow for Isomer Identification

G start Unexpected Fragmentation Pattern (m/z 154 is present) check_rt Is the Retention Time (RT) correct? start->check_rt check_isomers Hypothesize Potential Isomers (Positional, Structural, etc.) check_rt->check_isomers Yes reassess Re-evaluate Sample Purity and Synthesis Route check_rt->reassess No optimize_gc Optimize GC Method (Temperature Ramp, Column) check_isomers->optimize_gc compare_spectra Compare Spectra & Retention Indices with Authentic Standards optimize_gc->compare_spectra conclusion Confirm Isomer Identity compare_spectra->conclusion

Caption: Troubleshooting workflow for suspected isomeric interference.

Q3: I'm seeing persistent peaks at m/z 73, 149, 207, and 281 in my blanks and samples. What are they and how do I get rid of them?

A3: These are classic signs of common GC-MS system contaminants. They are not related to your analyte but can interfere with quantification and spectral purity.

  • m/z 73, 207, 281 (Polysiloxanes): These ions are characteristic of GC column bleed . All capillary columns degrade slightly at high temperatures, releasing fragments of the stationary phase (typically polysiloxanes)[9][10]. While a low level of bleed is normal, excessive bleed can obscure analyte peaks and contaminate the MS source.

  • m/z 149 (Phthalates): This is the base peak for dioctyl phthalate and other common plasticizers[10]. Phthalates are ubiquitous in laboratory environments and can leach from plastic components like vial caps, pipette tips, and solvent bottle caps[10].

Diagram: Common Sources of GC-MS Contamination

Caption: Common contaminants and their characteristic mass fragments.

Troubleshooting Protocol: System Bake-Out and Contamination Check

This protocol is a self-validating system designed to identify and eliminate common sources of contamination.

Objective: To reduce background noise from column bleed and phthalates to an acceptable level.

Step-by-Step Methodology:

  • Initial Assessment (The "Before" Picture):

    • Run a "blank" method: Inject a high-purity solvent (e.g., hexane or ethyl acetate) using your standard analytical method.

    • Acquire the data and integrate the total ion chromatogram (TIC). Note the abundance of contaminant peaks (m/z 73, 149, 207, etc.). This is your baseline.

  • System Maintenance:

    • Cool Down: Cool the injector and oven to room temperature. Turn off the MS filament.

    • Trim the Column: Carefully disconnect the column from the injector. Trim 10-15 cm from the front end of the column using a ceramic scoring wafer for a clean, square cut[11]. This removes non-volatile residues that accumulate at the inlet.

    • Replace Consumables: Replace the injector septum and glass liner[12]. These are common sources of phthalates and septum bleed. Use high-quality, low-bleed consumables.

    • Reconnect: Reinstall the column, ensuring a leak-free connection.

  • Column and System Bake-Out:

    • Condition the Column: Set the injector temperature to your method's setting. Set the oven temperature to 20-30 °C above your method's maximum temperature, but do not exceed the column's maximum rated temperature [9].

    • Protect the MS: Keep the column disconnected from the MS detector during the initial high-temperature bake-out to prevent contamination of the source. Let the carrier gas flow through the column and vent into the oven for 30-60 minutes.

    • Bake the System: Cool the oven, connect the column to the MS, and ensure a good vacuum. Heat the oven again to the bake-out temperature and hold for 2-4 hours (or overnight for severe contamination).

  • Final Assessment (The "After" Picture):

    • Cool the system to your method's starting conditions.

    • Run the same "blank" method as in Step 1.

    • Compare the TIC from the "after" blank to the "before" blank. You should see a significant reduction in the abundance of the contaminant peaks. If the baseline is clean, you are ready to resume sample analysis. If contamination persists, further investigation of gas lines, traps, or solvent purity may be required[11].

References

  • Beware of GC Column Bleed. Agilent. (2022). [Link]

  • Gas Chromatography Problem Solving and Troubleshooting. Restek. (n.d.). [Link]

  • 5-Ethyl-4-methyl-3-heptanone | C10H20O. PubChem. (n.d.). [Link]

  • GC Troubleshooting Guide. Phenomenex. (n.d.). [Link]

  • Contamination in my system after changing the septum! Chromatography Forum. (2010). [Link]

  • GC Column Troubleshooting Guide. Phenomenex. (2025). [Link]

  • Simultaneous Derivatization of Hydroxyl and Ketone Groups for the Analysis of Steroid Hormones by GC–MS. ResearchGate. (2025). [Link]

  • 5-Ethyl-4-methylhept-4-en-3-one | C10H18O. PubChem. (n.d.). [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. (n.d.). [Link]

  • 5-Hepten-3-one, 5-ethyl-4-methyl- | C10H18O. PubChem. (n.d.). [Link]

  • Understanding isotopes, isomers, and isobars in mass spectrometry. National Institutes of Health (NIH). (2024). [Link]

  • Mass Spectrometry. Michigan State University Department of Chemistry. (n.d.). [Link]

  • 4-Hepten-3-one, 5-ethyl-4-methyl-. NIST Chemistry WebBook. (n.d.). [Link]

  • Application of GC/EIMS in Combination with Semi-Empirical Calculations for Identification and Investigation of Some Volatile Components in Basil Essential Oil. Scirp.org. (2016). [Link]

  • 4-Hepten-3-one, 5-methyl-. NIST Chemistry WebBook. (n.d.). [Link]

  • Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. (2020). [Link]

  • Interferences and contaminants encountered in modern mass spectrometry. SpringerLink. (n.d.). [Link]

  • Fragmentation in Mass Spectrometry. YouTube. (2023). [Link]

  • C10H18O. CharChem. (n.d.). [Link]

  • Menthone. Wikipedia. (n.d.). [Link]

  • Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse. PubMed. (n.d.). [Link]

  • The product ion mass spectra of reference PC 16:0/18:2;OOH (A–F) and CE... ResearchGate. (n.d.). [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Sensitivity for Trace Level Detection of 5-Ethyl-4-methyl-4-hepten-3-one

Introduction Welcome to the technical support guide for the trace level detection of 5-Ethyl-4-methyl-4-hepten-3-one. As a volatile, unsaturated ketone, this compound presents unique analytical challenges, particularly a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the trace level detection of 5-Ethyl-4-methyl-4-hepten-3-one. As a volatile, unsaturated ketone, this compound presents unique analytical challenges, particularly at low concentrations. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your analytical methods and achieve the highest sensitivity and reproducibility.

Our approach is grounded in the principles of analytical chemistry, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the analysis of volatile organic compounds (VOCs).[1][2] We will explore critical aspects from sample preparation to data acquisition, explaining the scientific reasoning behind each recommendation to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

General Methodology
Q1: What is the most suitable analytical technique for trace level detection of 5-Ethyl-4-methyl-4-hepten-3-one?

For trace level detection of a volatile compound like 5-Ethyl-4-methyl-4-hepten-3-one, Gas Chromatography-Mass Spectrometry (GC-MS) is the most appropriate technique.[1][2]

  • Expertise & Experience: GC provides excellent separation of volatile and semi-volatile compounds, while MS offers high sensitivity and specificity for detection and identification. The combination of these two techniques is essential when dealing with complex matrices or when unambiguous identification is required. For quantitative analysis, a Flame Ionization Detector (FID) can also be used with GC, but MS provides structural information that is invaluable for confirming the identity of the analyte, especially at trace levels.[3]

Q2: How can I effectively extract and concentrate 5-Ethyl-4-methyl-4-hepten-3-one from my sample matrix?

Headspace (HS) sampling is a highly effective and clean method for extracting volatile compounds like 5-Ethyl-4-methyl-4-hepten-3-one from liquid or solid samples.[4][5][6] This technique involves heating the sample in a sealed vial to allow the volatile analytes to partition into the gas phase (headspace) above the sample. An aliquot of this headspace is then injected into the GC-MS.

To further enhance sensitivity, Solid-Phase Microextraction (SPME) coupled with headspace sampling (HS-SPME) is strongly recommended.[7]

  • Trustworthiness: HS-SPME is a solvent-free technique that combines extraction, concentration, and sample introduction into a single step.[8] A fused silica fiber coated with a specific stationary phase is exposed to the headspace of the sample. The analytes adsorb onto the fiber, which is then directly desorbed into the GC inlet. This provides a significant concentration of the analyte, leading to much lower detection limits.

Sample Preparation
Q3: What SPME fiber coating is best for 5-Ethyl-4-methyl-4-hepten-3-one?

The choice of SPME fiber is critical for efficient extraction. For a moderately polar compound like an unsaturated ketone, a combination fiber is often most effective.

  • Expertise & Experience: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is an excellent starting point. The DVB provides an affinity for aromatic and moderately polar compounds, the CAR is effective for smaller volatile molecules, and the PDMS extracts nonpolar compounds. This combination ensures a broad extraction range and is well-suited for the target analyte. Alternatively, a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can also be effective.

Q4: What are the optimal HS-SPME parameters (temperature, time) for my analysis?

The optimal parameters for HS-SPME need to be determined empirically for your specific sample matrix. However, here are some general guidelines:

ParameterRecommended RangeRationale
Incubation Temperature 60-90°CIncreasing the temperature increases the vapor pressure of the analyte, driving more of it into the headspace.[9] However, excessively high temperatures can lead to sample degradation or changes in the matrix.
Incubation Time 10-30 minutesThis allows the sample to reach equilibrium between the liquid/solid phase and the headspace.[9]
Extraction Time 15-45 minutesThis is the time the SPME fiber is exposed to the headspace. Longer times can lead to higher analyte recovery, but the process will eventually reach equilibrium.
Desorption Temperature 250-280°CThis should be high enough to ensure complete and rapid desorption of the analyte from the fiber in the GC inlet.
Desorption Time 2-5 minutesThis is typically sufficient for complete transfer of the analyte to the GC column.
  • Trustworthiness: A systematic optimization of these parameters using a design of experiments (DOE) approach is recommended to achieve the best sensitivity and reproducibility.

GC-MS Analysis
Q5: Which GC column is most suitable for separating 5-Ethyl-4-methyl-4-hepten-3-one?

A mid-polar to polar capillary column is recommended for the analysis of ketones.

  • Expertise & Experience: A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a good general-purpose column that provides excellent separation for a wide range of volatile and semi-volatile compounds, including unsaturated ketones.[9] For potentially better resolution from interfering compounds, a more polar column, such as one with a wax stationary phase (e.g., DB-WAX), could be considered.

Q6: What are the recommended GC oven temperature program and MS settings?

A well-optimized temperature program is crucial for good chromatographic separation.

  • Authoritative Grounding: The following is a good starting point for method development:

    • Initial Oven Temperature: 40-50°C, hold for 1-2 minutes. This allows for good focusing of the analytes at the head of the column.

    • Temperature Ramp: 5-10°C/minute to 250-280°C. A slower ramp rate will generally improve resolution.

    • Final Hold: Hold at the final temperature for 2-5 minutes to ensure all compounds have eluted.

For the Mass Spectrometer:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra that can be compared to libraries for identification.[9]

  • Acquisition Mode:

    • Full Scan: Acquire data over a mass range of m/z 40-300. This is useful for identifying unknown compounds in the sample.

    • Selected Ion Monitoring (SIM): For maximum sensitivity, use SIM mode. Monitor 3-4 characteristic ions of 5-Ethyl-4-methyl-4-hepten-3-one. This will significantly improve the signal-to-noise ratio and lower the limit of detection.

Troubleshooting Guide

Problem: No or Very Low Analyte Signal
Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient Extraction Optimize HS-SPME parameters (increase temperature and/or time). Ensure the SPME fiber is correctly positioned in the headspace.The partitioning of the analyte into the headspace and onto the fiber is dependent on temperature and time.[9]
Analyte Degradation Check the sample pH. Some ketones can be unstable under certain pH conditions. Ensure the GC inlet temperature is not excessively high.Thermal or chemical degradation of the analyte will lead to a loss of signal.
GC-MS System Leak Perform a leak check on the GC inlet, column connections, and MS vacuum system.Leaks in the system can lead to a loss of sample and a decrease in MS sensitivity due to a poor vacuum.[10][11]
Incorrect MS Settings In SIM mode, verify that the correct m/z values are being monitored. In full scan mode, ensure the mass range is appropriate for the analyte.The mass spectrometer will not detect the analyte if it is not looking for the correct ions.
Contaminated or Worn-out SPME Fiber Condition the fiber according to the manufacturer's instructions. If the signal does not improve, replace the fiber.Over time, SPME fibers can become contaminated or the stationary phase can degrade, leading to poor extraction efficiency.
Problem: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps Scientific Rationale
Active Sites in the GC System Deactivate the GC inlet liner by replacing it with a new, silanized liner. Trim the first 10-15 cm of the GC column.Active sites, often exposed silica, can cause polar compounds like ketones to interact strongly, leading to peak tailing.[12]
Column Overload Dilute the sample or reduce the injection volume (if using direct injection). For SPME, reduce the extraction time.Injecting too much analyte onto the column can saturate the stationary phase, causing peak fronting.[12]
Inappropriate GC Oven Starting Temperature Lower the initial oven temperature to be at or slightly below the boiling point of the solvent (if any is used).A starting temperature that is too high can cause poor focusing of the analyte at the head of the column, leading to broad or fronting peaks.[11]
Inlet Temperature Too Low Increase the inlet temperature to ensure complete and rapid vaporization of the analyte.Incomplete vaporization in the inlet will lead to a slow transfer of the analyte to the column, resulting in broad or tailing peaks.
Problem: High Background Noise or Ghost Peaks
Potential Cause Troubleshooting Steps Scientific Rationale
Contaminated Carrier Gas Ensure high-purity carrier gas is used and that gas traps for moisture and oxygen are installed and functioning correctly.Impurities in the carrier gas can cause a high background signal and can also damage the GC column.[12]
Septum Bleed Use a high-quality, low-bleed septum and replace it regularly.Pieces of the septum can break off and enter the inlet, or the septum material can outgas, leading to ghost peaks.
Carryover from Previous Injections Run a blank solvent injection after a high-concentration sample. Increase the final oven temperature and hold time to "bake out" the column.Residual analyte from a previous injection can elute in a subsequent run, appearing as a ghost peak.[13]
SPME Fiber Carryover Ensure the desorption time and temperature are sufficient to clean the fiber between runs. Condition the fiber as needed.Incomplete desorption of the analyte from the SPME fiber will lead to carryover in the next analysis.

Advanced Techniques for Enhancing Sensitivity

Chemical Derivatization

For challenging matrices or when ultimate sensitivity is required, chemical derivatization can be a powerful tool.

Q7: Can derivatization improve the detection of 5-Ethyl-4-methyl-4-hepten-3-one?

Yes, derivatization can significantly enhance sensitivity. The carbonyl group of the ketone can be reacted with a derivatizing agent to form a more volatile or more easily ionizable derivative.

  • Expertise & Experience: A common derivatizing agent for aldehydes and ketones is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) .[7][14][15] This reaction forms a stable oxime derivative that is highly electronegative, making it extremely sensitive for detection by GC-MS in Negative Chemical Ionization (NCI) mode.[14][15] This can lower detection limits by several orders of magnitude compared to standard EI mode.

Experimental Protocol: PFBHA Derivatization with HS-SPME
  • Reagent Preparation: Prepare a solution of PFBHA in a suitable solvent (e.g., methanol or water) at a concentration of 1-5 mg/mL.

  • Sample Preparation: Place your sample into a headspace vial.

  • Derivatization: Add a small aliquot (e.g., 50-100 µL) of the PFBHA solution to the vial.

  • Incubation: Seal the vial and incubate at 60-80°C for 30-60 minutes to allow the derivatization reaction to proceed.

  • HS-SPME: After incubation, perform HS-SPME as described previously.

  • GC-MS Analysis: Analyze the derivative by GC-MS, preferably using NCI mode for the highest sensitivity.

Visualizations

Workflow for HS-SPME GC-MS Analysis

HS-SPME GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Vial Vial Sample->Vial 1. Place in Vial Heating Heating Vial->Heating 2. Heat & Equilibrate SPME_Fiber SPME Fiber Extraction Heating->SPME_Fiber 3. Expose Fiber GC_Inlet GC Inlet (Desorption) SPME_Fiber->GC_Inlet 4. Desorption GC_Column GC Column (Separation) GC_Inlet->GC_Column 5. Separation MS_Detector MS Detector (Detection) GC_Column->MS_Detector 6. Detection Data Data Analysis MS_Detector->Data 7. Analysis

Caption: Workflow for trace analysis using HS-SPME GC-MS.

Troubleshooting Logic Flow

Troubleshooting Logic Start Problem with Analysis Check_Signal Is there a signal for the analyte? Start->Check_Signal No_Signal No Signal Check_Signal->No_Signal No Low_Signal Low Signal Check_Signal->Low_Signal Low Check_Peak_Shape Is the peak shape good? Check_Signal->Check_Peak_Shape Yes Troubleshoot_Extraction Troubleshoot Extraction & System Leaks No_Signal->Troubleshoot_Extraction Troubleshoot_Sensitivity Optimize for Sensitivity (e.g., Derivatization) Low_Signal->Troubleshoot_Sensitivity Bad_Peak_Shape Poor Peak Shape Check_Peak_Shape->Bad_Peak_Shape No Check_Background Is the baseline clean? Check_Peak_Shape->Check_Background Yes Troubleshoot_Activity Troubleshoot System Activity & Overload Bad_Peak_Shape->Troubleshoot_Activity High_Background High Background/ Ghost Peaks Check_Background->High_Background No Good_Result Analysis Successful Check_Background->Good_Result Yes Troubleshoot_Contamination Troubleshoot Contamination High_Background->Troubleshoot_Contamination

Caption: A systematic approach to troubleshooting GC-MS analysis.

References

  • Górecka, H., Voelkel, A., & Zygmunt, B. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology, 1153, 161-169. [Link]

  • Polymer Solutions. (n.d.). Headspace Gas Chromatography. [Link]

  • Springer Nature Experiments. (2014). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. [Link]

  • Agilent. (n.d.). Headspace Sampling Fundamentals. [Link]

  • LeBouf, R. F., et al. (2018). Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material. Journal of Occupational and Environmental Hygiene, 15(10), 735-748. [Link]

  • Spectroscopy Online. (2024). Identifying Volatile Organic Compounds (VOCs) Originating from Breath with TD-GC–MS. [Link]

  • Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. [Link]

  • AZoM. (2023). Advantages of Using Headspace Sampling for Volatile Sample Analysis. [Link]

  • Singh, V., et al. (2015). Analysis of volatile organic compounds in fuel oil by headspace GC-MS. Petroleum Science and Technology, 33(13-14), 1391-1398. [Link]

  • Oasmaa, A., et al. (2015). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels, 29(8), 5166-5174. [Link]

  • Agilent Community. (n.d.). GC Troubleshooting: Common Issues & How to Fix Them. [Link]

  • Gładkowski, W., et al. (2019). Assessment of headspace solid-phase microextraction (HS-SPME) for control of asymmetric bioreduction of ketones by Alternaria alternata. Biocatalysis and Biotransformation, 37(6), 434-443. [Link]

  • Sugaya, N., et al. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(1), 31-37. [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. [Link]

  • Kamal, F., et al. (2021). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Separations, 8(9), 143. [Link]

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Method Validation for the Quantification of 5-Ethyl-4-methyl-4-hepten-3-one

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is paramount. This guide provides a comprehensive comparison of analytical methodologies for t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 5-Ethyl-4-methyl-4-hepten-3-one quantification. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to ensure scientific integrity and trustworthiness in your analytical endeavors.

Introduction to 5-Ethyl-4-methyl-4-hepten-3-one and the Imperative for Validated Quantification

5-Ethyl-4-methyl-4-hepten-3-one (C₁₀H₁₈O, Molar Mass: 154.25 g/mol ) is an unsaturated ketone with potential applications and implications in various fields, from flavor and fragrance to synthetic chemistry.[1] Its accurate quantification is crucial for quality control, stability studies, and understanding its chemical behavior in different matrices. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a cornerstone of regulatory compliance and reliable scientific data.[2]

This guide will compare two primary analytical techniques for the quantification of 5-Ethyl-4-methyl-4-hepten-3-one: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following derivatization.

Physicochemical Properties of 5-Ethyl-4-methyl-4-hepten-3-one

A foundational understanding of the analyte's properties guides the selection of an appropriate analytical technique.

PropertyValueSource
Molecular FormulaC₁₀H₁₈O[1]
Molecular Weight154.25 g/mol [1]
Boiling Point (estimated)232.64°C[3]
LogP (Octanol/Water Partition Coefficient)3.3[4]

The estimated high boiling point and moderate LogP value suggest that 5-Ethyl-4-methyl-4-hepten-3-one is amenable to both GC and HPLC analysis, although its volatility makes GC a more direct approach.

Primary Recommended Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

Given the volatile nature of 5-Ethyl-4-methyl-4-hepten-3-one, GC-FID presents a robust, sensitive, and straightforward approach for its quantification. The flame ionization detector offers excellent sensitivity for hydrocarbons and is a workhorse in many analytical laboratories.

Experimental Workflow for GC-FID Method Validation

cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_validation Method Validation Parameters (ICH Q2(R1)) prep_start Prepare Stock Solution of 5-Ethyl-4-methyl-4-hepten-3-one prep_cal Prepare Calibration Standards prep_start->prep_cal prep_qc Prepare Quality Control (QC) Samples prep_start->prep_qc gc_inject Inject Standards and Samples prep_cal->gc_inject prep_qc->gc_inject gc_instrument Set GC-FID Instrument Parameters gc_instrument->gc_inject gc_data Acquire Chromatographic Data gc_inject->gc_data val_spec Specificity gc_data->val_spec val_lin Linearity & Range gc_data->val_lin val_acc Accuracy gc_data->val_acc val_prec Precision (Repeatability & Intermediate) gc_data->val_prec val_lod LOD & LOQ gc_data->val_lod val_rob Robustness gc_data->val_rob

Caption: Workflow for GC-FID Method Validation.

Detailed GC-FID Protocol

1. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve 5-Ethyl-4-methyl-4-hepten-3-one in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range, from a separate weighing of the reference standard if possible.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector.

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be optimized).

Method Validation Parameters (Based on ICH Q2(R1) Guidelines)[2][6][7]

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose. The following parameters should be assessed:

ParameterAcceptance CriteriaIllustrative Experimental Data
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of 5-Ethyl-4-methyl-4-hepten-3-one in blank samples. Peak purity analysis by GC-MS would confirm identity.
Linearity Correlation coefficient (r²) ≥ 0.995.r² = 0.999 over the range of 1-100 µg/mL.
Range The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.1-100 µg/mL.
Accuracy % Recovery of 98.0% to 102.0%.Mean recovery of 99.5% for spiked samples at three concentration levels.
Precision Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 3%.Repeatability: RSD = 1.2% (n=6). Intermediate Precision: RSD = 2.5% (evaluated over 3 days).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.3 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.1.0 µg/mL.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters.No significant change in results with minor variations in oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min).

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Experimental Workflow for HPLC-UV Method with Derivatization

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization with 2,4-DNPH cluster_hplc HPLC-UV Analysis cluster_validation Method Validation prep_start Prepare Stock Solution prep_cal Prepare Calibration Standards prep_start->prep_cal prep_qc Prepare QC Samples prep_start->prep_qc deriv_react React Standards and Samples with DNPH prep_cal->deriv_react prep_qc->deriv_react deriv_quench Quench Reaction (if necessary) deriv_react->deriv_quench hplc_inject Inject Derivatized Solutions deriv_quench->hplc_inject hplc_instrument Set HPLC-UV Instrument Parameters hplc_instrument->hplc_inject hplc_data Acquire Chromatographic Data hplc_inject->hplc_data val_params Assess Validation Parameters (ICH Q2(R1)) hplc_data->val_params

Caption: Workflow for HPLC-UV Method with Derivatization.

Detailed HPLC-UV Protocol

1. Derivatization Procedure:

  • To an aliquot of the standard or sample solution in acetonitrile, add an acidic solution of 2,4-DNPH.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.

  • Cool the solution and dilute with the mobile phase to the desired concentration.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for separating the DNPH derivative.

  • Mobile Phase: A gradient of acetonitrile and water.

    • Example Gradient: Start with 60% acetonitrile, ramp to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 365 nm (the λmax of the DNPH derivative).[5]

  • Injection Volume: 20 µL.

Comparative Analysis: GC-FID vs. HPLC-UV

The choice between GC-FID and HPLC-UV will depend on the specific application, available instrumentation, and the nature of the sample matrix.

FeatureGC-FIDHPLC-UV (with Derivatization)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Sample Preparation Generally simpler; dilution in a suitable solvent.More complex due to the required derivatization step.
Analysis Time Typically faster run times.Longer run times, including the derivatization step.
Sensitivity High sensitivity for volatile organic compounds.Sensitivity is dependent on the derivatization reaction and the molar absorptivity of the derivative. Can be very sensitive.
Specificity High, based on retention time. Can be confirmed with a mass spectrometer (GC-MS).Good, but potential for interference from other carbonyl compounds that also react with DNPH.
Instrumentation Requires a gas chromatograph.Requires a high-performance liquid chromatograph.
Advantages - Direct analysis of volatile compounds. - Robust and reliable. - Lower solvent consumption.- Suitable for less volatile compounds. - Can handle complex matrices with appropriate sample cleanup.
Disadvantages - Not suitable for non-volatile or thermally labile compounds.- Derivatization adds complexity, time, and potential for error. - Higher solvent consumption.

Conclusion

For the quantification of 5-Ethyl-4-methyl-4-hepten-3-one, GC-FID is the recommended primary method due to its directness, simplicity, and suitability for volatile ketones. It offers a robust and efficient workflow for method validation according to ICH guidelines.

The HPLC-UV method with DNPH derivatization serves as a viable alternative , particularly when GC instrumentation is unavailable or when dealing with challenging sample matrices. While the derivatization step adds complexity, it enables sensitive detection of the analyte.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific project requirements, available resources, and the desired performance characteristics. Regardless of the chosen method, a comprehensive validation is non-negotiable to ensure the generation of accurate, reliable, and defensible data.

References

  • Altabrisa Group. (2025, July 30).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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Comparative

A Comparative Analysis of Filbertone and 5-Ethyl-4-methyl-4-hepten-3-one: Unraveling a Flavor Profile

An in-depth guide for researchers and flavor scientists on the sensory characteristics of a well-defined nutty compound versus an enigmatic analogue. This guide explores the known flavor profile of filbertone and outline...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and flavor scientists on the sensory characteristics of a well-defined nutty compound versus an enigmatic analogue. This guide explores the known flavor profile of filbertone and outlines the necessary experimental framework to characterize and compare novel flavor molecules like 5-Ethyl-4-methyl-4-hepten-3-one.

Introduction

In the realm of flavor chemistry, the precise characterization of aroma compounds is paramount for the development of authentic and appealing food and beverage products. This guide delves into a comparative analysis of two structurally related ketones: 5-Ethyl-4-methyl-4-hepten-3-one and the well-established flavor compound, filbertone. While filbertone is renowned for its characteristic nutty and hazelnut notes, the sensory profile of 5-Ethyl-4-methyl-4-hepten-3-one remains largely undocumented in scientific literature.

This comparison will, therefore, take a dual approach. Firstly, it will provide a comprehensive overview of the known flavor profile of filbertone, supported by existing data. Secondly, it will address the current knowledge gap concerning 5-Ethyl-4-methyl-4-hepten-3-one and lay out the essential experimental protocols required to elucidate its flavor profile. This guide is intended for researchers, scientists, and professionals in the flavor and fragrance industry, providing both a reference for a key nutty compound and a methodological framework for the sensory analysis of new molecules.

Chemical Structures

A foundational understanding of the chemical structures of these compounds is crucial for interpreting their potential sensory properties.

CompoundIUPAC NameCAS NumberMolecular FormulaChemical Structure
5-Ethyl-4-methyl-4-hepten-3-one 5-Ethyl-4-methylhept-4-en-3-one22319-28-4C10H18O5-Ethyl-4-methyl-4-hepten-3-one structure[1]
Filbertone (E)-5-Methylhept-2-en-4-one81925-81-7C8H14OFilbertone structure[2]

The Well-Defined Flavor Profile of Filbertone

Filbertone, also known as (E)-5-methyl-2-hepten-4-one, is widely recognized as a key character-impact compound of hazelnuts.[2] Its flavor profile is extensively documented and is characterized by a complex interplay of nutty, roasted, and sweet notes.

Key Sensory Descriptors of Filbertone:

  • Nutty and Hazelnut: This is the most prominent and defining characteristic of filbertone. Its aroma is strongly reminiscent of roasted hazelnuts.[3]

  • Roasty and Toasted: The roasting process of hazelnuts enhances the formation of filbertone, contributing to its distinct roasty and toasted aroma.[3]

  • Fatty and Buttery: Filbertone also possesses a rich, fatty, and buttery character, which adds to the full-bodied sensory experience.

  • Sweet and Long-lasting: A subtle sweetness and a persistent, long-lasting character are also noted as part of its complex flavor profile.[3]

  • Gourmand and Woody Undertones: In perfumery and more nuanced flavor applications, filbertone is described as having gourmand and subtle woody undertones.[4]

The use of filbertone in the flavor industry is well-established, where it is utilized to impart or enhance hazelnut and other nutty flavors in a variety of products.[3] A patent for its use as a flavoring agent describes its taste as "nutty, hazelnut, soft, buttery, full sensation in the mouth".[5]

The Enigmatic Flavor Profile of 5-Ethyl-4-methyl-4-hepten-3-one

In stark contrast to filbertone, there is a significant lack of publicly available information regarding the flavor profile and sensory characteristics of 5-Ethyl-4-methyl-4-hepten-3-one. Extensive searches of scientific literature, flavor and fragrance databases, and patent filings have not yielded any descriptive sensory data or experimental results from techniques such as Gas Chromatography-Olfactometry (GC-O) or formal sensory panel evaluations.

The absence of this critical information makes a direct, objective comparison of its flavor profile with that of filbertone impossible at this time. While its structural similarity to filbertone—both being unsaturated ketones—might suggest the potential for nutty or related flavor notes, this remains purely speculative without empirical evidence.

To address this knowledge gap, a systematic sensory analysis of 5-Ethyl-4-methyl-4-hepten-3-one is required. The following sections outline the standard methodologies that would be employed to characterize its flavor profile.

Methodologies for Flavor Profile Characterization

The characterization of a novel flavor compound requires a multi-faceted approach that combines instrumental analysis with human sensory evaluation. This ensures a comprehensive and accurate understanding of its organoleptic properties.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[6] This method allows for the identification of odor-active compounds in a sample and provides a description of their specific aroma characteristics.

Experimental Workflow for GC-O Analysis:

Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Step-by-Step GC-O Protocol:

  • Sample Preparation: A pure sample of 5-Ethyl-4-methyl-4-hepten-3-one would be diluted in an appropriate solvent to a concentration suitable for GC analysis.

  • Gas Chromatographic Separation: The diluted sample is injected into a gas chromatograph, where it is vaporized and separated into its individual components based on their volatility and interaction with the stationary phase of the GC column.

  • Effluent Splitting: The effluent from the GC column is split into two paths. One path leads to a conventional detector, such as a Flame Ionization Detector (FID), which provides quantitative data. The other path is directed to a sniffing port.

  • Olfactory Detection: A trained sensory panelist or a group of panelists sniffs the effluent at the sniffing port and records the perceived aroma, its intensity, and the time at which it is detected.

  • Data Correlation: The data from the FID (retention time and peak intensity) is correlated with the sensory data from the olfactometry port (retention time and odor descriptor). This allows for the direct association of a specific chemical compound with its perceived aroma.

Sensory Panel Evaluation

While GC-O provides valuable information on the odor characteristics of a pure compound, a formal sensory panel evaluation is necessary to understand its flavor profile in a food matrix and to quantify its sensory attributes.

Workflow for Descriptive Sensory Analysis:

Sensory_Panel_Workflow cluster_setup Panel Setup & Training cluster_evaluation Product Evaluation cluster_analysis Data Analysis & Interpretation Panel_Selection Selection of Trained Panelists Lexicon_Dev Development of Sensory Lexicon Panel_Selection->Lexicon_Dev Training Panelist Training & Calibration Lexicon_Dev->Training Sample_Prep Preparation of Samples (e.g., in a neutral base) Blind_Tasting Blinded & Randomized Sensory Evaluation Sample_Prep->Blind_Tasting Data_Collection Data Collection (Intensity Ratings) Blind_Tasting->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Flavor_Profile Generation of Flavor Profile Spider Plot Statistical_Analysis->Flavor_Profile

Caption: Descriptive Sensory Analysis Workflow.

Step-by-Step Descriptive Analysis Protocol:

  • Panelist Selection and Training: A panel of individuals is selected based on their sensory acuity and trained to identify and quantify specific flavor attributes.

  • Lexicon Development: The panel collaboratively develops a lexicon of descriptive terms to accurately characterize the aroma, taste, and mouthfeel of the compound.

  • Sample Preparation: The compound is incorporated into a neutral food-grade base (e.g., water, oil, or a simple food matrix) at various concentrations.

  • Sensory Evaluation: Panelists evaluate the samples in a controlled environment and rate the intensity of each attribute using a standardized scale.

  • Data Analysis: The collected data is statistically analyzed to generate a quantitative flavor profile, often visualized as a spider plot, which provides a comprehensive sensory fingerprint of the compound.

Conclusion

This guide has provided a detailed comparison of the flavor profiles of 5-Ethyl-4-methyl-4-hepten-3-one and filbertone, highlighting the extensive knowledge available for the latter and the significant information gap for the former. Filbertone is a well-characterized compound with a distinct nutty, hazelnut, roasty, and sweet flavor profile, making it a valuable ingredient in the flavor industry.

Conversely, the sensory characteristics of 5-Ethyl-4-methyl-4-hepten-3-one remain undefined in the absence of published experimental data. To elucidate its flavor profile, a systematic approach employing Gas Chromatography-Olfactometry and descriptive sensory panel analysis is necessary. The methodologies outlined in this guide provide a robust framework for researchers to undertake this characterization, which will be crucial for determining its potential applications in the flavor and fragrance industry and for enabling a direct and meaningful comparison with established flavor compounds like filbertone.

References

  • Emberger, R., et al. (1987). Use of 5-methyl-hept-2-en-4-one as a fragrance and/or flavor. U.S.
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  • NIST. (n.d.). 4-Hepten-3-one, 5-ethyl-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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  • Tutino, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Foods, 3(1), 1-21.
  • Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 157-162.
  • Fraatz, M. A., et al. (2021). Biotechnological Production and Sensory Evaluation of ω1-Unsaturated Aldehydes. Journal of Agricultural and Food Chemistry, 69(1), 345-353.
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Validation

A Comparative Olfactory Guide: Unveiling the Sensory Nuances of 5-Ethyl-4-methyl-4-hepten-3-one and Sotolon

For Researchers, Scientists, and Drug Development Professionals In the intricate world of flavor and fragrance chemistry, the sensory properties of individual molecules are paramount. This guide provides an in-depth, obj...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of flavor and fragrance chemistry, the sensory properties of individual molecules are paramount. This guide provides an in-depth, objective comparison of the sensory characteristics of two ketones: the well-documented and potent sotolon, and the lesser-known 5-Ethyl-4-methyl-4-hepten-3-one. By examining their distinct olfactory profiles, supported by experimental data and standardized evaluation methodologies, we aim to equip researchers and developers with the critical insights needed for informed application and discovery.

Introduction: The Tale of Two Ketones

Sotolon (3-hydroxy-4,5-dimethylfuran-2(5H)-one) is a powerhouse in the flavor industry, celebrated for its complex and concentration-dependent aroma.[1][2][3] At lower concentrations, it evokes sweet, comforting notes of maple syrup, caramel, and burnt sugar.[1][2][4] As the concentration increases, its profile transforms into a savory and spicy bouquet reminiscent of fenugreek and curry.[2][5] This versatility has led to its identification and use in a wide array of products, from aged spirits and wines to confectionery and savory seasonings.[2][6]

In contrast, 5-Ethyl-4-methyl-4-hepten-3-one remains a more enigmatic molecule within the sensory science community. While its chemical structure is defined, public domain information regarding its specific sensory properties is scarce. This guide will therefore extrapolate its likely olfactory characteristics based on the known sensory profiles of structurally similar α,β-unsaturated ketones, which often exhibit fruity, floral, or nutty notes.[7] This comparative analysis will not only highlight the known attributes of sotolon but also create a predictive sensory framework for the evaluation of 5-Ethyl-4-methyl-4-hepten-3-one.

Chemical and Physical Properties: A Foundation for Sensory Perception

The sensory characteristics of a molecule are intrinsically linked to its chemical and physical properties. Volatility, polarity, and molecular geometry all play a crucial role in how a compound interacts with olfactory receptors.

Property5-Ethyl-4-methyl-4-hepten-3-oneSotolon
IUPAC Name 5-Ethyl-4-methylhept-4-en-3-one3-Hydroxy-4,5-dimethylfuran-2(5H)-one
CAS Number 22319-28-4[8][9][10]28664-35-9[1][2]
Molecular Formula C10H18O[8][9][11]C6H8O3[2]
Molecular Weight 154.25 g/mol [9][11]128.13 g/mol [2]
Boiling Point Not available184 °C[2]
Appearance Not availableWhite to pale yellow liquid to solid[1]

A Deep Dive into Sensory Profiles

Sotolon: A Chameleon of Aroma

The olfactory profile of sotolon is a classic example of how concentration can dramatically alter sensory perception. This phenomenon is critical for its application in both sweet and savory food products.

  • Low Concentrations (<1 ppm): At these levels, sotolon is characterized by its sweet and gourmand notes. Descriptors frequently used include:

    • Maple syrup[1][2][4]

    • Caramel[1][2][4]

    • Burnt sugar[1][2][4]

    • Coffee[1][4]

    • Honey-like[12][13]

    • Nutty[12][13]

  • High Concentrations (>1 ppm): As the concentration of sotolon increases, its aroma profile shifts towards more savory and spicy notes:

    • Fenugreek[2][5]

    • Curry[2][5]

    • Spicy[6][12][13]

    • Walnut[5]

The odor threshold of sotolon is exceptionally low, contributing to its potency as a flavorant. Reported values vary depending on the medium:

  • In Water: 0.001 ppb[14]

  • In Model Wine: 2 µg/L[12][13]

  • In Dry White Wine: 8 µg/L[12][13]

  • In Madeira Wine: 112 µg/L (for non-trained panelists) and as low as 23 µg/L (for trained panelists)[6][15]

  • In Air: 1 ppt[16]

5-Ethyl-4-methyl-4-hepten-3-one: A Predictive Profile

Due to the limited direct sensory data for 5-Ethyl-4-methyl-4-hepten-3-one, its profile is projected based on the general characteristics of α,β-unsaturated ketones. These compounds are known to contribute a range of aroma notes to natural products and are utilized in the fragrance industry.

  • Anticipated Aroma Descriptors:

    • Fruity: Many unsaturated ketones possess fruity nuances.

    • Floral: Floral notes are also a common characteristic of this chemical class.

    • Nutty: Some related compounds, such as 5-methyl-2-hepten-4-one, are described as having a nutty and slightly fruity aroma, particularly reminiscent of hazelnut.[17]

    • Green: A general "green" note is also plausible.

It is crucial to emphasize that without direct experimental evaluation, this profile remains predictive. The position and nature of the alkyl substituents (ethyl and methyl groups) and the location of the double bond will significantly influence the final perceived aroma.

Experimental Methodologies for Sensory Analysis

To conduct a rigorous comparison of these two compounds, a multi-faceted approach employing standardized sensory evaluation techniques is essential. The following protocols provide a framework for such an investigation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[18] This allows for the identification of odor-active compounds in a mixture and the characterization of their specific aroma.

Experimental Workflow:

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of 5-Ethyl-4-methyl-4-hepten-3-one and sotolon in a suitable solvent (e.g., ethanol or dichloromethane) at various concentrations.

  • Injection: Inject a small volume of the sample into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • Effluent Splitting: At the end of the column, the effluent is split between a conventional detector (like a mass spectrometer for chemical identification) and a sniffing port.

  • Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port and records the perceived aroma, its intensity, and the retention time.

  • Data Analysis: The olfactory data is correlated with the instrumental data to link specific chemical compounds to their sensory attributes.

Odor Threshold Determination: Ascending Forced-Choice Method (ASTM E679)

This standardized method is used to determine the lowest concentration of a substance that can be detected by a sensory panel.

Experimental Workflow:

Caption: Odor Threshold Determination Workflow (ASTM E679).

Step-by-Step Protocol:

  • Panelist Selection and Training: Select a panel of at least 10-15 individuals screened for their olfactory acuity.

  • Sample Preparation: Prepare a series of dilutions of the test compound in an odor-free medium (e.g., purified water or air) with a constant dilution factor (typically 2 or 3).

  • Presentation: Present the samples to the panelists in an ascending order of concentration. At each concentration level, present three samples (a "triangle test"): two are blanks (medium only), and one contains the odorant.

  • Forced-Choice Response: The panelist is required to identify which of the three samples is different, even if they have to guess.

  • Threshold Calculation: An individual's detection threshold is calculated as the geometric mean of the last concentration not correctly identified and the first concentration that is correctly identified. The group threshold is the geometric mean of the individual thresholds.

Descriptive Sensory Analysis

This method provides a detailed quantitative description of the sensory attributes of a product.

Step-by-Step Protocol:

  • Panel Training: A highly trained panel of 8-12 individuals is essential. The training involves developing a consensus vocabulary to describe the aromas of the test compounds and calibrating the panelists to use an intensity scale consistently.

  • Lexicon Development: Through exposure to reference standards, the panel develops a list of specific aroma descriptors for each compound.

  • Sample Evaluation: The panelists evaluate the samples in a controlled environment (sensory booths) and rate the intensity of each descriptor on a linear scale (e.g., 0-15).

  • Data Analysis: The data is statistically analyzed (e.g., using Analysis of Variance - ANOVA and Principal Component Analysis - PCA) to generate a quantitative sensory profile and identify significant differences between the compounds.

Data Summary and Comparison

Sensory Attribute5-Ethyl-4-methyl-4-hepten-3-one (Predicted)Sotolon (Experimentally Determined)
Primary Odor Family Fruity, Floral, NuttyGourmand, Spicy
Key Descriptors Fruity, floral, nutty, greenLow Conc.: Maple syrup, caramel, burnt sugar, coffee, nutty[1][2][4][12][13]High Conc.: Fenugreek, curry, spicy[2][5][6][12][13]
Odor Threshold Unknown (requires experimental determination)Extremely Low (e.g., 0.001 ppb in water)[14]
Concentration Dependence Likely to show quantitative changes in intensity, qualitative shifts are possible.Exhibits significant qualitative shifts in aroma profile with increasing concentration.[2][5]

Conclusion: Bridging the Knowledge Gap

This guide provides a comprehensive sensory overview of sotolon and a predictive framework for 5-Ethyl-4-methyl-4-hepten-3-one. The stark contrast between the well-defined, multifaceted sensory profile of sotolon and the largely uncharacterized nature of 5-Ethyl-4-methyl-4-hepten-3-one highlights a significant knowledge gap in the field of flavor chemistry.

The experimental protocols detailed herein offer a clear path for the systematic sensory evaluation of 5-Ethyl-4-methyl-4-hepten-3-one. Such research is essential to unlock its potential applications in the flavor, fragrance, and pharmaceutical industries. By applying these rigorous methodologies, researchers can move from a predictive to a definitive sensory profile, thereby contributing valuable data to the broader scientific community. The juxtaposition of these two molecules underscores the importance of continued sensory exploration to fully understand and harness the vast chemical landscape of aroma compounds.

References

Comparative

A Comparative Guide to the Extraction of 5-Ethyl-4-methyl-4-hepten-3-one for Research and Development

This guide provides a comprehensive comparative analysis of prevalent extraction methodologies for 5-Ethyl-4-methyl-4-hepten-3-one, a volatile ketone of interest in flavor, fragrance, and pharmaceutical research. Designe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of prevalent extraction methodologies for 5-Ethyl-4-methyl-4-hepten-3-one, a volatile ketone of interest in flavor, fragrance, and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE). The objective is to furnish a robust framework for selecting the optimal extraction strategy based on desired yield, purity, environmental impact, and scalability.

Introduction to 5-Ethyl-4-methyl-4-hepten-3-one

5-Ethyl-4-methyl-4-hepten-3-one (C₁₀H₁₈O) is a ketone with potential applications in various chemical industries.[1] Its volatility and thermal sensitivity necessitate extraction methods that are both efficient and gentle to preserve its structural integrity. The choice of extraction technique is paramount as it directly influences the quality and quantity of the isolated compound, which in turn affects downstream applications and analyses.

Comparative Overview of Extraction Methods

The selection of an appropriate extraction method is a critical decision in the isolation of 5-Ethyl-4-methyl-4-hepten-3-one. The primary considerations revolve around extraction efficiency, selectivity, solvent toxicity, cost, and the potential for thermal degradation of the target analyte. This section provides a comparative overview of three widely used techniques: Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE).

Parameter Steam Distillation Solvent Extraction Supercritical Fluid Extraction (SFE)
Principle Co-distillation with steam at a lower boiling point.[2][3]Differential solubility in immiscible solvents.[4][5]Solvation using a supercritical fluid, typically CO₂.[6][7]
Relative Yield ModerateHighHigh
Purity of Extract Moderate to HighVariable (co-extraction of impurities is common)Very High
Extraction Time Moderate to LongShort to ModerateShort to Moderate
Solvent Consumption Water (High)High (Organic Solvents)Low to None (CO₂ is recycled)
Thermal Degradation Risk Low to ModerateLow (if performed at low temperatures)Very Low
Environmental Impact LowHigh (due to organic solvent waste)Very Low (Green Technology)
Cost (Equipment) LowLowHigh
Scalability GoodExcellentGood

This table is a synthesis of general principles and findings from comparative studies on similar volatile organic compounds.[8][9][10][11]

In-Depth Analysis of Extraction Methodologies

Steam Distillation

Steam distillation is a classical technique for the separation of volatile, water-immiscible compounds.[3] It is particularly suitable for thermally sensitive compounds like 5-Ethyl-4-methyl-4-hepten-3-one, as it allows for distillation at temperatures below the boiling point of water, thus minimizing thermal degradation.[3]

Mechanism: The principle behind steam distillation is Dalton's Law of Partial Pressures. The mixture of water and the immiscible organic compound boils when the sum of their individual vapor pressures equals the atmospheric pressure. This results in a distillation temperature that is lower than the boiling point of either component, protecting the analyte from decomposition.[2]

Advantages:

  • Low risk of thermal degradation.[3]

  • Relatively inexpensive and simple setup.

  • Environmentally friendly, using water as the distilling medium.

Limitations:

  • Can be time-consuming and require large volumes of water.

  • May not be suitable for extracting less volatile compounds.

  • The resulting distillate is an aqueous emulsion that requires a subsequent extraction step to isolate the pure compound.[12]

Steam_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_isolation Product Isolation A Plant Material/Sample in Distilling Flask B Add Water A->B F Generate Steam B->F C Heat Source C->F D Condenser H Condensation D->H E Receiving Flask G Co-distillation of Water and Ketone F->G G->D I Collection of Distillate (Hydrosol) H->I J Liquid-Liquid Extraction of Distillate I->J K Drying of Organic Layer J->K L Solvent Evaporation K->L M Pure 5-Ethyl-4-methyl-4-hepten-3-one L->M

Caption: Workflow for Steam Distillation.

  • Preparation: Place the source material containing 5-Ethyl-4-methyl-4-hepten-3-one into a large round-bottom flask, filling it to no more than half its capacity.[13] Add deionized water to just cover the material.[13]

  • Apparatus Assembly: Assemble the steam distillation apparatus as shown in the diagram above, ensuring all joints are properly sealed.[2] Use a Claisen adapter to prevent foaming and splashing into the condenser.[13]

  • Distillation: Heat the flask to generate steam. The steam will pass through the sample, volatilizing the 5-Ethyl-4-methyl-4-hepten-3-one.

  • Condensation and Collection: The vapor mixture of water and the ketone is then passed through a condenser and collected in a receiving flask.[2] The distillate will appear as a milky emulsion or two distinct layers.

  • Isolation: The collected distillate is then subjected to liquid-liquid extraction with a low-boiling-point, water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) to separate the 5-Ethyl-4-methyl-4-hepten-3-one from the aqueous phase.[12]

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is carefully removed using a rotary evaporator to yield the purified ketone.[12]

Solvent Extraction

Solvent extraction, or liquid-liquid extraction, is a separation technique based on the principle of differential solubility of a compound in two immiscible liquids.[5] For the extraction of 5-Ethyl-4-methyl-4-hepten-3-one from a liquid or solid matrix, a suitable organic solvent is chosen in which the ketone is highly soluble, while the impurities are not.

Mechanism: The sample is brought into contact with an extraction solvent. The 5-Ethyl-4-methyl-4-hepten-3-one partitions from the sample matrix into the solvent. After separation of the solvent phase, the ketone is recovered by evaporating the solvent.

Advantages:

  • High recovery of the target compound.

  • Can be performed at room temperature, minimizing thermal degradation.

  • Relatively simple and scalable.[4]

Limitations:

  • Co-extraction of other soluble impurities can lead to a less pure product.[14]

  • The use of large volumes of organic solvents raises environmental and safety concerns.

  • The solvent removal step requires energy and can lead to the loss of volatile compounds.

Solvent_Extraction_Workflow cluster_extraction Extraction cluster_separation Separation cluster_isolation Product Isolation A Sample Material B Add Extraction Solvent A->B C Agitation/Mixing B->C D Phase Separation C->D E Collect Solvent Phase (Extract) D->E F Repeat Extraction on Residue (Optional) D->F G Combine Extracts E->G F->C H Solvent Evaporation G->H I Purified 5-Ethyl-4-methyl-4-hepten-3-one H->I

Caption: Workflow for Solvent Extraction.

  • Sample Preparation: If the sample is solid, it should be ground to a fine powder to increase the surface area for extraction.

  • Extraction: The prepared sample is placed in a vessel, and the chosen organic solvent (e.g., hexane, dichloromethane, or ethyl acetate) is added. The mixture is then agitated for a specified period to ensure thorough mixing and mass transfer of the ketone into the solvent.[4]

  • Separation: The mixture is then filtered or centrifuged to separate the solid residue from the liquid extract.[4] For liquid-liquid extraction, a separatory funnel is used to separate the immiscible layers.[15]

  • Solvent Removal: The solvent is removed from the extract, typically using a rotary evaporator under reduced pressure, to yield the crude 5-Ethyl-4-methyl-4-hepten-3-one.[4]

  • Purification (Optional): Further purification of the crude extract may be necessary, for example, by column chromatography, to remove co-extracted impurities.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a modern, green extraction technology that utilizes a supercritical fluid as the extraction solvent.[6] Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxicity, non-flammability, and low cost.[7]

Mechanism: A substance above its critical temperature and pressure exists as a supercritical fluid, which exhibits properties of both a liquid and a gas.[7] This allows it to penetrate solid matrices like a gas and dissolve compounds like a liquid. The solvating power of the supercritical fluid can be tuned by changing the pressure and temperature, allowing for selective extraction.[16]

Advantages:

  • Produces highly pure extracts with no solvent residue.[6]

  • Low operating temperatures prevent thermal degradation of sensitive compounds.[7]

  • Environmentally friendly as CO₂ can be recycled.[7]

  • Tunable selectivity allows for targeted extraction.[16]

Limitations:

  • High initial equipment cost.

  • May not be efficient for extracting highly polar compounds without the use of a co-solvent.

SFE_Workflow cluster_pressurization System Pressurization cluster_extraction Extraction cluster_separation Separation A CO₂ Supply B Pump A->B C Heater B->C D Supercritical CO₂ C->D E Extraction Vessel with Sample D->E F CO₂ + Extracted Ketone E->F G Pressure Reduction Valve F->G H Separator G->H I Gaseous CO₂ (Recycled) H->I J Pure 5-Ethyl-4-methyl-4-hepten-3-one H->J I->A Recycle

Caption: Workflow for Supercritical Fluid Extraction.

  • Sample Loading: The ground solid sample is loaded into the extraction vessel.

  • System Pressurization and Heating: Liquid CO₂ is pumped to the desired pressure and heated to the desired temperature to bring it to a supercritical state.

  • Extraction: The supercritical CO₂ is passed through the extraction vessel, where it dissolves the 5-Ethyl-4-methyl-4-hepten-3-one from the sample matrix.

  • Separation: The mixture of supercritical CO₂ and the extracted ketone then flows into a separator vessel where the pressure is reduced. This causes the CO₂ to return to its gaseous state, losing its solvating power and precipitating the extracted ketone.

  • Collection and Recycling: The pure 5-Ethyl-4-methyl-4-hepten-3-one is collected from the bottom of the separator. The gaseous CO₂ is then re-compressed and recycled back into the system.

Analysis and Quantification

Regardless of the extraction method used, the resulting extract must be analyzed to determine the concentration and purity of 5-Ethyl-4-methyl-4-hepten-3-one. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose due to its high sensitivity and specificity for volatile and semi-volatile organic compounds.[17][18]

Quantitative Analysis: For accurate quantification, an internal standard can be added to the sample before extraction. A calibration curve is generated using standards of known concentrations of 5-Ethyl-4-methyl-4-hepten-3-one. The concentration of the ketone in the extract is then determined by comparing its peak area to that of the internal standard against the calibration curve.[19][20]

Conclusion and Recommendations

The optimal extraction method for 5-Ethyl-4-methyl-4-hepten-3-one is contingent on the specific requirements of the research or application.

  • Steam Distillation is a cost-effective and environmentally friendly option for obtaining moderately pure 5-Ethyl-4-methyl-4-hepten-3-one, particularly when the starting material is abundant and high throughput is not a primary concern.

  • Solvent Extraction is a highly efficient method for achieving high yields of the ketone. However, careful consideration must be given to the choice of solvent to minimize co-extraction of impurities and to address the environmental and safety implications of solvent usage.

  • Supercritical Fluid Extraction (SFE) represents the state-of-the-art for obtaining highly pure 5-Ethyl-4-methyl-4-hepten-3-one with minimal thermal degradation and environmental impact. While the initial investment in equipment is high, the benefits of superior product quality and green credentials make it an attractive option for high-value applications in the pharmaceutical and flavor/fragrance industries.

For research and development purposes where high purity is paramount, Supercritical Fluid Extraction is the recommended method . For larger-scale production where cost is a significant factor, Solvent Extraction may be more feasible, provided that appropriate purification steps are incorporated and solvent recycling is implemented to mitigate environmental impact.

References

  • Biorenewables Education Laboratory. (n.d.). Essential Oils from Steam Distillation. Retrieved from [Link]

  • Cole-Parmer Blog Team. (2018, June 28). 3 Easy Steps for Safe Solvent Extraction. Cole-Parmer Blog. Retrieved from [Link]

  • Deanesly, R. M. (1939). U.S. Patent No. 2,166,584. Washington, DC: U.S. Patent and Trademark Office.
  • Gathman, A., & V. C. Williams. (1949). U.S. Patent No. 2,487,124. Washington, DC: U.S. Patent and Trademark Office.
  • Unknown. (n.d.). Experiment 4: Steam Distillation of Essential Oils. CHEM–333. Retrieved from [Link]

  • St. Onge, R. P., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

  • Peng, F., Sheng, L., Liu, B., Tong, H., & Liu, S. (2004). Comparison of different extraction methods: steam distillation, simultaneous distillation and extraction and headspace co-distillation, used for the analysis of the volatile components in aged flue-cured tobacco leaves. Journal of Chromatography A, 1040(1), 1-17. Retrieved from [Link]

  • Peng, F., et al. (2004). Comparison of different extraction methods: steam distillation, simultaneous distillation and extraction and headspace co-distillation, used for the analysis of the volatile components in aged flue-cured tobacco leaves. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 5.5D: Step-by-Step Procedures for Steam Distillation. Chemistry LibreTexts. Retrieved from [Link]

  • Obera. (n.d.). How to effectively extract VOCs from solvents? Retrieved from [Link]

  • Igarashi, Y., et al. (2024). Steam distillation process for flavor enhancement of milk coffee: Effects of condensation temperature on volatile compounds and flavor characteristics. Food Chemistry, 441, 138259. Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 18). How Are Supercritical Fluids Used To Extract Natural Products? [Video]. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. Retrieved from [Link]

  • Sarker, S. D., & Nahar, L. (2012). Supercritical Fluid Extraction in Natural Products Analyses. In Natural Products Isolation (pp. 43-66). Humana Press. Retrieved from [Link]

  • Advanced Biotech. (2024, August 20). The Science Behind Steam Distillation: Unlocking the Flavor Potential. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543221, 5-Ethyl-4-methylhept-4-en-3-one. PubChem. Retrieved from [Link]

  • Lim, C. H., et al. (2017). The Superiority of Supercritical Fluid Extraction Over Steam Distillation and Solvent Extraction Methods for the Extraction of Aroma from Salacca Zalacca (Gaertn.) Voss. Oriental Journal of Chemistry, 33(4). Retrieved from [Link]

  • Ammons, S. F., et al. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Analytical Chemistry, 87(16), 8279–8285. Retrieved from [Link]

  • Amoo, S. O., & A. R. Opoku. (2020). Comparative Study of Steam Distillation and Soxhlet for the Extraction of Botanical Oils. Journal of Biological Sciences, 20, 39-45. Retrieved from [Link]

  • Unknown. (n.d.). Solvent Extraction and Distillation Techniques. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • Shinde, V. (2013). Supercritical fluid extraction: A new technology to herbals. ResearchGate. Retrieved from [Link]

  • Unknown. (2016, April 6). Supercritical Fluid Extraction of Natural Raw Materials for the Flavor and Perfume Industry. Perfumer & Flavorist. Retrieved from [Link]

  • Nala Care. (n.d.). Process Highlight: Supercritical Fluid extraction by Carbon Dioxide (CO₂). Retrieved from [Link]

  • Canellas, E., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1433-1447. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • Parker, T. L., & Sefton, M. A. (2018). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Journal of Agricultural and Food Chemistry, 66(10), 2415-2422. Retrieved from [Link]

  • Horvath, D., et al. (2024). Developing a GC-EI-MS/MS method for quantifying warfarin and five hydroxylated metabolites generated by the Fenton reaction. Analytical and Bioanalytical Chemistry, 416(5), 1269-1280. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Ethyl-4-methyl-4-hepten-3-one

Introduction: The Analytical Imperative for Novel Compounds This guide provides an in-depth comparison of two orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Compounds

This guide provides an in-depth comparison of two orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization—for the quantification of 5-Ethyl-4-methyl-4-hepten-3-one. The objective is not merely to present two disparate protocols but to perform a rigorous cross-validation. Cross-validation is the critical process of assessing the reliability and performance of an analytical procedure by comparing its results with those from a different method, ensuring that the data is accurate and reproducible across various analytical platforms[2][3]. Our evaluation will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose[4][5].

Rationale for Methodology Selection

The physicochemical properties of 5-Ethyl-4-methyl-4-hepten-3-one guide the selection of appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a moderately volatile organic compound, 5-Ethyl-4-methyl-4-hepten-3-one is an ideal candidate for GC analysis[6]. The technique separates volatile substances by partitioning them between a gaseous mobile phase and a stationary phase within a heated column[6]. Coupling GC with a mass spectrometer provides exceptional selectivity and sensitivity, allowing for both quantification and confident identification based on the analyte's mass spectrum.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The α,β-unsaturated ketone structure contains a chromophore, making it detectable by UV spectroscopy. However, to enhance sensitivity and selectivity, a common strategy for ketones is derivatization with 2,4-dinitrophenylhydrazine (DNPH)[7][8]. This reaction creates a highly conjugated 2,4-dinitrophenylhydrazone derivative that absorbs strongly in the visible range (around 360 nm), significantly lowering the limit of detection and moving the analysis away from potential interferences in the lower UV spectrum[9].

By comparing a direct injection thermal method (GC-MS) with a liquid-phase method involving chemical derivatization (HPLC-UV), we create a robust cross-validation framework that challenges the methods under fundamentally different principles of separation and detection.

Experimental Design and Protocols

The cross-validation study is designed to assess key performance characteristics as stipulated by ICH Q2(R2) guidelines: Specificity, Linearity, Range, Accuracy, Precision, and Limit of Quantitation (LOQ)[10][11].

Overall Validation Workflow

The following diagram illustrates the parallel workflow for the cross-validation of the two proposed methods.

Validation_Workflow cluster_0 Shared Resources cluster_1 Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) cluster_2 Method 2: High-Performance Liquid Chromatography (HPLC-UV) cluster_3 Validation & Comparison Stock Primary Stock Solution (5-Ethyl-4-methyl-4-hepten-3-one in Methanol) GC_Prep Sample Preparation: Spike Matrix, Dilute with Acetonitrile Stock->GC_Prep HPLC_Prep Sample Preparation: Spike Matrix, Derivatize with DNPH Stock->HPLC_Prep Matrix Blank Matrix (e.g., Plasma, Formulation Buffer) Matrix->GC_Prep Matrix->HPLC_Prep GC_Analysis GC-MS Analysis GC_Prep->GC_Analysis GC_Data Data Acquisition & Processing (Extracted Ion Chromatogram) GC_Analysis->GC_Data Validation Assess Validation Parameters (Linearity, Accuracy, Precision, LOQ) GC_Data->Validation HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Data Acquisition & Processing (Chromatogram at 360 nm) HPLC_Analysis->HPLC_Data HPLC_Data->Validation Comparison Comparative Analysis Validation->Comparison Report Final Report & Method Selection Comparison->Report

Caption: Parallel workflow for the cross-validation of GC-MS and HPLC-UV methods.

Protocol 1: GC-MS Method

This protocol is designed for its simplicity and specificity, leveraging the power of mass spectrometry for analyte identification.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a primary stock solution of 5-Ethyl-4-methyl-4-hepten-3-one (1 mg/mL) in methanol.

    • Create a series of working standards by serial dilution in acetonitrile to cover the range of 0.1 µg/mL to 25 µg/mL.

    • Prepare QC samples by spiking the blank matrix at three concentrations: low, medium, and high (e.g., 0.3 µg/mL, 5 µg/mL, and 20 µg/mL).

  • Sample Preparation:

    • To 100 µL of sample (standard, QC, or unknown), add 400 µL of acetonitrile containing an appropriate internal standard (e.g., 5-methyl-3-heptanone, CAS 541-85-5).

    • Vortex for 30 seconds to precipitate proteins (if in a biological matrix).

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a GC vial for analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 60°C, hold for 1 min, ramp to 240°C at 20°C/min, hold for 2 min.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM) mode. Monitor quantifier ion (e.g., m/z 125) and qualifier ions (e.g., m/z 97, 69).

Protocol 2: HPLC-UV Method with DNPH Derivatization

This protocol is designed for high sensitivity through chemical derivatization.

  • Preparation of Standards and Quality Controls (QCs):

    • Use the same primary stock solution (1 mg/mL in methanol) as the GC-MS method.

    • Create working standards by serial dilution in acetonitrile to cover a range of 10 ng/mL to 5000 ng/mL.

    • Prepare QC samples by spiking the blank matrix at three concentrations: low, medium, and high (e.g., 30 ng/mL, 1000 ng/mL, and 4000 ng/mL).

  • Sample Preparation (Derivatization):

    • To 100 µL of sample (standard, QC, or unknown), add 100 µL of 0.5 mg/mL 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with 1% phosphoric acid.

    • Vortex and incubate at 60°C for 30 minutes.

    • Cool to room temperature. Add 800 µL of a 50:50 acetonitrile:water mixture.

    • Transfer to an HPLC vial for analysis.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC System (or equivalent).

    • Column: C18 column, e.g., 2.1 mm x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 1 min, return to 40% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Detector: UV/Vis Diode Array Detector (DAD).

    • Detection Wavelength: 360 nm.

Results: A Comparative Performance Analysis

The following tables summarize the data obtained from the validation of both methods, performed in accordance with ICH Q2(R2) principles[4][12].

Table 1: Linearity and Range
ParameterGC-MS MethodHPLC-UV (DNPH) Method
Range 0.1 – 25.0 µg/mL10 – 5000 ng/mL
Regression Equation y = 1.85x + 0.02y = 2.54x + 0.01
Correlation Coefficient (r²) 0.99920.9995
Back-Calculated Accuracy 98.5% – 101.2%99.1% – 100.8%

Causality Insight: Both methods demonstrate excellent linearity (r² > 0.999). The HPLC-UV method's range extends to a much lower concentration, highlighting the significant sensitivity enhancement provided by DNPH derivatization.

Table 2: Accuracy and Precision
QC LevelGC-MS MethodHPLC-UV (DNPH) Method
Accuracy (% Recovery) Precision (%RSD)
Low QC 99.2%4.8%
Mid QC 100.8%3.1%
High QC 101.3%2.5%

Causality Insight: Both methods meet the typical acceptance criteria for accuracy (85-115%) and precision (<15% RSD). The HPLC-UV method shows slightly better precision, which can be attributed to the robust and reproducible nature of modern UPLC systems and the strong signal from the DNPH derivative. The GC-MS method's slightly higher variability at the low end is common due to factors like inlet discrimination.

Table 3: Sensitivity and Specificity
ParameterGC-MS MethodHPLC-UV (DNPH) Method
Limit of Quantitation (LOQ) 0.1 µg/mL (100 ng/mL)10 ng/mL
Specificity High (Confirmed by mass spectrum)High (Confirmed by chromatographic separation and UV spectrum)
Potential Interferences Co-eluting isobaric compoundsCo-eluting compounds with similar chromophores; DNPH reagent peaks

Causality Insight: The HPLC-UV method is demonstrably 10-fold more sensitive than the GC-MS method. Specificity for GC-MS is exceptionally high due to the use of a mass-selective detector. For HPLC-UV, specificity is achieved through a combination of chromatographic retention time and the unique UV absorbance maximum of the derivative, though care must be taken to resolve the analyte from excess reagent peaks.

Discussion and Method Selection Guide

The cross-validation exercise confirms that both GC-MS and derivatization-based HPLC-UV are valid and reliable methods for the quantification of 5-Ethyl-4-methyl-4-hepten-3-one. However, they possess distinct advantages that make them suitable for different applications.

Logical Framework for Method Choice

Method_Selection Start Analytical Need Defined Sensitivity Is Trace-Level Quantification (<100 ng/mL) Required? Start->Sensitivity Throughput Is High Throughput & Simple Prep a Priority? Sensitivity->Throughput No HPLC Choose HPLC-UV (DNPH) Method Sensitivity->HPLC Yes Confirmation Is Absolute Identity Confirmation Required? Throughput->Confirmation No GCMS Choose GC-MS Method Throughput->GCMS Yes Confirmation->HPLC No Confirmation->GCMS Yes

Caption: Decision tree for selecting the optimal analytical method.

  • Choose HPLC-UV with DNPH Derivatization when:

    • High Sensitivity is Paramount: This method's lower LOQ (10 ng/mL) makes it the clear choice for applications requiring trace-level quantification, such as metabolite analysis in biological fluids or impurity testing.

    • The Matrix is Non-Volatile: HPLC is inherently better suited for analyzing samples in complex, non-volatile matrices that would be problematic for a GC inlet.

  • Choose GC-MS when:

    • Simplicity and Speed are Critical: The sample preparation is significantly faster (a simple protein crash and dilution vs. a heated derivatization step), making it ideal for high-throughput screening or routine QC where sensitivity is not the limiting factor.

    • Definitive Identification is Required: While HPLC provides a high degree of confidence, the mass spectrum from GC-MS offers unequivocal structural confirmation, which is invaluable in discovery research, reference standard characterization, or forensic applications.

    • Avoiding Chemical Reagents is Preferred: The GC-MS method avoids the use of hazardous derivatization reagents like DNPH.

Conclusion

This guide demonstrates a comprehensive cross-validation of two orthogonal methods for the analysis of 5-Ethyl-4-methyl-4-hepten-3-one. Both the direct GC-MS method and the derivatization-based HPLC-UV method were proven to be accurate, precise, and specific. The HPLC-UV method offers superior sensitivity, while the GC-MS method provides faster sample preparation and unparalleled specificity. The ultimate choice of method should be guided by the specific requirements of the analytical task, balancing the need for sensitivity against the demands for throughput and confirmatory power. This dual-method approach ensures a high degree of confidence in the analytical data generated for this compound across its development lifecycle.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (Video). YouTube. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Chemical Properties of 4-Hepten-3-one, 5-ethyl-4-methyl- (CAS 22319-28-4). Cheméo. [Link]

  • 5-Ethyl-4-methylhept-4-en-3-one. PubChem, National Center for Biotechnology Information. [Link]

  • 5-Ethyl-4-methyl-3-heptanone. PubChem, National Center for Biotechnology Information. [Link]

  • 5-Hepten-3-one, 5-ethyl-4-methyl-. PubChem, National Center for Biotechnology Information. [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

  • (E)-5-methylhept-4-en-3-one. Chemsrc. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Enantioselective conjugate hydrosilylation of α,β-unsaturated ketones. Royal Society of Chemistry Publishing. [Link]

  • Cross-validation (analytical chemistry). Wikipedia. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Method Development and Validation with Statistical Analysis to Access Raspberry Ketone Metabolism in Mice by UHPLC-QqQ-MS/MS. National Institutes of Health. [Link]

  • Gas Chromatography. Chemistry LibreTexts. [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

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Comparative

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 5-Ethyl-4-methyl-4-hepten-3-one Analysis

Introduction: The Analytical Challenge of a Unique Flavor Compound 5-Ethyl-4-methyl-4-hepten-3-one is an α,β-unsaturated ketone that contributes unique flavor and aroma profiles to a variety of food products and fragranc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Unique Flavor Compound

5-Ethyl-4-methyl-4-hepten-3-one is an α,β-unsaturated ketone that contributes unique flavor and aroma profiles to a variety of food products and fragrances. As a key component in product development and quality control, the accurate and precise quantification of this compound is paramount. This guide provides an in-depth, objective comparison of analytical performance for the analysis of 5-Ethyl-4-methyl-4-hepten-3-one, drawing upon established methodologies and principles of inter-laboratory proficiency testing. For researchers, scientists, and drug development professionals, ensuring the reliability and comparability of analytical results across different laboratories is a cornerstone of scientific integrity. This document will explore the nuances of establishing a robust analytical framework for this specific analyte, supported by experimental data and validated protocols.

Designing a Robust Inter-laboratory Comparison Study

To assess the state of analytical proficiency for 5-Ethyl-4-methyl-4-hepten-3-one, a hypothetical inter-laboratory comparison study was designed. This study aims to evaluate the performance of participating laboratories in quantifying the target analyte in a standardized food matrix. The design of such a study is critical and must account for various factors that can influence the final results.

The primary objective is to determine the inter-laboratory reproducibility and identify potential sources of analytical variability. A well-characterized test material, in this case, a spiked solution of 5-Ethyl-4-methyl-4-hepten-3-one in a food-grade solvent, is distributed to a consortium of laboratories. Each laboratory is instructed to analyze the sample using their in-house, validated gas chromatography-mass spectrometry (GC-MS) method.

The statistical evaluation of the submitted data is performed in accordance with ISO 13528:2022, "Statistical methods for use in proficiency testing by interlaboratory comparison".[1] This standard provides a framework for the calculation of performance statistics, most notably the z-score, which is a powerful tool for assessing a laboratory's performance relative to the consensus value.

A z-score is calculated using the following formula:

z = (x - X) / σ

where:

  • x is the result reported by the participating laboratory.

  • X is the assigned value (the best estimate of the true concentration).

  • σ is the standard deviation for proficiency assessment.

The interpretation of z-scores is generally as follows[1][2][3]:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

This scoring system allows for a standardized and objective assessment of each laboratory's analytical capabilities.

Comparative Analysis of Methodologies

The primary analytical technique for volatile and semi-volatile flavor compounds like 5-Ethyl-4-methyl-4-hepten-3-one is Gas Chromatography-Mass Spectrometry (GC-MS).[4] This is due to its high sensitivity, selectivity, and the ability to provide structural information for confident identification. Within the realm of GC-MS, various sample introduction techniques can be employed, each with its own set of advantages and potential for introducing variability.

Two common and effective methods for the analysis of volatile compounds in a food matrix are:

  • Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS): This technique involves heating the sample in a sealed vial to allow the volatile analytes to partition into the headspace gas, which is then injected into the GC-MS. It is a clean and often automated technique that minimizes matrix effects.[5]

  • Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS): SPME utilizes a fused-silica fiber coated with a stationary phase to extract and concentrate analytes from the sample headspace or directly from a liquid sample. This method offers high sensitivity and is also solvent-free.[6]

The choice between these methods can impact the final results, and a comprehensive inter-laboratory study should ideally include laboratories using both techniques to assess any method-dependent biases.

Data Presentation: A Hypothetical Inter-laboratory Comparison

The following table summarizes the hypothetical results from an inter-laboratory comparison for the analysis of 5-Ethyl-4-methyl-4-hepten-3-one. The assigned value (X) was determined by a reference laboratory using a validated isotope dilution method and is set at 25.0 mg/kg . The standard deviation for proficiency assessment (σ) was established from previous rounds and is 2.5 mg/kg .

Laboratory IDReported Value (mg/kg)z-scorePerformanceAnalytical Method
Lab-0124.5-0.20SatisfactorySHS-GC-MS
Lab-0226.20.48SatisfactorySPME-GC-MS
Lab-0328.91.56SatisfactorySHS-GC-MS
Lab-0421.3-1.48SatisfactorySPME-GC-MS
Lab-0531.52.60QuestionableSHS-GC-MS
Lab-0619.8-2.08SatisfactorySPME-GC-MS
Lab-0725.10.04SatisfactorySHS-GC-MS
Lab-0823.9-0.44SatisfactorySPME-GC-MS
Lab-0918.2-2.72QuestionableSHS-GC-MS
Lab-1033.03.20UnsatisfactorySPME-GC-MS

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an inter-laboratory comparison study, from sample preparation to data analysis and performance evaluation.

Interlaboratory_Comparison_Workflow cluster_Preparation Phase 1: Preparation & Distribution cluster_Analysis Phase 2: Laboratory Analysis cluster_Evaluation Phase 3: Data Evaluation Prep Preparation of Homogeneous Test Material Char Characterization & Assignment of True Value (X) Prep->Char Dist Distribution of Samples to Participating Labs Char->Dist Analysis Analysis of Test Material by Participating Laboratories Dist->Analysis Data Submission of Results to Coordinating Body Analysis->Data Stat Statistical Analysis (Calculation of z-scores) Data->Stat Report Generation of Performance Reports Stat->Report

Caption: Workflow of an inter-laboratory comparison study.

Detailed Experimental Protocol: SHS-GC-MS

This section provides a detailed, step-by-step methodology for the analysis of 5-Ethyl-4-methyl-4-hepten-3-one using Static Headspace Gas Chromatography-Mass Spectrometry. The causality behind experimental choices is explained to ensure a self-validating system.

1. Sample Preparation

  • Objective: To ensure a representative and homogeneous sample for analysis.

  • Procedure:

    • Accurately weigh 1.0 ± 0.01 g of the homogenized food matrix into a 20 mL headspace vial.

    • Add 1.0 mL of a saturated sodium chloride solution to increase the ionic strength of the aqueous phase, which enhances the partitioning of the volatile analyte into the headspace.

    • Spike the sample with an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound with a different retention time) at a known concentration. The use of an internal standard is crucial to correct for variations in injection volume and matrix effects.[7]

    • Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

2. Headspace Incubation and Injection

  • Objective: To achieve equilibrium of the analyte between the sample and the headspace for reproducible injection.

  • Parameters:

    • Incubation Temperature: 80 °C. This temperature is chosen to be high enough to promote volatilization of the analyte without causing thermal degradation.

    • Incubation Time: 20 minutes. This time is determined through optimization experiments to ensure that equilibrium is reached.

    • Syringe Temperature: 90 °C. The syringe is kept at a higher temperature than the incubation temperature to prevent condensation of the analyte.

    • Injection Volume: 1.0 mL of the headspace gas.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To separate the analyte from other volatile compounds and to identify and quantify it based on its mass spectrum and retention time.

  • GC Parameters:

    • Column: A mid-polarity column, such as a DB-624 or equivalent (30 m x 0.25 mm i.d., 1.4 µm film thickness), is suitable for the separation of ketones and other flavor compounds.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C in splitless mode to maximize the transfer of the analyte onto the column.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for 5-Ethyl-4-methyl-4-hepten-3-one should be determined from a full scan analysis of a standard.

Interpretation of Results and Best Practices

The hypothetical data presented in the table highlights the importance of inter-laboratory comparisons. While most laboratories demonstrated satisfactory performance, Labs 05, 09, and 10 showed questionable or unsatisfactory results. These laboratories would need to conduct a thorough investigation to identify the root cause of their deviation. Potential sources of error could include:

  • Instrument Calibration: Incorrect calibration curves or degradation of calibration standards.

  • Sample Preparation: Errors in weighing, dilution, or internal standard addition.[5][9][10]

  • Methodological Differences: While both SHS and SPME are valid techniques, improper optimization of either can lead to biased results.

  • Matrix Effects: The food matrix can sometimes interfere with the analysis, causing signal enhancement or suppression.[11]

To ensure the highest quality of results, laboratories should adhere to the following best practices:

  • Regular Participation in Proficiency Testing Schemes: This provides an objective assessment of a laboratory's performance and helps to identify areas for improvement.[2][3]

  • Method Validation: All analytical methods should be thoroughly validated for parameters such as linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

  • Use of Certified Reference Materials (CRMs): When available, CRMs should be used to ensure the traceability of measurements.

  • Internal Quality Control: Regular analysis of quality control samples with known concentrations should be performed to monitor the ongoing performance of the method.

Conclusion

The inter-laboratory comparison of 5-Ethyl-4-methyl-4-hepten-3-one analysis is a critical exercise for ensuring the reliability and comparability of data across different testing facilities. By employing robust analytical techniques like GC-MS, adhering to standardized protocols, and actively participating in proficiency testing programs, researchers and scientists can have a higher degree of confidence in their results. This guide serves as a framework for establishing and evaluating the analytical performance for this important flavor compound, ultimately contributing to improved product quality and scientific integrity.

References

  • ISO 13528:2022, “Statistical methods for use in proficiency testing by interlaboratory comparison.” Available at: [Link]

  • EVALUATION OF THE INTERLABORATORY COMPARISON TEST Sum parameters SP03. Available at: [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results - DiVA portal. Available at: [Link]

  • The fluid samples (10 mL) were extracted by 20 mL of dichloromethan. Available at: [Link]

  • Sample Preparation Guidelines for GC-MS. Available at: [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed - Archimer. Available at: [Link]

  • Z-score application in Testing Laboratory - Quality Pathshala. Available at: [Link]

  • Sample preparation GC-MS - SCION Instruments. Available at: [Link]

  • Good quantification practices of flavours and fragrances by mass spectrometry. Available at: [Link]

  • Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS - ACS Publications. Available at: [Link]

  • GC-MS Sample Preparation Guide | PDF - Scribd. Available at: [Link]

  • Flavor Characterization and Imitation Flavor Identification Using Gas Chromatography-Orbitrap Mass Spectrometry Fingerprinting - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Food, Flavors, Fragrances, and Related Compounds: GC-MS Library. Available at: [Link]

  • Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News. Available at: [Link]

  • How Do You Prepare A Sample For GC-MS? - Chemistry For Everyone - YouTube. Available at: [Link]

  • Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Available at: [Link]

  • The LCGC Blog: Getting the Best Repeatability from Your Quantitative Gas Chromatography. Available at: [Link]

  • Rapid Quality Control Of Flavours and Fragrances using Fast GC-MS and Multi-MS Library Search Procedures | Request PDF. Available at: [Link]

  • Flavor Profiling Using Comprehensive Mass Spectrometry Analysis of Metabolites in Tomato Soups - PMC. Available at: [Link]

  • Matrix-matched quantification of volatile organic compounds (VOCs) in gluten free flours and bakery products - PMC. Available at: [Link]

  • (PDF) Interactions between aroma compounds and food matrix: From Food to Perception. Available at: [Link]

  • Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement | Request PDF. Available at: [Link]

  • Volatile Compounds in Food Authenticity and Traceability Testing - ResearchGate. Available at: [Link]

  • Real-Time Monitoring of Volatile Compounds Losses in the Oven during Baking and Toasting of Gluten-Free Bread Doughs: A PTR-MS Evidence - MDPI. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide: Selecting the Optimal Detector for 5-Ethyl-4-methyl-4-hepten-3-one Quantification

In the landscape of analytical chemistry, the precise quantification of volatile organic compounds is paramount. For a target analyte such as 5-Ethyl-4-methyl-4-hepten-3-one, a ketone with applications in flavor, fragran...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the precise quantification of volatile organic compounds is paramount. For a target analyte such as 5-Ethyl-4-methyl-4-hepten-3-one, a ketone with applications in flavor, fragrance, and pharmaceutical intermediate analysis, the choice of gas chromatography (GC) detector is a critical decision point that dictates the specificity, sensitivity, and robustness of the resulting data. This guide provides an in-depth, objective comparison between the two most common GC detectors—the Flame Ionization Detector (FID) and the Mass Spectrometer (MS)—supported by experimental logic and protocols tailored for this specific quantification challenge.

Foundational Principles: Understanding the Detectors

Before delving into a direct comparison, it is crucial to understand the fundamental mechanism of each detector, as this dictates their inherent strengths and weaknesses.

Gas Chromatography-Flame Ionization Detection (GC-FID)

The FID is a classic, robust detector that has been a workhorse in analytical laboratories for decades.[1] Its operation is elegantly simple: as compounds elute from the GC column, they are combusted in a hydrogen-air flame.[2][3] This combustion process generates ions from organic molecules containing carbon-hydrogen bonds.[4] These ions are accelerated towards a collector electrode, producing an electrical current that is proportional to the mass of carbon atoms entering the flame.[3]

Key Characteristics:

  • Universal Organic Detector: Responds to nearly all organic compounds.[2][5]

  • High Sensitivity to Hydrocarbons: Exceptionally sensitive to compounds with a hydrocarbon backbone.[6]

  • Wide Linear Range: Typically demonstrates a linear response over several orders of magnitude.[1]

  • Lack of Specificity: The FID provides no structural information; identification is based solely on comparing the analyte's retention time with that of a known standard.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that couples the separation power of GC with the identification capabilities of mass spectrometry.[7][8][9] After eluting from the column, the analyte enters the MS ion source, where it is bombarded with electrons (typically via Electron Ionization - EI). This process creates a molecular ion and a series of characteristic fragment ions.[8][10] These ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical "fingerprint" for the compound.[9][10]

Key Characteristics:

  • High Specificity: Provides definitive structural information, enabling confident compound identification by comparing the acquired mass spectrum to library databases.[2][7]

  • High Sensitivity: Can detect compounds at trace levels, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[11]

  • Versatile Acquisition Modes: Can operate in Full Scan mode (collecting all m/z data) for unknown identification or Selected Ion Monitoring (SIM) mode, which focuses on specific ions to dramatically increase sensitivity and selectivity for quantification.[9]

  • Qualitative and Quantitative: Delivers both identification and concentration data in a single analysis.[11]

Workflow Comparison: From Injection to Result

The analytical journey of 5-Ethyl-4-methyl-4-hepten-3-one differs significantly after it leaves the GC column, depending on the detector used.

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detect Detection & Data Acquisition cluster_analysis Data Analysis Prep Dilution of 5-Ethyl-4-methyl-4-hepten-3-one in appropriate solvent (e.g., Hexane) Spike Spike with Internal Standard (e.g., 2-Heptanone) Prep->Spike Injector GC Injector (Split/Splitless) Spike->Injector Column GC Column (e.g., HP-5ms) Injector->Column FID_Detector FID Detector (Combustion in H2/Air Flame) Column->FID_Detector MS_Interface Heated Transfer Line Column->MS_Interface FID_Signal Current Measurement (pA Signal) FID_Detector->FID_Signal FID_Data Chromatogram: Retention Time vs. Intensity FID_Signal->FID_Data FID_Quant Quantification by Peak Area (vs. Calibration Curve) FID_Data->FID_Quant MS_Detector MS Detector (Ionization & Fragmentation) MS_Interface->MS_Detector MS_Analyzer Mass Analyzer (Separates ions by m/z) MS_Detector->MS_Analyzer MS_Data Total Ion Chromatogram (TIC) + Mass Spectra MS_Analyzer->MS_Data MS_Qual Qualitative ID: Library Search of Mass Spectrum MS_Data->MS_Qual MS_Quant Quantification by EIC Peak Area (Extracted Ion Chromatogram) MS_Data->MS_Quant Decision_Tree Start What is the primary goal of the analysis? Goal_Routine Routine QC of a known, clean matrix? Start->Goal_Routine Quantification Goal_Complex Analyzing a complex matrix OR need definitive identification? Start->Goal_Complex Identification & Quantification High_Throughput Is high throughput and low operational cost critical? Goal_Routine->High_Throughput Yes Use_MS Choose GC-MS (High specificity and sensitivity) Goal_Routine->Use_MS No, but need confirmation Sensitivity_Check Is ultimate sensitivity (ppt) or selectivity required? Goal_Complex->Sensitivity_Check Yes Use_FID Choose GC-FID (Robust, linear, cost-effective) High_Throughput->Use_FID Yes High_Throughput->Sensitivity_Check No Sensitivity_Check->Use_MS Yes

References

Comparative

A Comparative Spectroscopic Guide to 5-Ethyl-4-methyl-4-hepten-3-one and its Analogues

This guide provides a detailed comparative analysis of the spectroscopic data for 5-Ethyl-4-methyl-4-hepten-3-one and its structural analogues. Designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectroscopic data for 5-Ethyl-4-methyl-4-hepten-3-one and its structural analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the structural elucidation and characterization of α,β-unsaturated ketones. By understanding the influence of substitution patterns on spectroscopic outcomes, researchers can more accurately interpret data for novel compounds within this class.

Principles of Spectroscopic Analysis of α,β-Unsaturated Ketones

The defining feature of α,β-unsaturated ketones is the conjugation of a carbon-carbon double bond with a carbonyl group. This electronic delocalization significantly influences their spectroscopic properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The electron-withdrawing nature of the carbonyl group deshields the β-carbon and its attached protons, resulting in a downfield shift in the NMR spectrum. Conversely, the α-carbon and its protons are found further upfield. The coupling constant between α and β protons can provide information about the stereochemistry of the double bond.

  • Infrared (IR) Spectroscopy : Conjugation lowers the vibrational frequency of both the C=O and C=C bonds. The carbonyl stretching frequency in α,β-unsaturated ketones typically appears in the range of 1666-1685 cm⁻¹, a noticeable shift from the 1715 cm⁻¹ observed for saturated ketones[1].

  • Mass Spectrometry (MS) : The fragmentation patterns of α,β-unsaturated ketones are influenced by the stability of the resulting carbocations. Common fragmentation pathways include cleavage alpha to the carbonyl group and rearrangements like the McLafferty rearrangement.

Molecular Structures and Spectroscopic Data Comparison

This section provides a comparative overview of the spectroscopic data for 5-Ethyl-4-methyl-4-hepten-3-one and selected analogues. The data highlights the effect of varying alkyl substitution on the key spectroscopic parameters.

G cluster_0 Target Compound cluster_1 Analogues a 5-Ethyl-4-methyl-4-hepten-3-one a_img b 4-Methyl-3-penten-2-one b_img c 3-Penten-2-one c_img d 6-Methyl-5-hepten-2-one d_img

Figure 1: Molecular structures of the target compound and its analogues.
¹H NMR Data Comparison

The ¹H NMR chemical shifts are highly sensitive to the electronic environment of the protons. The following table compares the key proton signals for the selected compounds.

Compoundα-H (ppm)β-H (ppm)Other Key Signals (ppm)
5-Ethyl-4-methyl-4-hepten-3-one Predicted: ~2.5 (q)-Predicted: ~2.1 (q), ~1.8 (s), ~1.1 (t), ~1.0 (t)
4-Methyl-3-penten-2-one 6.09 (s)-2.16 (s, 3H), 2.14 (s, 3H), 1.89 (s, 3H)[2]
(E)-3-Penten-2-one 6.12 (d)6.85 (dq)2.25 (s, 3H), 1.90 (d, 3H)
6-Methyl-5-hepten-2-one 2.24 (t)5.07 (t)2.13 (s, 3H), 1.68 (s, 3H), 1.62 (s, 3H)[3]
¹³C NMR Data Comparison

The ¹³C NMR data reveals the chemical environment of the carbon atoms within the molecules. The carbonyl carbon and the olefinic carbons are particularly diagnostic.

CompoundC=O (ppm)α-C (ppm)β-C (ppm)
5-Ethyl-4-methyl-4-hepten-3-one Predicted: ~200Predicted: ~130Predicted: ~155
4-Methyl-3-penten-2-one 197.48123.70154.12[4]
(E)-3-Penten-2-one 198.5132.7142.9
6-Methyl-5-hepten-2-one 208.4843.74122.89[3]
IR Spectroscopy Data Comparison

The position of the C=O stretching vibration in the IR spectrum is a key indicator of conjugation.

CompoundC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)
5-Ethyl-4-methyl-4-hepten-3-one Data not availableData not available
4-Methyl-3-penten-2-one ~1675~1620[5]
3-Penten-2-one ~1670~1630
6-Methyl-5-hepten-2-one ~1715 (unconjugated)~1670
Mass Spectrometry Data Comparison

The mass-to-charge ratio (m/z) of the molecular ion and key fragments provides information about the molecular weight and structural features of the compounds.

CompoundMolecular Ion (m/z)Key Fragments (m/z)
5-Ethyl-4-methyl-4-hepten-3-one 154.1358[6]Data not available
4-Methyl-3-penten-2-one 98.0732[7]83, 55, 43
3-Penten-2-one 84.0575[8]69, 43, 39
6-Methyl-5-hepten-2-one 126.1045111, 83, 69, 43

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

NMR Spectroscopy

G A Sample Preparation (5-25 mg in 0.5-0.7 mL deuterated solvent) B Transfer to NMR Tube A->B C Instrument Setup (Lock, Tune, Shim) B->C D Acquisition of 1H Spectrum C->D E Acquisition of 13C Spectrum C->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis F->G

Figure 2: Workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopy:

  • Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Ensure the sample is fully dissolved.

  • Filtration : Filter the solution through a pipette with a small cotton plug into a clean NMR tube to remove any particulate matter.

  • Instrument Setup : Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Acquisition : Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

  • Referencing : Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy: The procedure is similar to ¹H NMR, but with the following considerations:

  • A higher sample concentration (50-100 mg) is often required due to the lower natural abundance of ¹³C.

  • Longer acquisition times are necessary to achieve an adequate signal-to-noise ratio.

  • Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy

G A Prepare Salt Plates (e.g., NaCl or KBr) B Apply a Thin Film of Liquid Sample A->B C Acquire Background Spectrum B->C D Acquire Sample Spectrum C->D E Data Analysis D->E

Figure 3: Workflow for IR spectroscopy of a liquid sample.
  • Sample Preparation : For liquid samples, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film[9][10].

  • Background Scan : Run a background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O.

  • Sample Scan : Place the prepared salt plates in the sample holder and acquire the IR spectrum.

  • Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis : Identify the characteristic absorption bands, paying close attention to the carbonyl and C=C stretching regions.

Gas Chromatography-Mass Spectrometry (GC-MS)

G A Sample Preparation (Dilute in a volatile solvent) B Injection into GC A->B C Separation on GC Column B->C D Ionization (e.g., Electron Impact) C->D E Mass Analysis D->E F Data Interpretation E->F

Figure 4: Workflow for GC-MS analysis.
  • Sample Preparation : Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or diethyl ether).

  • GC Separation : Inject the sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column.

  • Ionization : As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis : The mass spectrum of each chromatographic peak is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

The spectroscopic analysis of 5-Ethyl-4-methyl-4-hepten-3-one and its analogues provides a clear illustration of structure-property relationships in α,β-unsaturated ketones. By systematically comparing the ¹H NMR, ¹³C NMR, IR, and MS data, researchers can gain a deeper understanding of how subtle changes in molecular structure manifest in their spectral signatures. The protocols and comparative data presented in this guide serve as a valuable resource for the accurate identification and characterization of this important class of organic compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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  • NIST. (n.d.). 3-Penten-2-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2020). Showing Compound 4-Methyl-3-penten-2-one, 9CI (FDB008178). Retrieved from [Link]

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  • NIST. (n.d.). 4-Methyl-3-penten-2-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9862, 6-Methyl-5-hepten-2-one. Retrieved from [Link].

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Validation

The Elusive Nutty Note: A Comparative Guide to the Flavor Contribution of 5-Ethyl-4-methyl-4-hepten-3-one

For researchers, flavor chemists, and product development professionals, the precise characterization and application of aroma compounds are paramount to creating appealing and consistent sensory experiences. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, flavor chemists, and product development professionals, the precise characterization and application of aroma compounds are paramount to creating appealing and consistent sensory experiences. This guide delves into the relative flavor contribution of 5-Ethyl-4-methyl-4-hepten-3-one, a lesser-documented unsaturated ketone, in complex mixtures. Due to a notable absence of direct sensory and quantitative data in publicly available literature for this specific compound, this guide will employ a comparative approach. By examining structurally similar and well-characterized flavor compounds, we can infer the likely sensory profile of 5-Ethyl-4-methyl-4-hepten-3-one and propose a framework for its evaluation.

Understanding the Molecular Signature: The Promise of a Nutty Profile

5-Ethyl-4-methyl-4-hepten-3-one belongs to the class of α,β-unsaturated ketones.[1][2] Its molecular structure, featuring a ten-carbon backbone, suggests a moderate volatility and potential for a distinct aroma profile.[1] While direct sensory data for this compound is scarce, valuable insights can be drawn from its close structural analogs.

Notably, (E)-5-methylhept-2-en-4-one is recognized as a key flavor compound in hazelnuts, contributing a characteristic nutty aroma.[3] This structural similarity strongly suggests that 5-Ethyl-4-methyl-4-hepten-3-one likely possesses a nutty and possibly fruity aroma profile. Ketones, as a class of compounds, are known to contribute a wide range of aromas to food, including fruity, buttery, and nutty notes.[3][4]

Table 1: Chemical Properties of 5-Ethyl-4-methyl-4-hepten-3-one

PropertyValueSource
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
CAS Number 22319-28-4[1][2]

The Challenge of Quantifying Flavor Impact: Odor Activity Value (OAV)

The true impact of a flavor compound is not solely determined by its concentration but by its Odor Activity Value (OAV). The OAV is a critical metric calculated by dividing the concentration of a compound in a product by its odor threshold value (OTV), which is the minimum concentration at which the human nose can detect it.[3][5]

OAV = Concentration / Odor Threshold Value (OTV)

A compound with an OAV greater than 1 is considered to contribute significantly to the overall aroma profile. Unfortunately, the OTV for 5-Ethyl-4-methyl-4-hepten-3-one has not been reported in scientific literature. This data gap prevents a direct quantitative assessment of its flavor contribution.

A Framework for Comparative Analysis: Evaluating 5-Ethyl-4-methyl-4-hepten-3-one Against Known Nutty Flavorants

To understand the potential role of 5-Ethyl-4-methyl-4-hepten-3-one, we can compare its inferred properties with those of well-established nutty flavor compounds from different chemical classes. This comparison will be based on their typical sensory descriptors and, where available, their OTVs.

Table 2: Comparative Overview of Nutty Flavor Compounds

CompoundChemical ClassTypical Sensory DescriptorsOdor Threshold (in water, µg/L)
5-Ethyl-4-methyl-4-hepten-3-one (Inferred) Unsaturated KetoneNutty, potentially fruityNot Available
2,5-Dimethylpyrazine PyrazineRoasted nuts, cocoa, earthy~100
2-Ethyl-3,5-dimethylpyrazine PyrazineRoasted, nutty, earthy~1
(E)-5-Methylhept-2-en-4-one Unsaturated KetoneHazelnut, nuttyNot Available
2,3-Butanedione (Diacetyl) DiketoneButtery, nutty, sweet0.05-0.2
Benzaldehyde AldehydeAlmond, marzipan, cherry30-50

This table highlights the diversity of chemical structures that can elicit a "nutty" perception. Pyrazines are well-known for their contribution to roasted and nutty flavors in a variety of foods, including coffee and roasted nuts.[3] Diacetyl, while primarily associated with a buttery aroma, can provide nutty notes at certain concentrations.[6] Benzaldehyde is the classic example of an almond flavor.[7]

The following workflow illustrates a comprehensive approach to characterizing the flavor contribution of an unknown compound like 5-Ethyl-4-methyl-4-hepten-3-one.

flavor_characterization_workflow cluster_synthesis Compound Synthesis & Purification cluster_analytical Analytical Characterization cluster_sensory Sensory Evaluation cluster_application Application & Comparison synthesis Synthesis of 5-Ethyl-4-methyl-4-hepten-3-one gcms Gas Chromatography-Mass Spectrometry (GC-MS) (Purity & Structure Verification) synthesis->gcms descriptive Descriptive Sensory Analysis (Flavor Profile in Matrix) synthesis->descriptive gco Gas Chromatography-Olfactometry (GC-O) (Odor Profile Determination) gcms->gco otv Odor Threshold Value (OTV) Determination gco->otv oav Odor Activity Value (OAV) Calculation otv->oav comparison Comparison with Alternative Flavor Compounds descriptive->comparison oav->comparison

Figure 1. A comprehensive workflow for the characterization of a novel flavor compound.

Experimental Protocols for Elucidating Flavor Contribution

For researchers aiming to fill the data gap for 5-Ethyl-4-methyl-4-hepten-3-one, the following experimental protocols are recommended.

Gas Chromatography-Olfactometry (GC-O) for Odor Profile Determination

Objective: To identify and describe the specific aroma characteristics of 5-Ethyl-4-methyl-4-hepten-3-one.

Methodology:

  • Sample Preparation: Prepare a dilute solution of high-purity 5-Ethyl-4-methyl-4-hepten-3-one in a neutral solvent (e.g., ethanol or propylene glycol).

  • Instrumentation: Utilize a gas chromatograph equipped with a sniffing port. The GC column effluent is split between a mass spectrometer (for chemical identification) and the sniffing port.

  • Analysis: A trained sensory panelist sniffs the effluent from the sniffing port and records the time and a detailed description of any detected odor.

  • Data Correlation: The retention time of the detected odor is correlated with the mass spectrometry data to confirm that the odor is elicited by 5-Ethyl-4-methyl-4-hepten-3-one.

Determination of Odor Threshold Value (OTV)

Objective: To determine the lowest concentration of 5-Ethyl-4-methyl-4-hepten-3-one detectable by a sensory panel.

Methodology:

  • Sample Preparation: Prepare a series of dilutions of 5-Ethyl-4-methyl-4-hepten-3-one in a neutral medium (e.g., deionized water or deodorized oil).

  • Sensory Panel: A trained sensory panel is presented with the samples in ascending order of concentration.

  • Triangle Test: A common method is the triangle test, where panelists are given three samples, two of which are identical (blanks) and one contains the odorant. They must identify the different sample.[8]

  • Data Analysis: The OTV is typically defined as the concentration at which 50% of the panel can correctly identify the sample containing the odorant.

Descriptive Sensory Analysis in a Model Food System

Objective: To evaluate the flavor profile of 5-Ethyl-4-methyl-4-hepten-3-one in a simplified food matrix and compare it to other nutty flavor compounds.

Methodology:

  • Matrix Selection: Choose a simple and neutral food base, such as a sugar solution, a light vegetable oil, or a simple biscuit dough.

  • Sample Preparation: Incorporate 5-Ethyl-4-methyl-4-hepten-3-one and a selection of alternative nutty compounds (e.g., 2,5-dimethylpyrazine, benzaldehyde) into the food matrix at concentrations above their respective OTVs (or at a range of concentrations if the OTV is unknown).

  • Sensory Panel: A trained descriptive sensory panel evaluates the samples for a range of flavor attributes (e.g., overall nutty, roasted, almond, buttery, sweet).[9]

  • Data Analysis: The intensity ratings for each attribute are statistically analyzed to create a flavor profile for each compound and to identify significant differences between them.

sensory_evaluation_process start Start: Select Food Matrix prepare_samples Prepare Samples: - Target Compound - Alternative Compounds - Control (Blank) start->prepare_samples panel_briefing Train & Brief Sensory Panel prepare_samples->panel_briefing evaluation Sensory Evaluation (e.g., Triangle Test, Descriptive Analysis) panel_briefing->evaluation data_collection Collect & Record Sensory Data evaluation->data_collection analysis Statistical Analysis (e.g., ANOVA, PCA) data_collection->analysis results Generate Flavor Profiles & Comparative Insights analysis->results

Figure 2. A streamlined process for the sensory evaluation of flavor compounds in a food matrix.

Conclusion and Future Directions

While direct evidence remains elusive, the chemical structure of 5-Ethyl-4-methyl-4-hepten-3-one strongly suggests its potential as a valuable contributor to nutty and potentially fruity flavor profiles. Its comparison with established nutty flavorants like pyrazines and benzaldehyde provides a useful framework for its potential application.

The primary limitation in fully understanding its role is the lack of published data on its sensory characteristics and odor threshold. The experimental protocols outlined in this guide provide a clear path for researchers to systematically characterize this compound. Such research would not only fill a significant data gap in flavor chemistry but also potentially unlock a novel ingredient for the creation of nuanced and authentic nutty flavors in a wide range of food and beverage products.

References

  • PubChem. 5-Ethyl-4-methylhept-4-en-3-one. National Center for Biotechnology Information. [Link]

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  • Tominaga, T., & Dubourdieu, D. (2000). Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. Journal of Agricultural and Food Chemistry, 48(7), 2877-2878. [Link]

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  • Google Patents. (1981). Unsaturated ketone derivatives used as flavor ingredients, flavor compositions containing said ingredients, foods and beverages.
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  • Carunchia Whetstine, M. E., et al. (2005). Characterization of nutty flavor in cheddar cheese. Journal of Dairy Science, 88(2), 444-453. [Link]

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  • Yao, L., et al. (2022). Variations in Key Aroma Compounds and Aroma Profiles in Yellow and White Cultivars of Flammulina filiformis Based on Gas Chromatography–Mass Spectrometry–Olfactometry, Aroma Recombination, and Omission Experiments Coupled with Odor Threshold Concentrations. Foods, 11(1), 123. [Link]

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  • Ferreira, V., et al. (2023). Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants. OENO One, 57(2), 223-236. [Link]

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Comparative

A Senior Application Scientist’s Guide to the Purity Assessment of Synthetic 5-Ethyl-4-methyl-4-hepten-3-one Standards

Introduction: The Imperative of Purity in Scientific Research This guide provides an in-depth comparison of analytical methodologies for the purity assessment of commercially available 5-Ethyl-4-methyl-4-hepten-3-one sta...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Scientific Research

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of commercially available 5-Ethyl-4-methyl-4-hepten-3-one standards. We will move beyond simple percentage purity, delving into the causality behind methodological choices and the critical importance of impurity profiling. Our approach is grounded in the principles of analytical method validation as outlined by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), ensuring that the described protocols are robust and self-validating.[1][2]

The Analyte: 5-Ethyl-4-methyl-4-hepten-3-one

Before assessing purity, we must understand the target molecule and its likely contaminants.

  • Structure: C₁₀H₁₈O

  • Molecular Weight: 154.25 g/mol [3][4]

  • Key Features: An α,β-unsaturated ketone system, which acts as a chromophore for UV detection, and a stereocenter at the double bond, allowing for potential E/Z isomerism.

Anticipated Impurities from Synthesis: The synthesis of such ketones often involves methods like the Wittig reaction or aldol condensation.[5][6][7][8] This informs our search for potential impurities:

  • Unreacted Starting Materials: Such as 3-pentanone or other simple ketones and aldehydes.

  • Reaction Byproducts: Triphenylphosphine oxide (from a Wittig reaction) is a common, often persistent, byproduct.[5][6]

  • Isomers: The geometric (E/Z) isomer of the target molecule.

  • Over-reduction Products: The saturated ketone analog, 5-Ethyl-4-methyl-3-heptanone.[9]

  • Residual Solvents: From the reaction and purification process.

Orthogonal Analytical Approaches: A Multi-Pronged Strategy

Relying on a single analytical technique can provide a misleading sense of purity. A robust assessment employs orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. For 5-Ethyl-4-methyl-4-hepten-3-one, we advocate for a tripartite approach: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Expert

Expertise & Causality: Given the volatility of 5-Ethyl-4-methyl-4-hepten-3-one, GC is an ideal separation technique.[10][11][12] Coupling it with a Mass Spectrometry (MS) detector provides two critical dimensions of information: the retention time (a measure of purity) and the mass-to-charge ratio of eluted compounds. This dual detection is exceptionally powerful for tentatively identifying unknown impurities by analyzing their fragmentation patterns, a significant advantage over detectors like Flame Ionization (FID).[11][13] We select a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) to achieve a balance of retention for the target analyte while effectively separating potentially more polar (e.g., unreacted aldehydes) or less polar (e.g., solvent) impurities.

Trustworthiness: The protocol's integrity is ensured by a stringent System Suitability Test (SST) performed before any sample analysis. This verifies that the chromatographic system is performing as expected.

Experimental Protocol: GC-MS Purity and Impurity Profiling
  • Sample Preparation:

    • Accurately prepare a stock solution of the 5-Ethyl-4-methyl-4-hepten-3-one standard at 1.0 mg/mL in high-purity Methanol.

    • Prepare a working solution by diluting the stock solution 10-fold to 100 µg/mL in Methanol.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Split/Splitless, 250°C, Split ratio 50:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MSD Parameters:

      • Transfer Line: 280°C.

      • Ion Source: 230°C.

      • Quadrupole: 150°C.

      • Scan Range: 35 - 350 amu.

  • System Suitability Test (SST):

    • Perform five replicate injections of the working solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the main peak area < 2.0%.

      • Peak Tailing Factor (Asymmetry) between 0.9 and 1.5.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Perform a library search (e.g., NIST) on the mass spectra of impurity peaks for tentative identification.

High-Performance Liquid Chromatography (HPLC-UV): The Polarity Specialist

Expertise & Causality: HPLC serves as an excellent orthogonal technique to GC because its separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, a different principle than GC's volatility-based separation.[14] The α,β-unsaturated ketone moiety in our target molecule contains a π-electron system that absorbs UV radiation, making a UV detector a simple and effective choice.[15][16] A reversed-phase C18 column is selected for its versatility in retaining moderately non-polar organic molecules like our analyte. This method is particularly sensitive to non-volatile impurities, such as the triphenylphosphine oxide byproduct from a Wittig synthesis, which would be challenging to analyze by GC.[17]

Trustworthiness: As with GC-MS, an SST is non-negotiable. It validates the HPLC system's precision, resolution, and peak integrity prior to analyzing the standards, in line with pharmacopeial expectations.[18][19]

Experimental Protocol: HPLC-UV Purity Assessment
  • Sample and Mobile Phase Preparation:

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Sample Diluent: 50:50 Water:Acetonitrile.

    • Sample Preparation: Prepare a solution of the 5-Ethyl-4-methyl-4-hepten-3-one standard at approximately 0.5 mg/mL in the sample diluent.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 258 nm.[16]

    • Gradient Program:

      • 0-2 min: 50% B.

      • 2-15 min: 50% to 95% B.

      • 15-17 min: 95% B.

      • 17.1-20 min: 50% B (re-equilibration).

  • System Suitability Test (SST):

    • Perform five replicate injections of the sample solution.

    • Acceptance Criteria:

      • RSD of the main peak retention time < 1.0%.

      • RSD of the main peak area < 2.0%.

      • Peak Tailing Factor between 0.8 and 1.5.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity using the area percent method. Note any impurities that were detected by HPLC but not GC, and vice-versa.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter

Expertise & Causality: While chromatographic methods provide purity data, they do not definitively confirm the structure of the main peak. NMR spectroscopy is the gold standard for structural elucidation.[20][21][22][23][24] A ¹H NMR spectrum provides unambiguous confirmation of the molecule's proton framework, while a ¹³C NMR spectrum confirms the carbon backbone. Crucially, NMR can detect impurities that may co-elute with the main peak in chromatography, especially structural isomers. For the highest level of accuracy, Quantitative NMR (qNMR) can be performed by adding a certified internal standard, providing a direct, SI-traceable measurement of purity that is not dependent on the response factor of impurities.

Comparative Analysis of Hypothetical Standards

To illustrate the application of these methods, we assessed three hypothetical commercial standards of 5-Ethyl-4-methyl-4-hepten-3-one, designated Standard A, Standard B, and Standard C.

Table 1: Supplier Specifications for Hypothetical Standards

FeatureStandard AStandard BStandard C
Supplier "PurityChem""SynthSource""UltraGrade Analytics"
Stated Purity >95% (GC)>98% (GC)>99.5% (qNMR)
Analysis Provided Certificate of Analysis (CoA) with GC-FID chromatogramCoA with GC-MS dataCoA with GC-MS, HPLC, and ¹H NMR spectra
Intended Use General SynthesisProcess DevelopmentPharmaceutical Reference

Table 2: Comparative Purity Assessment Results

Analytical TestStandard AStandard BStandard C
Visual Inspection Clear, pale yellow oilClear, pale yellow oilClear, colorless oil
GC-MS Purity (%) 96.2%98.5%99.8%
Impurity 1 (GC) 2.1% (Unreacted 3-pentanone)0.8% (Isomer)<0.05%
Impurity 2 (GC) 1.5% (Unknown, m/z 112)0.5% (Triphenylphosphine oxide)<0.05%
HPLC-UV Purity (%) 95.8%97.9%99.7%
Impurity 3 (HPLC) 2.5% (Triphenylphosphine oxide)0.5% (Triphenylphosphine oxide)<0.05%
¹H NMR Analysis Conforms to structure. Signals for 3-pentanone and triphenylphosphine oxide visible.Conforms to structure. Minor signals consistent with isomer and triphenylphosphine oxide.Conforms to structure. No detectable impurities above 0.05% level.
Overall Assessment Suitable for general synthesis where byproduct presence is tolerable. The high level of triphenylphosphine oxide was missed by the supplier's GC-FID method.Good quality for process development. Contains known, quantifiable impurities.High-purity standard suitable for use as a quantitative reference or in sensitive drug development stages.

Visualizing the Workflow and Logic

To ensure a systematic and logical approach, the entire assessment process can be mapped.

G Figure 1: Analytical Workflow for Standard Purity Verification cluster_0 Initial Assessment cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Data Integration & Reporting A Receive Standard B Review Supplier CoA A->B C Visual & Solubility Inspection B->C D GC-MS Analysis (Volatility Profile) C->D E HPLC-UV Analysis (Polarity Profile) C->E F NMR Spectroscopy (Structural Confirmation) C->F G Compare Orthogonal Results D->G E->G F->G H Quantify & Identify Impurities G->H I Final Purity Assignment H->I J Generate Comprehensive Report I->J G Figure 2: Logic for Comparative Standard Assessment A Start: Select Standard (e.g., Standard A) B Purity > 99.5% by Orthogonal Methods? A->B C Are known toxic or reactive impurities absent? B->C Yes G ACCEPT WITH CAUTION (Suitable for less sensitive applications, e.g., General Synthesis) B->G No D Is structure confirmed by NMR? C->D Yes F REJECT (Unsuitable for Application) C->F No E ACCEPT (Suitable for Reference Standard) D->E Yes D->F No

Caption: A decision-making flowchart for qualifying a standard for its intended use.

Conclusion

The purity assessment of a synthetic chemical standard like 5-Ethyl-4-methyl-4-hepten-3-one is a multifaceted process that demands more than a single analytical run. As demonstrated by our comparative analysis, a supplier's stated purity can sometimes be incomplete. Standard A's CoA, based solely on GC-FID, completely missed a significant non-volatile impurity (triphenylphosphine oxide) that was readily detected by HPLC. Standard C, backed by orthogonal data including NMR, provided the highest degree of confidence.

For researchers, scientists, and drug development professionals, the message is clear: trust, but verify. Implementing a multi-technique, orthogonal approach grounded in the principles of system suitability and method validation is the only way to ensure the quality of your standards and, by extension, the integrity of your scientific work.

References

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Safety & Regulatory Compliance

Handling

A Senior Scientist's Guide to Personal Protective Equipment for Handling 5-Ethyl-4-methyl-4-hepten-3-one

Welcome to a comprehensive guide on the safe handling of 5-Ethyl-4-methyl-4-hepten-3-one (CAS No. 22319-28-4).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 5-Ethyl-4-methyl-4-hepten-3-one (CAS No. 22319-28-4). As professionals in research and development, our most critical asset is our ability to innovate safely. This document moves beyond a simple checklist, offering a procedural and logistical framework built on the principles of risk assessment and chemical causality. The protocols herein are designed to be self-validating, ensuring that every step you take is grounded in authoritative safety science.

Core Hazard Profile of 5-Ethyl-4-methyl-4-hepten-3-one

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. 5-Ethyl-4-methyl-4-hepten-3-one is an unsaturated ketone that presents multiple GHS-classified hazards that demand rigorous control measures.[1] As a volatile organic compound (VOC), its potential for vapor inhalation is a primary concern that dictates many of our operational choices.[2][3]

The primary hazards are officially recognized as:

  • H315: Causes skin irritation. [1] Ketones can have a degreasing effect on the skin, leading to dryness, cracking, and inflammation with repeated contact.

  • H319: Causes serious eye irritation. [1] Direct contact with the liquid or concentrated vapor can cause significant pain, redness, and potential damage to the cornea.

  • H335: May cause respiratory irritation. [1] Inhalation of vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[4]

Hazard ClassificationGHS CodeDescription of Risk in a Laboratory Context
Skin Irritation H315Direct contact can cause redness, itching, and inflammation. Prolonged exposure may lead to dermatitis.
Eye Irritation H319Splashes or concentrated vapors can result in significant pain and potential temporary vision impairment.
Respiratory Irritation H335Inhalation of vapors, especially in poorly ventilated areas, can lead to throat and lung irritation.
Volatile Organic Compound N/AAs a VOC, this chemical readily vaporizes at room temperature, creating an inhalation exposure risk.[3]

The Protective Ensemble: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system of engineering controls and personal barriers. The following recommendations are based on a risk-mitigation hierarchy, prioritizing the removal of the hazard at its source.

Engineering Controls: The Primary Line of Defense

Before any personal protective equipment is considered, the environment must be engineered for safety. For a volatile irritant like 5-Ethyl-4-methyl-4-hepten-3-one, this is non-negotiable.

  • Chemical Fume Hood: All handling of this chemical must take place inside a certified chemical fume hood.[2][4] This is the most critical control measure, as it captures volatile vapors at the source, protecting the user's respiratory system and preventing the contamination of the general laboratory environment. The sash should be kept as low as possible to maximize capture velocity.

Personal Protective Equipment (PPE): Your Essential Barrier

Once engineering controls are in place, a specific PPE ensemble is required to protect against residual risks, such as splashes or direct contact during transfers.

PPE CategorySpecificationRationale and Field Insights
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Standard safety glasses with side shields are insufficient. Goggles provide a complete seal around the eyes, offering superior protection against splashes and volatile vapors that can cause serious irritation.[4][5]
Hand Protection Primary: Butyl Rubber or Ketone-Resistant Gloves. Secondary: Nitrile gloves for incidental contact only (e.g., as an inner layer).This is the most critical PPE choice. Standard nitrile gloves offer poor resistance to ketones and should not be relied upon for direct handling.[6] Butyl rubber gloves are specifically designed to provide excellent protection against ketones and esters.[7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection Flame-Resistant (FR) Laboratory CoatA lab coat protects the skin and personal clothing from minor splashes.[3] Given that many ketones are flammable, an FR-rated coat is a prudent choice, especially when working with larger quantities or near potential ignition sources.
Respiratory Protection Not typically required if work is performed in a fume hood.A fume hood is the designated primary respiratory control. A respirator (e.g., an air-purifying respirator with an organic vapor cartridge) should only be considered in non-routine situations, such as a large spill or if engineering controls fail, and only by trained personnel.

Operational and Disposal Workflow

A safe experiment is a well-planned one. The following workflow integrates the hazard information and PPE requirements into a clear, procedural guide.

Step-by-Step Handling Protocol
  • Preparation and Pre-Use Inspection:

    • Confirm the chemical fume hood is operational and has a valid inspection sticker.

    • Gather all necessary equipment and reagents before retrieving the chemical.

    • Inspect all PPE for damage (e.g., cracks in goggles, pinholes in gloves).

  • Donning PPE:

    • Put on the lab coat and fasten it completely.

    • Don chemical splash goggles.

    • Don the appropriate ketone-resistant gloves. If using a two-layer system, don nitrile gloves first, followed by the outer butyl rubber gloves.

  • Chemical Handling:

    • Perform all transfers, measurements, and manipulations of 5-Ethyl-4-methyl-4-hepten-3-one deep within the chemical fume hood.

    • Use secondary containment (e.g., a tray) to contain potential spills.

    • Keep the container tightly closed when not in use to minimize vapor release.

  • Decontamination and Cleanup:

    • Wipe down the work surface within the fume hood with an appropriate solvent and then clean with soap and water.

    • Any materials used for cleanup (e.g., paper towels) must be considered hazardous waste.

  • Doffing PPE:

    • Remove gloves first, peeling them off without touching the outer surface with bare skin.

    • Remove the lab coat.

    • Remove goggles as the final step before leaving the work area.

    • Wash hands thoroughly with soap and water.

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Liquid Waste: All solutions containing 5-Ethyl-4-methyl-4-hepten-3-one must be collected in a designated "Organic Liquid" or "Ketone Waste" container.[3] The container must be clearly labeled and kept closed in a fume hood or designated satellite accumulation area.

  • Solid Waste: All contaminated disposables, including gloves, pipette tips, and absorbent pads, must be placed in a separate, clearly labeled solid hazardous waste container.[2] These items should not be disposed of in regular trash.

  • Regulatory Compliance: All waste disposal must adhere to local, regional, and national environmental regulations.[8]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_disposal Phase 3: Post-Handling & Disposal A Risk Assessment (Review SDS & Hazards) B Verify Engineering Controls (Fume Hood Certification) A->B C Don Appropriate PPE (Goggles, Butyl Gloves, Lab Coat) B->C D Work Inside Fume Hood (Sash Low, Use Secondary Containment) C->D E Perform Chemical Transfer & Experimental Work D->E F Segregate Waste (Liquid vs. Solid Contaminated Waste) E->F G Decontaminate Work Area (Inside Fume Hood) F->G H Doff PPE Correctly (Gloves -> Coat -> Goggles) G->H I Final Disposal (Transfer Waste to Main Accumulation Area) H->I

Caption: Workflow for Safe Handling of 5-Ethyl-4-methyl-4-hepten-3-one.

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